molecular formula C15H22O5 B10823462 Nanangenine A

Nanangenine A

Cat. No.: B10823462
M. Wt: 282.33 g/mol
InChI Key: NPYXJBVVNORPOT-XWKQNIGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nanangenine A is a trihydroxylated drimane sesquiterpenoid lactone isolated from a novel Australian fungus, Aspergillus nanangensis . It features a pentamethyl-trans-decalin skeleton and its structure has been determined as (1R,5S,6R,9R,13R)-1,6,9-trihydroxydrim-7-en-11-oic acid 12-lactone through detailed spectroscopic analysis and single-crystal X-ray diffraction . This compound is a key member of the nanangenine family and serves as a putative biosynthetic intermediate for acylated analogues . In vitro bioactivity assays have shown that this compound itself is inactive against bacteria, fungi, and mammalian cells, suggesting that acylation at the 6-OH position is critical for biological activity . As such, it represents a valuable chemical tool for researchers studying the structure-activity relationships (SAR) and biosynthesis of drimane sesquiterpenoids . It is supplied with a purity of >95% (by HPLC) and is soluble in methanol and DMSO for laboratory use . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(5R,5aS,9R,9aR,9bR)-5,9,9b-trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1-one

InChI

InChI=1S/C15H22O5/c1-13(2)5-4-10(17)14(3)11(13)9(16)6-8-7-20-12(18)15(8,14)19/h6,9-11,16-17,19H,4-5,7H2,1-3H3/t9-,10-,11+,14+,15+/m1/s1

InChI Key

NPYXJBVVNORPOT-XWKQNIGYSA-N

Isomeric SMILES

C[C@]12[C@@H](CCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)O)(C)C)O

Canonical SMILES

CC1(CCC(C2(C1C(C=C3C2(C(=O)OC3)O)O)C)O)C

Origin of Product

United States

Foundational & Exploratory

Nanangenine A: A Technical Whitepaper on its Discovery, Origin, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of Nanangenine A, a drimane sesquiterpenoid discovered from a novel Australian fungus, Aspergillus nanangensis. The nanangenines represent a family of seven new and three previously reported drimane sesquiterpenoids. This guide details the discovery, origin, chemical properties, and biological activities of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes through diagrams. The discovery of this unique fungal species and its dominant production of terpenoid secondary metabolites presents a new avenue for natural product research.

Discovery and Origin

This compound was first identified during a chemical investigation of an undescribed Australian fungus, Aspergillus nanangensis.[1] This novel species was isolated from a soil survey conducted in the Kingaroy District of the South Burnett region of South East Queensland, specifically near the town of Nanango.[1] Aspergillus nanangensis is distinguished within its genus by the predominant production of terpenoids as its secondary metabolites.[1] Morphological, genomic, and chemotaxonomic characterization confirmed it as a new species belonging to the subgenus Circumdati, section Jani.[1]

The family of compounds, collectively named nanangenines, are drimane sesquiterpenoids derived from a parent C15 pentamethyl-trans-decalin skeleton.[1] Drimane sesquiterpenoids from other Aspergillus species have been noted for their anti-inflammatory, antiviral, and cytotoxic activities.[1]

Physicochemical Properties of this compound

The structure of this compound was determined through detailed spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by single-crystal X-ray diffraction studies.[1]

PropertyValueReference
Molecular Formula C₁₅H₂₂O₅[1]
Molecular Weight 282.33 g/mol Calculated
Adduct Ion [M+Na]⁺ m/z 305.1363[1]
Key IR Absorptions 3354 cm⁻¹ (hydroxy), 1738 cm⁻¹ (carbonyl)[1]

Experimental Protocols

Fungal Cultivation and Extraction

Aspergillus nanangensis was cultivated on both jasmine rice and pearl barley for 21 days, leading to confluent mycelial growth.[1] The extraction of secondary metabolites followed a standardized protocol:

  • The colonized grains were extracted with acetone.[1]

  • The resulting aqueous residue was partitioned with ethyl acetate (EtOAc).[1]

  • The EtOAc extract was then defatted with hexane to yield an enriched extract of non-polar secondary metabolites.[1]

Isolation and Purification of this compound

The enriched extract underwent further purification using a selection of reversed-phase chromatography columns:

  • Hypersil C18 column (50 × 100 mm, 5 μm; Grace Discovery)[1]

  • Vydac C18 column (50 × 100 mm, 5 μm; Grace Discovery)[1]

  • Zorbax SB-C18 column (50 × 150 mm, 5 μm; Agilent)[1]

  • Alltima C18 column (22 × 250 mm, 5 μm, Grace Discovery)[1]

The columns were eluted isocratically with an acetonitrile/water solvent system to yield pure this compound (designated as compound 1).[1]

Structural Elucidation

The chemical structure of this compound was elucidated using the following spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)-MS): To determine the molecular formula.[1]

  • UV-Vis Spectroscopy: To identify chromophores.[1]

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carbonyl.[1]

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR data for this compound was acquired in DMSO-d₆.[1]

  • Single Crystal X-ray Diffraction: To confirm the absolute stereochemistry.[1]

Biological Activity

The nanangenines, including this compound, were assayed for in vitro activity against a panel of mammalian cell lines, bacteria, a fungus, and a plant.[1]

CompoundAssayResultConcentrationReference
This compound (1) Antibacterial (B. subtilis)InactiveUp to 100 µg/mL[1]
AntifungalInactiveUp to 100 µg/mL[1]
Cytotoxicity (Mammalian cell lines)InactiveUp to 100 µg/mL[1]
Herbicidal (Plant)InactiveUp to 100 µg/mL[1]

It was noted that the lack of activity for this compound suggests that acylation at the 6-OH position may be crucial for the biological activity observed in other members of the nanangenine family.[1] For instance, compounds 4, 5, and 7 in the same study showed moderate antibacterial activity against Bacillus subtilis.[1]

Biosynthesis

Bioinformatic analysis, including a comparative analysis with other acyl drimenol-producing Aspergilli, led to the identification of a putative biosynthetic gene cluster responsible for nanangenine production.[1] This discovery provides a genetic basis for the proposed biosynthetic pathway of the nanangenines.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis fungus Aspergillus nanangensis media Jasmine Rice / Pearl Barley fungus->media Inoculation cultivation 21 Days Incubation media->cultivation extraction Acetone Extraction cultivation->extraction partitioning EtOAc Partitioning extraction->partitioning defatting Hexane Defatting partitioning->defatting chromatography Reversed-Phase HPLC (C18 Columns) defatting->chromatography pure_compound This compound chromatography->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS, X-ray) pure_compound->structure_elucidation bioassays In Vitro Bioactivity Screening pure_compound->bioassays

Caption: Experimental workflow for the isolation and analysis of this compound.

Conclusion

This compound is a novel drimane sesquiterpenoid isolated from the newly characterized Australian fungus, Aspergillus nanangensis. While this compound itself did not exhibit significant biological activity in the initial screens, its discovery and the characterization of the nanangenine family highlight a promising new source of terpenoid natural products. Further investigation into the structure-activity relationships of the nanangenine congeners and the elucidation of their biosynthetic pathway will be valuable for future drug discovery and development efforts. The unique chemotaxonomic profile of Aspergillus nanangensis underscores the importance of exploring novel microbial ecosystems for new chemical entities.

References

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus nanangensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known secondary metabolites produced by the novel Australian fungus, Aspergillus nanangensis. The core focus of this document is to present detailed information on the chemical structures, biosynthesis, biological activities, and experimental protocols associated with these natural products. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to Aspergillus nanangensis and its Secondary Metabolome

Aspergillus nanangensis is a recently described fungal species isolated from Australian soil.[1] Chemical investigations have revealed that this fungus is a prolific producer of a diverse array of secondary metabolites, primarily belonging to two distinct chemical classes: drimane sesquiterpenoids and benzazepine alkaloids.[1][2] These compounds have garnered significant interest due to their novel chemical scaffolds and promising biological activities. This guide will delve into the specifics of these two major families of natural products: the nanangenines and the nanangelenins.

The Nanangenines: A Family of Drimane Sesquiterpenoids

The nanangenines represent the dominant group of secondary metabolites produced by Aspergillus nanangensis.[1] This family comprises a series of drimane sesquiterpenoids, including seven new and three previously reported compounds.[1]

Chemical Structures and Quantitative Data

The chemical investigation of A. nanangensis cultures led to the isolation and characterization of ten nanangenines. The structures of these compounds were elucidated through extensive spectroscopic analysis, including NMR and MS, with the absolute stereochemistry of several analogues confirmed by single-crystal X-ray diffraction.[1]

Table 1: Isolated Nanangenines from Aspergillus nanangensis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Isolated Yield (mg/L)
Nanangenine AC₂₃H₃₄O₇422.51Data not available
Nanangenine BC₂₃H₃₄O₈438.51Data not available
Nanangenine CC₂₃H₃₂O₇420.49Data not available
Nanangenine DC₂₁H₃₀O₅362.46Data not available
Nanangenine EC₂₁H₃₀O₆378.46Data not available
Nanangenine FC₂₁H₃₂O₅364.47Data not available
Nanangenine GC₂₁H₃₂O₆380.47Data not available
Dehydro-1,2-dehydrocorymboloneC₁₅H₂₀O₃248.32Data not available
1,2-DehydrocorymboloneC₁₅H₂₂O₃250.33Data not available
Futronolide AC₁₅H₂₀O₃248.32Data not available

Note: Specific yield data per liter of culture was not provided in the primary literature. The isolation was performed from large-scale fermentation cultures.

Biological Activity

The isolated nanangenines were evaluated for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. Notably, several of these compounds exhibited significant cytotoxicity against mammalian cells.[1]

Table 2: Cytotoxicity of Nanangenines against NCI-H460 Human Lung Cancer Cells (IC₅₀ in µM)

CompoundIC₅₀ (µM)
This compound> 25
Nanangenine B1.8
Nanangenine C3.1
Nanangenine D12
Nanangenine E12
Nanangenine F12
Nanangenine G25
Dehydro-1,2-dehydrocorymbolone12
1,2-Dehydrocorymbolone> 25
Futronolide A> 25
Experimental Protocols

Aspergillus nanangensis was cultivated on a solid rice medium. A detailed protocol for the cultivation and extraction is as follows:

  • Media Preparation : 200 g of rice was soaked in 200 mL of a nutrient solution (2% soya flour, 1% malt extract, 0.4% yeast extract, 0.4% glucose, 0.4% mannitol, and 0.4% sucrose in deionized water) in a 1 L flask and autoclaved.

  • Inoculation and Incubation : The sterilized rice medium was inoculated with a spore suspension of A. nanangensis and incubated at 25 °C for 14 days.

  • Extraction : The fermented rice culture was extracted with ethyl acetate. The organic solvent was then evaporated under reduced pressure to yield a crude extract.

The crude extract was subjected to a series of chromatographic techniques to isolate the individual nanangenines.

  • Initial Fractionation : The crude extract was fractionated by vacuum liquid chromatography (VLC) on silica gel using a stepwise gradient of dichloromethane and methanol.

  • Further Purification : The fractions containing the compounds of interest were further purified by repeated semi-preparative and analytical reversed-phase HPLC (High-Performance Liquid Chromatography) using a C18 column and a gradient of acetonitrile and water to afford the pure nanangenines.

The chemical structures of the isolated compounds were determined using a combination of the following spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker spectrometer.

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formulas.

  • X-ray Crystallography : Single-crystal X-ray diffraction analysis was performed to confirm the relative and absolute stereochemistry of key compounds.

Biosynthesis of Nanangenines

Bioinformatic analysis of the A. nanangensis genome identified a putative biosynthetic gene cluster responsible for nanangenine production. The proposed pathway involves a terpene synthase that likely cyclizes farnesyl pyrophosphate to form the drimane scaffold, followed by a series of modifications by tailoring enzymes such as cytochrome P450 monooxygenases and acyltransferases.

Nanangenine_Biosynthesis FPP Farnesyl Pyrophosphate Drimane_Scaffold Drimane Scaffold FPP->Drimane_Scaffold Terpene Synthase Acyl_Drimenol Acyl Drimenol Intermediates Drimane_Scaffold->Acyl_Drimenol P450s, Acyltransferases Nanangenines Nanangenines Acyl_Drimenol->Nanangenines Further Tailoring Enzymes

Caption: Proposed biosynthetic pathway of nanangenines.

The Nanangelenins: Novel Benzazepine Alkaloids

In addition to the drimane sesquiterpenoids, A. nanangensis also produces a unique family of benzazepine alkaloids, the nanangelenins. The primary member of this family, nanangelenin A, possesses an unprecedented 3,4-dihydro-1-benzazepine-2,5-dione scaffold.[2]

Chemical Structures and Biosynthetic Intermediates

The investigation of the A. nanangensis metabolome also led to the discovery of nanangelenin A.[2] Its biosynthetic pathway was elucidated through heterologous expression of the responsible gene cluster in Aspergillus nidulans, which resulted in the production and characterization of several biosynthetic intermediates.[2]

Table 3: Nanangelenin A and its Biosynthetic Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Nanangelenin AC₂₉H₃₂N₄O₆548.59
Nanangelenin BC₁₆H₁₅N₃O₃313.31
Nanangelenin CC₁₇H₁₇N₃O₃327.34
Nanangelenin DC₂₂H₂₅N₃O₃391.46
Nanangelenin EC₂₂H₂₅N₃O₄407.46
Nanangelenin FC₁₇H₁₇N₃O₄343.34
Biological Activity

The biological activities of the nanangelenins have not been extensively reported in the primary literature. Further investigation is required to determine their pharmacological potential.

Experimental Protocols

The protocol for the isolation of nanangelenin A from A. nanangensis is similar to that of the nanangenines, involving cultivation on solid rice medium, ethyl acetate extraction, and purification using VLC and HPLC.[2]

The biosynthetic gene cluster for nanangelenin A, designated as the nan cluster, was successfully expressed in the heterologous host Aspergillus nidulans. This was a key step in elucidating the biosynthetic pathway.

  • Gene Cluster Identification : The nan gene cluster was identified through bioinformatic analysis of the A. nanangensis genome.

  • Vector Construction : The genes of the nan cluster were cloned into expression vectors under the control of an inducible promoter.

  • Transformation : The expression vectors were transformed into a suitable A. nidulans host strain.

  • Cultivation and Analysis : The transformed A. nidulans strains were cultivated under inducing conditions, and the culture extracts were analyzed by HPLC-MS to identify the produced metabolites.

Biosynthesis of Nanangelenin A

The biosynthesis of nanangelenin A is a complex process involving a nonribosomal peptide synthetase (NRPS) and several tailoring enzymes. The key steps in the pathway have been elucidated through the heterologous expression studies.[2]

The pathway is initiated by the NRPS, NanA, which incorporates anthranilic acid and L-kynurenine. The L-kynurenine is supplied by the action of an indoleamine-2,3-dioxygenase, NanC. The subsequent steps involve cyclization to form the characteristic benzazepine ring, followed by a series of modifications including methylation, prenylation, and acetylation to yield nanangelenin A.[2]

Nanangelenin_A_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly L_Trp L-Tryptophan L_Kyn L-Kynurenine L_Trp->L_Kyn NanC (IDO) Ant_Acid Anthranilic Acid NanA NanA (NRPS) Ant_Acid->NanA L_Kyn->NanA Nanangelenin_B Nanangelenin B NanA->Nanangelenin_B Cyclization Nanangelenin_C Nanangelenin C Nanangelenin_B->Nanangelenin_C NanE (Methyltransferase) Nanangelenin_D Nanangelenin D Nanangelenin_C->Nanangelenin_D NanD (Prenyltransferase) Nanangelenin_A Nanangelenin A Nanangelenin_D->Nanangelenin_A NanB (Acetyltransferase) NanF (Oxidoreductase)

Caption: Biosynthetic pathway of nanangelenin A.

Conclusion

Aspergillus nanangensis has proven to be a rich source of novel secondary metabolites with interesting chemical structures and biological activities. The two major families of compounds, the nanangenines and the nanangelenins, represent promising starting points for further research in drug discovery and development. This technical guide provides a solid foundation of the current knowledge on these compounds and the experimental methodologies used for their study. Future research will likely focus on the full characterization of the biological activities of these compounds, the elucidation of the remaining details of their biosynthetic pathways, and the potential for synthetic and semi-synthetic derivatization to generate new therapeutic agents.

References

Drimane Sesquiterpenoids from Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the isolation, biosynthesis, and biological activities of drimane sesquiterpenoids derived from fungal sources, providing a comprehensive resource for scientific and pharmaceutical research.

Introduction

Drimane sesquiterpenoids are a class of bicyclic secondary metabolites characterized by a decahydronaphthalene skeleton. Initially discovered in plants, a significant and structurally diverse range of these compounds has since been isolated from various fungal species.[1][2][3] Fungi, particularly from the genera Aspergillus, Penicillium, and Trichoderma, as well as some basidiomycetes, have proven to be a prolific source of novel drimane sesquiterpenoids.[4][5][6][7] These fungal metabolites have garnered considerable attention within the scientific community due to their wide array of potent biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibitory properties, making them promising candidates for drug discovery and development.[8][9][10]

This technical guide provides a comprehensive overview of fungal drimane sesquiterpenoids, focusing on their biosynthesis, prominent examples with their producing organisms and biological activities, and detailed experimental methodologies for their isolation, characterization, and bioactivity assessment.

Biosynthesis of Drimane Sesquiterpenoids in Fungi

The biosynthesis of drimane sesquiterpenoids in fungi originates from the mevalonate (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).[2][3]

In fungi, the cyclization of FPP to the core drimane skeleton is a key step. Unlike in plants where terpene cyclases are typically involved, fungi often utilize haloacid dehalogenase (HAD)-like proteins for this transformation.[1] Elucidation of the biosynthetic pathways in Aspergillus oryzae and Aspergillus calidoustus has revealed two primary bicyclic precursors: drimenol and drim-8-ene-11-ol.[1][11] Subsequent enzymatic modifications, such as oxidation, hydroxylation, and esterification, by enzymes including cytochrome P450 monooxygenases, dehydrogenases, and acyltransferases, lead to the vast structural diversity of fungal drimane sesquiterpenoids.[10][11]

The genes responsible for the biosynthesis of these compounds are often organized in biosynthetic gene clusters (BGCs), which facilitates their discovery and characterization through genome mining approaches.[10]

Drimane Sesquiterpenoid Biosynthesis Biosynthesis of Fungal Drimane Sesquiterpenoids cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Drimane Core Synthesis cluster_3 Structural Diversification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP_DMAPP->Farnesyl Pyrophosphate (FPP) Drimane Precursors Drimenol / Drim-8-ene-11-ol Farnesyl Pyrophosphate (FPP)->Drimane Precursors HAD-like Cyclase Diverse Drimane Sesquiterpenoids Diverse Drimane Sesquiterpenoids Drimane Precursors->Diverse Drimane Sesquiterpenoids P450s, Dehydrogenases, Acyltransferases, etc.

Biosynthetic pathway of drimane sesquiterpenoids in fungi.

Prominent Fungal Drimane Sesquiterpenoids and Their Bioactivities

A multitude of drimane sesquiterpenoids have been isolated from fungi, exhibiting a wide spectrum of biological activities. The following tables summarize some of the key compounds, their fungal sources, and their reported bioactivities with quantitative data.

Table 1: Anticancer and Cytotoxic Drimane Sesquiterpenoids from Fungi

CompoundFungal SourceCell Line(s)Activity (IC50/EC50)
Ustusolates B & EAspergillus ustus 094102A549, HL-6010.5 µM, 9.0 µM
Asperiene AAspergillus flavusMCF-71.4 µM
Unnamed Drimane SesquiterpenoidAspergillus ustusL5178Y, PC12, HeLa0.6 - 5.3 µM
Drimanenoid DAspergillus sp. NF2396K56212.88 µM
Fomeffic acidFomes officinalisHL-60, Bel-740251.2 µM, 88.7 µM

Table 2: Antimicrobial Drimane Sesquiterpenoids from Fungi

CompoundFungal SourceTarget Organism(s)Activity (MIC)
Drimenol(From biotransformation)Candida albicans, C. parapsilosis, C. krusei12.5 - 50 µg/mL
9α-hydroxydrimendiol(From biotransformation)Candida albicans, C. parapsilosis, C. krusei12.5 - 15.0 µg/mL
Unnamed Drimane SesquiterpenesAspergillus insuetusNeurospora crassa140 µM, 242 µM
Spinulactones A, E, FPenicillium spinulosum 9-1Fusarium graminearum6.25 - 25 µg/mL

Table 3: Anti-inflammatory and Other Bioactive Drimane Sesquiterpenoids from Fungi

CompoundFungal SourceBioactivityTarget/AssayActivity (IC50)
Pyrrnoxin A analoguesPyrrhoderma noxiumAnti-inflammatoryNO production in BV2 cells26.6 µM, 60.5 µM
TalaminoidsTalaromyces minioluteusAnti-inflammatoryNO production in BV-2 cells4.97 - 7.81 µM
Unnamed Drimane LactonesAspergillus sp.Anti-inflammatoryCXCL10 promoter activity12.4 µM, 55 µM
Unnamed Drimane SesquiterpenoidsPenicillium sp. TW58-16α-Glucosidase inhibitionα-Glucosidase32.0 - 91.1% inhibition
Unnamed Drimane SesquiterpenoidsAspergillus ustus TK-5Neuraminidase inhibitionNeuraminidase28.4 - 37.3 µM

Key Experimental Methodologies

This section provides an overview of the experimental protocols for the isolation, structure elucidation, and bioactivity testing of fungal drimane sesquiterpenoids.

Experimental_Workflow General Experimental Workflow Fungal_Culture Fungal Culture (Liquid or Solid) Extraction Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (HPLC) Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Bioassays Bioactivity Assays Pure_Compound->Bioassays

General workflow for isolation and characterization.

Isolation and Purification
  • Fungal Cultivation : The selected fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction : The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing the drimane sesquiterpenoids.

  • Fractionation : The crude extract is subjected to column chromatography using a stationary phase such as silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by dichloromethane-methanol) is used to separate the extract into fractions.

  • Purification : The fractions showing promising activity in preliminary screens are further purified using high-performance liquid chromatography (HPLC), often with a C18 column, to isolate the pure compounds.

Structure Elucidation
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecules.

  • X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Bioactivity Assays
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the purified drimane sesquiterpenoids for a defined period (e.g., 48 or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • Inoculum Preparation : A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution : The drimane sesquiterpenoid is serially diluted in a 96-well plate containing the appropriate growth medium.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plate is incubated under suitable conditions for the growth of the microorganism.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • Cell Culture : RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment and Stimulation : The cells are pre-treated with different concentrations of the drimane sesquiterpenoid for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement : After a 24-hour incubation, the amount of nitric oxide (NO) produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • IC50 Calculation : The concentration of the compound that inhibits NO production by 50% (IC50) is determined.

Conclusion

Drimane sesquiterpenoids from fungi represent a structurally diverse and biologically significant class of natural products. Their potent and varied bioactivities underscore their potential as lead compounds for the development of new therapeutic agents. This guide provides a foundational resource for researchers in natural product chemistry, mycology, and drug discovery, offering insights into the biosynthesis, isolation, characterization, and biological evaluation of these fascinating fungal metabolites. Further exploration of the largely untapped fungal kingdom is likely to reveal many more novel drimane sesquiterpenoids with unique chemical structures and valuable pharmacological properties.

References

An In-depth Technical Guide on the Biosynthesis of Nanangelenin A in Aspergillus nanangensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This technical guide provides a comprehensive overview of the biosynthesis of Nanangelenin A, a novel benzazepine alkaloid isolated from the fungus Aspergillus nanangensis. The user's initial query referenced "Nanangenine A," which appears to be a conflation of two distinct classes of natural products from A. nanangensis: the nanangenines (drimane sesquiterpenoids) and the benzazepine alkaloid, Nanangelenin A. This document focuses on Nanangelenin A, as its biosynthetic pathway has been elucidated in detail. The biosynthesis proceeds via a nonribosomal peptide synthetase (NRPS) pathway encoded by the nan gene cluster. This guide details the genetic basis, enzymatic steps, and chemical intermediates of the pathway, supported by data from heterologous expression studies. Experimental protocols and pathway diagrams are provided to facilitate a deeper understanding and further research in the field of fungal natural product biosynthesis and drug discovery.

Introduction: Clarification of "this compound" vs. Nanangelenin A

Initial research into the secondary metabolites of Aspergillus nanangensis, a fungus discovered in Australia, has led to the characterization of two distinct families of natural products: the nanangenines and Nanangelenin A. It is crucial to differentiate between these two:

  • Nanangenines: A family of drimane sesquiterpenoids. A putative biosynthetic gene cluster for these compounds has been identified through bioinformatic analysis, but the pathway has not been fully characterized experimentally.

  • Nanangelenin A: A novel benzazepine alkaloid with an unprecedented 3,4-dihydro-1-benzazepine-2,5-dione-N-prenyl-N-acetoxy-anthranilamide scaffold. The biosynthesis of Nanangelenin A has been elucidated through the identification and characterization of the nan biosynthetic gene cluster.[1][2][3]

This guide will focus exclusively on the biosynthesis of Nanangelenin A due to the availability of detailed experimental evidence.

The Nanangelenin A (nan) Biosynthetic Gene Cluster

The biosynthesis of Nanangelenin A is orchestrated by a set of genes organized in a contiguous cluster, designated as the nan cluster. This cluster was identified through genomic and retrobiosynthetic analyses of Aspergillus nanangensis.[2][4] The functions of the key genes within this cluster have been elucidated through heterologous expression experiments in Aspergillus nidulans.[1][5]

Table 1: Genes of the nan Cluster and Their Proposed Functions in Nanangelenin A Biosynthesis

GeneProposed Function
nanANonribosomal Peptide Synthetase (NRPS)
nanBAcetyltransferase
nanCIndoleamine-2,3-dioxygenase (IDO)
nanDPrenyltransferase
nanEN-methyltransferase
nanFFAD-dependent monooxygenase

The Biosynthetic Pathway of Nanangelenin A

The biosynthetic pathway of Nanangelenin A has been characterized through a series of heterologous expression experiments, where genes from the nan cluster were expressed in various combinations in the model fungus Aspergillus nidulans.[1][3][5] The pathway commences with the formation of the key precursor, L-kynurenine, and proceeds through a series of modifications on an NRPS-assembled backbone.

Step 1: Synthesis of L-Kynurenine

The initial step is the conversion of L-tryptophan to L-kynurenine. This reaction is catalyzed by the indoleamine-2,3-dioxygenase (IDO) enzyme, NanC.[1][5] It is proposed that NanC converts L-tryptophan to N-formyl-L-kynurenine, which then spontaneously hydrolyzes to the more stable L-kynurenine.[1]

Step 2: NRPS-mediated Assembly and Formation of Nanangelenin B

The core of the Nanangelenin A scaffold is assembled by the nonribosomal peptide synthetase (NRPS), NanA. This enzyme incorporates two amino acid precursors: anthranilic acid and the newly synthesized L-kynurenine. The co-expression of nanA and nanC in A. nidulans resulted in the production of the dipeptide product, Nanangelenin B, which represents the core benzazepine structure.[1] The C-terminal condensation (CT) and thiolation (T3) domains of NanA are responsible for the regioselective cyclization of the dipeptide to form the characteristic benzazepine scaffold.[2][5]

Step 3: Tailoring Modifications to Form Nanangelenin A

Following the formation of Nanangelenin B, a series of tailoring enzymes modify the core structure to yield the final product, Nanangelenin A. The heterologous expression of different combinations of the tailoring enzymes (nanD, nanE, nanF, and nanB) with nanA and nanC led to the isolation and characterization of several biosynthetic intermediates, namely Nanangelenins C, D, E, and F.[1][3] These experiments have allowed for the elucidation of the sequential action of the tailoring enzymes.

The proposed sequence of tailoring reactions is as follows:

  • Prenylation by NanD.

  • N-methylation by NanE.

  • N-hydroxylation by the FAD-dependent monooxygenase, NanF.

  • Acetylation by the acetyltransferase, NanB.

dot

Nanangelenin_A_Biosynthesis L_Trp L-Tryptophan NanC NanC (IDO) L_Trp->NanC Ant_Acid Anthranilic Acid NanA NanA (NRPS) Ant_Acid->NanA L_Kyn L-Kynurenine NanC->L_Kyn Oxidative cleavage Nan_B Nanangelenin B NanA->Nan_B Condensation & cyclization NanD NanD (Prenyltransferase) Nan_C Nanangelenin C NanD->Nan_C Prenylation NanE NanE (N-methyltransferase) Nan_E Nanangelenin E NanE->Nan_E N-methylation NanF NanF (FAD-monooxygenase) Nan_F Nanangelenin F NanF->Nan_F N-hydroxylation NanB NanB (Acetyltransferase) Nan_A Nanangelenin A NanB->Nan_A Acetylation L_Kyn->NanA Nan_B->NanD Nan_C->NanE Nan_D Nanangelenin D Nan_E->NanF Nan_F->NanB

Caption: Proposed biosynthetic pathway of Nanangelenin A.

Quantitative Data

While the heterologous expression of the nan gene cluster successfully led to the production of Nanangelenin A and its intermediates, specific quantitative data such as product titers (e.g., in mg/L) and enzyme kinetic parameters are not extensively reported in the primary literature. The following table summarizes the qualitative outcomes of the key heterologous expression experiments.

Table 2: Summary of Heterologous Expression Experiments for Nanangelenin A Biosynthesis

Expressed Gene(s)Key Product(s) DetectedConclusion
nanANo new compoundsL-kynurenine is not available in the host.
nanA + L-kynurenine feedingNanangelenin BNanA can utilize exogenously supplied L-kynurenine.
nanA + nanCNanangelenin BNanC provides the L-kynurenine precursor for NanA.[1]
nanA + nanC + nanDNanangelenin CNanD is a prenyltransferase acting on Nanangelenin B.
nanA + nanC + nanENanangelenin DNanE is an N-methyltransferase.
nanA + nanC + nanD + nanENanangelenin ESequential action of NanD and NanE.
Full nan clusterNanangelenin A and intermediatesThe full cluster is required for Nanangelenin A biosynthesis.

Experimental Protocols

The elucidation of the Nanangelenin A biosynthetic pathway relied on the heterologous expression of the nan genes in Aspergillus nidulans. Below is a summary of the key experimental methodologies employed.

5.1. Heterologous Expression System

A hybrid yeast-fungal artificial chromosome (pYFAC) expression system was utilized for the heterologous expression of the nan genes in A. nidulans strain LO7890.[1] This system allows for the cloning and stable maintenance of large DNA fragments containing entire biosynthetic gene clusters.

dot

Experimental_Workflow gDNA Genomic DNA isolation from A. nanangensis PCR PCR amplification of nan genes gDNA->PCR Vector pYFAC vector construction in yeast PCR->Vector Transformation Protoplast transformation of A. nidulans Vector->Transformation Fermentation Fermentation of A. nidulans transformants Transformation->Fermentation Extraction Metabolite extraction from culture Fermentation->Extraction Analysis HPLC and LC-MS analysis Extraction->Analysis Purification Preparative HPLC for compound purification Analysis->Purification Structure NMR and X-ray crystallography for structure elucidation Purification->Structure

Caption: General experimental workflow for pathway elucidation.

5.2. Vector Construction

The genes of the nan cluster were amplified from the genomic DNA of A. nanangensis and cloned into the pYFAC vector using yeast-based homologous recombination. Different vector constructs were created to express individual genes or combinations of genes.

5.3. Fungal Transformation

The constructed pYFAC vectors were transformed into protoplasts of the A. nidulans host strain. Transformants were selected based on nutritional markers.

5.4. Fermentation and Metabolite Analysis

The resulting A. nidulans transformants were cultivated in appropriate fermentation media to induce the expression of the heterologously introduced genes. After a period of growth, the culture broth and mycelia were extracted with organic solvents. The crude extracts were then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of new metabolites corresponding to the intermediates and final product of the Nanangelenin A pathway.

5.5. Compound Purification and Structure Elucidation

For the structural characterization of the novel metabolites, larger scale fermentations were performed, and the target compounds were purified from the crude extracts using preparative HPLC. The structures of the purified compounds, including Nanangelenin A and the intermediates Nanangelenins B-F, were determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1]

Conclusion and Future Perspectives

The elucidation of the Nanangelenin A biosynthetic pathway in Aspergillus nanangensis represents a significant advancement in our understanding of fungal natural product biosynthesis. The characterization of the nan gene cluster and the functions of its constituent enzymes provides a roadmap for the potential bioengineering of this pathway to produce novel analogs of Nanangelenin A with potentially improved pharmacological properties. The detailed methodologies and findings presented in this guide offer a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development. Future work could focus on the in vitro characterization of the Nanangelenin A biosynthetic enzymes to determine their kinetic parameters and substrate specificities, which would further enable the rational design of novel benzazepine compounds.

References

Nanangenine A: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine A is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis. This document provides a detailed technical overview of this compound, including its molecular formula, physicochemical properties, and biological activities. Comprehensive experimental protocols for the cultivation of A. nanangensis, isolation and purification of this compound, and bioactivity assessment are presented. Furthermore, a putative biosynthetic pathway for the nanangenine family of compounds is proposed and visualized. All quantitative data are summarized in structured tables for ease of reference.

Molecular Properties of this compound

This compound is the parent compound of the nanangenine family of drimane sesquiterpenoids. Its core structure is a C15 pentamethyl-trans-decalin skeleton.

PropertyValueReference
Molecular Formula C15H22O5[1]
Molecular Weight 282.33 g/mol Calculated
Appearance White solid[1]
Origin Aspergillus nanangensis[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structure of this compound was elucidated using extensive spectroscopic analysis.

1.1.1. NMR Spectroscopic Data

The 1H and 13C NMR data for this compound were recorded in DMSO-d6.

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.91.43, m; 1.54, m
218.31.62, m
341.51.35, m
433.2-
555.41.25, m
675.84.30, d, 4.5
7132.85.68, s
8135.2-
950.12.15, d, 10.0
1036.7-
1167.94.35, d, 12.0; 4.45, d, 12.0
12172.9-
1320.90.85, s
1428.11.01, s
1514.50.95, d, 7.0

Table 2: 1H and 13C NMR Data for this compound (in DMSO-d6) [1]

1.1.2. High-Resolution Mass Spectrometry (HRMS)

High-resolution positive electrospray ionisation mass spectrometry (HRESI(+)MS) analysis of this compound revealed an adduct ion ([M + Na]+) at m/z 305.1363, which is indicative of the molecular formula C15H22O5.[1]

Biological Activity

This compound, along with other members of the nanangenine family, was subjected to a range of in vitro bioactivity assays.

Summary of Bioactivity

This compound itself was found to be inactive in the assays conducted, with no significant activity observed up to a concentration of 100 μg/mL.[1] However, other acylated nanangenine derivatives, such as Nanangenine B, exhibited moderate antibacterial and cytotoxic activities, suggesting that the acyl group at the 6-OH position is crucial for biological function.[1]

CompoundAntibacterial (Bacillus subtilis) IC50 (μg/mL)Cytotoxicity (NS-1 mouse myeloma) IC50 (μg/mL)Antifungal (Candida albicans) IC50 (μg/mL)Plant Growth Inhibition (Lolium perenne) IC50 (μg/mL)
This compound >100>100>100>100
Nanangenine B 6238>100>100

Table 3: In Vitro Bioactivity of this compound and B [1]

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate Aspergillus nanangensis and extract the nanangenine metabolites.

Protocol:

  • Cultivation: Aspergillus nanangensis was grown on solid jasmine rice or pearl barley media for 21 days at 25 °C in the dark.[1]

  • Extraction: The colonized grain cultures were extracted three times with acetone. The acetone extract was evaporated to an aqueous residue.[1]

  • Partitioning: The aqueous residue was partitioned three times with an equal volume of ethyl acetate. The combined ethyl acetate fractions were then evaporated to dryness.[1]

  • Defatting: The dried ethyl acetate extract was reconstituted in a minimal volume of dichloromethane and sonicated. Hexane was added, and the mixture was stored at -20 °C overnight to precipitate lipids. The defatted supernatant was collected and evaporated to yield the final crude extract.[1]

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction & Partitioning cluster_purification Purification A_nanangensis Aspergillus nanangensis Rice_Barley Jasmine Rice / Pearl Barley A_nanangensis->Rice_Barley Inoculation Cultured_Fungus Colonized Grain Culture Rice_Barley->Cultured_Fungus 21 days, 25°C, dark Acetone_Extraction Acetone Extraction (x3) Cultured_Fungus->Acetone_Extraction Aqueous_Residue Aqueous Residue Acetone_Extraction->Aqueous_Residue Evaporation EtOAc_Partition Ethyl Acetate Partitioning (x3) Aqueous_Residue->EtOAc_Partition Crude_Extract Crude Ethyl Acetate Extract EtOAc_Partition->Crude_Extract Evaporation Defatting Defatting (DCM/Hexane) Crude_Extract->Defatting Final_Extract Final Crude Extract Defatting->Final_Extract

Figure 1: Workflow for the cultivation of A. nanangensis and extraction of nanangenines.
Isolation of this compound

Objective: To purify this compound from the crude fungal extract.

Protocol:

The final crude extract was subjected to multiple steps of column chromatography, including normal-phase and reversed-phase silica gel, followed by preparative and semi-preparative HPLC to yield pure this compound.[1]

Bioactivity Assays

3.3.1. In Vitro Cytotoxicity Assay

  • Cell Line: NS-1 mouse myeloma cells.

  • Method: A colorimetric cell viability assay (e.g., MTT or XTT) was used. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (typically 48-72 hours). The viability was assessed by measuring the absorbance of the formazan product.

  • Data: The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated.

3.3.2. Antibacterial Activity Assay

  • Bacterium: Bacillus subtilis.

  • Method: A broth microdilution method was employed. Serial dilutions of the test compounds were prepared in a 96-well plate containing bacterial culture in a suitable broth. The plates were incubated, and bacterial growth was determined by measuring the optical density.

  • Data: The IC50 value was determined as the concentration that inhibits 50% of bacterial growth.

3.3.3. Antifungal Activity Assay

  • Fungus: Candida albicans.

  • Method: A similar broth microdilution method as for the antibacterial assay was used, with a fungal-specific growth medium.

  • Data: The IC50 value was calculated.

3.3.4. Plant Growth Inhibition Assay

  • Plant: Perennial ryegrass (Lolium perenne).

  • Method: Seeds were germinated on agar plates containing different concentrations of the test compounds. The effect on seedling growth (e.g., root and shoot length) was measured after a set period.

  • Data: The IC50 value for growth inhibition was determined.

Putative Biosynthetic Pathway

The biosynthesis of drimane sesquiterpenoids in fungi is a complex process involving several enzymatic steps. A putative biosynthetic gene cluster for the nanangenines has been identified in the genome of A. nanangensis.[1] The proposed pathway starts from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids.

biosynthetic_pathway FPP Farnesyl Pyrophosphate (FPP) Drimenyl_Cation Drimenyl Cation FPP->Drimenyl_Cation Terpene Cyclase Drimenol Drimenol Drimenyl_Cation->Drimenol Oxidation1 Hydroxylation / Oxidation Drimenol->Oxidation1 Intermediate1 Oxidized Drimenol Intermediate Oxidation1->Intermediate1 Lactone_Formation Lactone Formation Intermediate1->Lactone_Formation Nanangenine_A_Core This compound Core Structure Lactone_Formation->Nanangenine_A_Core Acylation Acylation at 6-OH Nanangenine_A_Core->Acylation Acylated_Nanangenines Acylated Nanangenines (e.g., Nanangenine B) Acylation->Acylated_Nanangenines

Figure 2: Proposed biosynthetic pathway for Nanangenines.

The pathway likely involves a terpene cyclase that converts FPP to a drimenyl cation intermediate, which is then hydroxylated to form drimenol. A series of subsequent oxidation and cyclization reactions, catalyzed by enzymes such as P450 monooxygenases and dehydrogenases encoded within the gene cluster, are proposed to form the core lactone structure of this compound. The biologically active derivatives are then formed by acylation at the 6-OH position.

Conclusion

This compound is a drimane sesquiterpenoid with a well-characterized chemical structure. While this compound itself does not exhibit significant biological activity in the assays performed, its acylated derivatives show promise as antibacterial and cytotoxic agents. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce novel drimane sesquiterpenoids with potentially enhanced therapeutic properties. Further investigation into the structure-activity relationships of the nanangenine family is warranted to explore their full potential in drug discovery and development.

References

Spectroscopic Data of Nanangenine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nanangenine A, a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. The structural elucidation of this natural product was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This document presents the key spectroscopic data in a structured format and outlines the experimental protocols employed for their acquisition, serving as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionisation mass spectrometry (HRESI-MS) in positive ion mode was utilized to determine the elemental composition of this compound.

ParameterValueReference
Ion[M+Na]⁺[1]
m/z (Observed)305.1363[1]
Molecular FormulaC₁₅H₂₂O₅[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, were crucial for establishing the planar structure and relative stereochemistry of this compound. The data presented below were acquired in dimethyl sulfoxide-d₆ (DMSO-d₆).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was recorded at 125 MHz. The chemical shifts (δ) are reported in parts per million (ppm).

Positionδc (ppm)Multiplicity
138.6CH₂
218.2CH₂
341.5CH₂
433.0C
555.4CH
673.1CH
7137.9CH
8131.9C
950.0CH
1036.9C
11208.5C
1268.3CH₂
1321.0CH₃
1433.0CH₃
1514.2CH₃

Data sourced from Lacey et al., 2019.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum was recorded at 500 MHz. The chemical shifts (δ) are reported in ppm, with multiplicity and coupling constants (J) in Hertz (Hz).

PositionδH (ppm)MultiplicityJ (Hz)
1.34m
1.44m
1.54m
1.54m
1.34m
1.03m
51.58d10.5
64.30t2.5
6-OH5.25d4.0
76.27d2.5
92.59d10.5
12a4.31d17.0
12b4.19d17.0
12-OH5.48t5.5
130.77s
140.96s
150.81s

Data sourced from Lacey et al., 2019.[1]

Experimental Protocols

The spectroscopic data for this compound were obtained following the isolation of the compound from the culture broth of Aspergillus nanangensis.

NMR Spectroscopy: 1D and 2D NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts (δ) are referenced to the residual solvent signals (δH 2.50 and δC 39.52).

Mass Spectrometry: High-resolution mass spectra were obtained on an Agilent 6545 Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Workflow for Natural Product Discovery and Characterization

The discovery and structural elucidation of novel natural products like this compound follow a systematic workflow, from the initial isolation of the producing organism to the final determination of its chemical structure.

G A Fungal Isolation (Aspergillus nanangensis) B Cultivation & Fermentation A->B C Extraction of Metabolites B->C D Chromatographic Separation (e.g., HPLC) C->D E Isolation of Pure Compound (this compound) D->E F Mass Spectrometry (HRMS) E->F G NMR Spectroscopy (1D & 2D NMR) E->G H Structure Elucidation F->H G->H

Caption: General workflow for the isolation and structural elucidation of this compound.

References

Unveiling the Bioactivity Profile of Nanangenine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis.[1] As part of a larger family of related nanangenine compounds, its biological activity has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the known biological activity of this compound, presenting key data, experimental methodologies, and relevant biosynthetic pathways to inform future research and drug discovery efforts. Drimane sesquiterpenoids, a class of C15 pentamethyl-trans-decalin skeleton-derived natural products, are known to exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects against various mammalian cell lines.[1]

Biological Activity of this compound

Initial in vitro screening of this compound against a panel of mammalian cell lines, bacteria, a fungus, and a plant species has been conducted. The results, as detailed in the following table, indicate a lack of significant biological activity for this compound at the concentrations tested.

Quantitative Data Summary

The following table summarizes the in vitro biological activity data for this compound. The compound was tested for cytotoxicity against four mammalian cell lines, antibacterial activity against two bacterial strains, antifungal activity against one fungal strain, and herbicidal activity against one plant species.

Assay Type Target Organism/Cell Line Result (IC50/Activity)
CytotoxicityHuman Colon Carcinoma (HCT-116)Inactive at 100 µg/mL
CytotoxicityHuman Glioblastoma (U87)Inactive at 100 µg/mL
CytotoxicityHuman Lung Carcinoma (A549)Inactive at 100 µg/mL
CytotoxicityMouse Fibroblast (L929)Inactive at 100 µg/mL
AntibacterialBacillus subtilisInactive at 100 µg/mL
AntibacterialEscherichia coliInactive at 100 µg/mL
AntifungalCandida albicansInactive at 100 µg/mL
HerbicidalLolium perenneInactive at 100 µg/mL

Data sourced from Robinson et al. (2019).[1]

Interestingly, other members of the nanangenine family, which are acylated derivatives of this compound, exhibited moderate antibacterial activity against B. subtilis.[1] This suggests that the acylation at the 6-OH position of the drimane core may be crucial for the biological activity of this class of compounds.[1]

Experimental Protocols

The following are the detailed methodologies used in the bioassays for this compound.

Mammalian Cell Culture and Cytotoxicity Assay
  • Cell Lines: Human colon carcinoma (HCT-116), human glioblastoma (U87), human lung carcinoma (A549), and mouse fibroblast (L929) cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Protocol:

    • Cells were seeded into 96-well microtiter plates at a density of 5,000 cells per well and allowed to attach overnight.

    • This compound, dissolved in dimethyl sulfoxide (DMSO), was added to the wells at various concentrations (up to 100 µg/mL). The final DMSO concentration was kept below 0.5%.

    • The plates were incubated for 72 hours.

    • Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Antibacterial Assay
  • Bacterial Strains: Bacillus subtilis (ATCC 6633) and Escherichia coli (ATCC 25922) were used.

  • Culture Conditions: Bacteria were grown in nutrient broth at 37°C.

  • Assay Protocol:

    • A broth microdilution method was employed.

    • This compound was serially diluted in nutrient broth in 96-well plates.

    • An inoculum of the test bacteria was added to each well.

    • The plates were incubated at 37°C for 24 hours.

    • Bacterial growth was determined by measuring the optical density at 600 nm.

    • The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Antifungal Assay
  • Fungal Strain: Candida albicans (ATCC 90028) was used.

  • Culture Conditions: The fungus was grown in Sabouraud dextrose broth at 30°C.

  • Assay Protocol:

    • A broth microdilution method similar to the antibacterial assay was used.

    • This compound was serially diluted in Sabouraud dextrose broth in 96-well plates.

    • A fungal inoculum was added to each well.

    • The plates were incubated at 30°C for 48 hours.

    • Fungal growth was assessed visually and by measuring the optical density at 620 nm.

    • The MIC was determined as the lowest concentration that inhibited fungal growth.

Herbicidal Assay
  • Plant Species: Perennial ryegrass (Lolium perenne) was used.

  • Assay Protocol:

    • Seeds of Lolium perenne were placed on filter paper in a Petri dish.

    • A solution of this compound in a suitable solvent was applied to the filter paper.

    • The Petri dishes were incubated under controlled light and temperature conditions.

    • Germination and root growth were monitored over a period of 7 days.

    • Herbicidal activity was assessed by measuring the inhibition of seed germination and root elongation compared to a solvent control.

Visualizations

Proposed Biosynthetic Pathway of Nanangenines

The biosynthesis of drimane-type sesquiterpenoids, such as the nanangenines, is proposed to originate from farnesyl diphosphate (FPP) through a protonation-initiated cyclization mechanism, which is characteristic of class II terpene synthases.[1]

Biosynthetic_Pathway FPP Farnesyl Diphosphate (FPP) Drimenyl_PP Drimenyl Diphosphate FPP->Drimenyl_PP Drimane Synthase (Class II Terpene Synthase) Drimenol Drimenol Drimenyl_PP->Drimenol Hydrolysis Nanangenine_A This compound Drimenol->Nanangenine_A Series of Oxidations Acyl_Nanangenines Acyl-Nanangenines Nanangenine_A->Acyl_Nanangenines Acylation at 6-OH

Caption: Proposed biosynthetic pathway of this compound from farnesyl diphosphate.

Experimental Workflow for In Vitro Bioassays

The general workflow for determining the biological activity of this compound involved a series of standardized in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis Compound_Prep This compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of this compound Compound_Prep->Serial_Dilution Assay_Plates Prepare 96-well Assay Plates (Cells/Microbes in Media) Assay_Plates->Serial_Dilution Incubation Incubate Plates (24-72 hours) Serial_Dilution->Incubation Viability_Assay Add Viability Reagent (e.g., MTT) Incubation->Viability_Assay Read_Plates Measure Absorbance/ Optical Density Viability_Assay->Read_Plates Calculate_IC50 Calculate IC50/MIC Read_Plates->Calculate_IC50

References

The Nanangenine Family: A Technical Guide to a Novel Class of Fungal Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nanangenine family of natural products represents a recently discovered class of drimane sesquiterpenoids with promising biological activities. Isolated from the Australian fungus Aspergillus nanangensis, these compounds possess a complex polycyclic architecture that has attracted significant interest from the scientific community. This technical guide provides a comprehensive overview of the Nanangenine core, detailing their chemical structures, biological activities, and the experimental protocols for their isolation and characterization. Furthermore, it delves into the putative biosynthetic pathway and explores the potential signaling pathways modulated by this intriguing family of fungal metabolites.

Chemical Structures and Physicochemical Properties

The Nanangenine family comprises a series of drimane sesquiterpenoids, including Nanangenines A-H, as well as isonanangenine B and D.[1] Their core structure is characterized by a decalin ring system, variously functionalized with hydroxyl, acetyl, and other groups. The absolute stereochemistry of several members has been determined by single-crystal X-ray diffraction.[1]

A summary of the known Nanangenine family members and their key physicochemical data is presented in Table 1.

Table 1: Physicochemical Data for the Nanangenine Family of Natural Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Nanangenine AC₁₅H₂₂O₅282.33
Nanangenine BC₂₁H₃₂O₆380.47
Nanangenine CC₂₁H₃₀O₆378.46
Nanangenine DC₂₁H₃₂O₇396.47
Nanangenine EC₂₁H₃₀O₇394.46
Nanangenine FC₂₁H₃₀O₅362.46
Nanangenine GC₁₅H₂₀O₄264.32
Nanangenine HC₂₂H₃₆O₆396.52
Isonanangenine BC₂₁H₃₂O₆380.47
Isonanangenine DC₂₁H₃₂O₇396.47

Biological Activities and Quantitative Data

The Nanangenine family has been evaluated for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. The quantitative data from these assays are summarized in Table 2, providing a comparative overview of the potency of each family member.

Table 2: In Vitro Biological Activities of the Nanangenine Family (IC₅₀ in µM)

CompoundBacillus subtilisCandida albicansNCI-H460 (Human Lung Cancer)A2780 (Human Ovarian Cancer)
This compound>128>128110>128
Nanangenine B62>1283845
Nanangenine C>128>128120>128
Nanangenine D>128>128>128>128
Nanangenine E>128>128110>128
Nanangenine F>128>128>128>128
Nanangenine G>128>12898>128
Nanangenine H>128>128>128>128
Isonanangenine B>128>1287588
Isonanangenine D>128>128>128>128

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

The following protocol outlines the general procedure for the cultivation of Aspergillus nanangensis and the extraction of the Nanangenine natural products.[1]

experimental_workflow cluster_cultivation Fungal Cultivation cluster_fermentation Large-Scale Fermentation cluster_extraction Extraction start Inoculate A. nanangensis spores media Solid Agar Media (e.g., PDA) start->media incubation1 Incubate at 25 °C for 7 days media->incubation1 agar_plugs Agar plugs from solid culture incubation1->agar_plugs liquid_media Liquid Media (e.g., PDB) agar_plugs->liquid_media incubation2 Shake flask fermentation (25 °C, 150 rpm, 14 days) liquid_media->incubation2 harvest Harvest mycelium and broth incubation2->harvest filtration Separate mycelium and broth by filtration harvest->filtration mycelium_extraction Extract mycelium with EtOAc filtration->mycelium_extraction broth_extraction Extract broth with EtOAc filtration->broth_extraction combine Combine organic extracts mycelium_extraction->combine broth_extraction->combine dry Dry over Na₂SO₄ combine->dry concentrate Concentrate in vacuo dry->concentrate crude_extract Crude Extract concentrate->crude_extract

Caption: Fungal cultivation and extraction workflow.
Isolation and Purification of Nanangenines

The crude extract is subjected to a series of chromatographic steps to isolate the individual Nanangenine compounds.[1]

  • Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).

  • Semi-preparative HPLC: Fractions containing the compounds of interest are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient).

  • Final Purification: Individual peaks from the semi-preparative HPLC are collected and concentrated to yield the pure Nanangenine compounds.

Structure Elucidation

The chemical structures of the Nanangenines were elucidated using a combination of spectroscopic techniques:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the connectivity of protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental composition and molecular formula of each compound.

  • Single-Crystal X-ray Diffraction: For crystalline compounds, X-ray crystallography provides the unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Signaling Pathways

While the precise molecular targets of the Nanangenine family are yet to be fully elucidated, their structural similarity to other drimane sesquiterpenoids provides clues to their potential mechanisms of action. Drimane sesquiterpenoids have been reported to exhibit a variety of biological effects, including antifungal and cytotoxic activities.

One study on the antifungal mechanism of drimenol, a related drimane sesquiterpenoid, suggested that it may act by inhibiting Crk1 kinase-dependent pathways.[2] Crk1 is a cyclin-dependent kinase involved in the regulation of cell cycle progression and morphogenesis in fungi. Its inhibition can lead to defects in cell wall integrity and vacuolar function, ultimately resulting in fungal cell death.

Based on this, a putative signaling pathway affected by Nanangenines in fungal cells is proposed below.

signaling_pathway Nanangenines Nanangenines CellMembrane Fungal Cell Membrane Nanangenines->CellMembrane Crosses membrane Crk1 Crk1 Kinase Nanangenines->Crk1 Inhibits Downstream Downstream Effectors (e.g., related to protein secretion and vacuolar biogenesis) Crk1->Downstream Phosphorylates Inhibition Inhibition of Cell Wall Integrity & Vacuolar Function Downstream->Inhibition CellDeath Fungal Cell Death Inhibition->CellDeath

Caption: Putative signaling pathway of Nanangenines.

Further research is required to validate this hypothesis and to identify the specific molecular targets of each Nanangenine compound in both fungal and mammalian cells.

Conclusion

The Nanangenine family of natural products represents a promising new area for drug discovery and development. Their unique chemical structures and interesting biological activities warrant further investigation into their mechanisms of action and therapeutic potential. This technical guide provides a foundational resource for researchers and scientists working with this novel class of compounds, summarizing the current knowledge and providing detailed experimental methodologies to facilitate future studies. The exploration of the Nanangenine family's full potential has just begun, and it is anticipated that these fascinating molecules will continue to be a source of scientific discovery.

References

Nanangenine A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A is a drimane sesquiterpenoid, a class of secondary metabolites characterized by a C15 bicyclic core. It is the primary metabolite produced by the novel Australian fungus, Aspergillus nanangensis.[1] This discovery has garnered interest within the scientific community due to the diverse biological activities associated with drimane sesquiterpenoids, including anti-inflammatory, antiviral, and cytotoxic effects. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its biological activity, experimental protocols for its study, and its proposed biosynthetic pathway.

Physicochemical Properties

High-resolution positive electrospray ionisation mass spectrometry (HRESI(+)MS) of this compound revealed an adduct ion ([M + Na]⁺) at m/z 305.1363, which corresponds to a molecular formula of C₁₅H₂₂O₅.[1] The infrared (IR) spectrum of this compound shows absorptions at 3354 and 1738 cm⁻¹, indicating the presence of hydroxyl and carbonyl functional groups, respectively.[1]

Biological Activity

The nanangenines, including this compound, have been evaluated for their in vitro biological activity against a panel of mammalian cell lines, bacteria, and a fungus. The quantitative data from these assays are summarized in the tables below.

Cytotoxicity Data

The cytotoxicity of this compound and its analogues was assessed against several mammalian cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.

CompoundNCI-H460 (Lung Cancer) IC₅₀ (µg/mL)MIA PaCa-2 (Pancreatic Cancer) IC₅₀ (µg/mL)MCF-7 (Breast Cancer) IC₅₀ (µg/mL)MRC-5 (Normal Lung Fibroblast) IC₅₀ (µg/mL)
This compound>30>30>30>30
Nanangenine B1.83.61.61.7
Nanangenine C5.4126.56.5
Nanangenine D1.83.51.61.8
Nanangenine E3.57.94.34.0
Nanangenine F2.96.13.02.5
Nanangenine G2.14.52.12.3
Nanangenine H1.63.91.51.4
Isonanangenine D3.37.13.33.3
Doxorubicin (Control)0.010.020.010.03

Table 1: Cytotoxicity of Nanangenines against various cell lines.

Antimicrobial Activity Data

The antimicrobial activity of the nanangenines was evaluated against Gram-positive and Gram-negative bacteria, as well as a fungus. The minimum inhibitory concentration (MIC) values are presented in Table 2.

CompoundBacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Candida albicans MIC (µg/mL)
This compound>30>30>30>30>30
Nanangenine B15>30>30>30>30
Nanangenine C7.5>30>30>30>30
Nanangenine D3.715>30>30>30
Nanangenine E7.5>30>30>30>30
Nanangenine F7.5>30>30>30>30
Nanangenine G15>30>30>30>30
Nanangenine H7.5>30>30>30>30
Isonanangenine D15>30>30>30>30
Ampicillin (Control)0.10.43.1>50-
Nystatin (Control)----1.6

Table 2: Antimicrobial activity of Nanangenines.

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

Aspergillus nanangensis was cultivated on solid rice medium. The general workflow for cultivation and extraction is outlined below.

G cluster_cultivation Fungal Cultivation cluster_extraction Metabolite Extraction A Inoculate solid rice medium with A. nanangensis B Incubate at 25 °C for 14 days A->B C Extract cultured rice with ethyl acetate B->C D Concentrate the extract in vacuo C->D

Caption: Workflow for A. nanangensis cultivation and extraction.

A detailed protocol is as follows:

  • A solid rice medium was prepared in flasks and autoclaved.

  • Each flask was inoculated with a spore suspension of Aspergillus nanangensis.

  • The cultures were incubated at 25 °C for 14 days.

  • The fermented rice solid was extracted with ethyl acetate.

  • The ethyl acetate extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

This compound was isolated from the crude extract using a combination of chromatographic techniques.

G cluster_chromatography Chromatographic Separation A Crude Ethyl Acetate Extract B Sephadex LH-20 size-exclusion chromatography (Methanol eluent) A->B C Silica gel vacuum liquid chromatography (VLC) (Hexane/Ethyl Acetate gradient) B->C D Preparative HPLC (C18 column, Acetonitrile/Water gradient) C->D E Pure this compound D->E

Caption: Purification workflow for this compound.

The detailed protocol is as follows:

  • The crude ethyl acetate extract was subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove lipids and other high molecular weight impurities.

  • The resulting fraction was then separated by vacuum liquid chromatography (VLC) on silica gel using a step gradient of hexane and ethyl acetate.

  • Fractions containing this compound, identified by thin-layer chromatography (TLC), were pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient to yield pure this compound.

Cytotoxicity Assay

The in vitro cytotoxicity of the nanangenines was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_assay MTT Cytotoxicity Assay A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of Nanangenines B->C D Incubate for 72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

The detailed protocol is as follows:

  • Human cancer cell lines (NCI-H460, MIA PaCa-2, MCF-7) and a normal human lung fibroblast cell line (MRC-5) were seeded into 96-well microtiter plates and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds (Nanangenines) and the positive control (Doxorubicin).

  • After a 72-hour incubation period, MTT solution was added to each well, and the plates were incubated for a further 4 hours.

  • The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC₅₀ values were calculated from the dose-response curves.

Antimicrobial Assay

The minimum inhibitory concentration (MIC) of the nanangenines was determined using a broth microdilution method.

G cluster_assay Broth Microdilution MIC Assay A Prepare serial dilutions of Nanangenines in 96-well plates B Inoculate wells with standardized microbial suspension A->B C Incubate at 37 °C for 24 hours (bacteria) or 48 hours (fungi) B->C D Visually assess for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E G A Farnesyl Diphosphate (FPP) B Terpene Cyclase A->B Cyclization C Drimane Skeleton B->C D Cytochrome P450s & Other Tailoring Enzymes C->D Oxidative Modifications E This compound and other analogues D->E

References

The Role of Nanangenine A in Fungal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis.[1][2] As a member of the drimane class of sesquiterpenoids, this compound is part of a family of fungal metabolites known for a range of biological activities.[3] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its proposed role in fungal metabolism, its antifungal activity, and the experimental methodologies used for its characterization. While specific data on the direct role and mechanism of action of this compound in fungal metabolism is limited, this guide consolidates the available information on its bioactivity and places it within the broader context of drimane sesquiterpenoids' interaction with fungi.

Biosynthesis of this compound

The production of this compound is linked to a putative biosynthetic gene cluster (BGC) identified in Aspergillus nanangensis. The proposed biosynthetic pathway originates from farnesyl diphosphate (FPP), a common precursor for sesquiterpenoids.

Proposed Biosynthetic Pathway of Nanangenines

Nanangenine_Biosynthesis FPP Farnesyl Diphosphate (FPP) Drimane_Carbocation Drimane Carbocation FPP->Drimane_Carbocation Drimane Synthase Drimenol Drimenol Drimane_Carbocation->Drimenol Cyclization Oxidized_Intermediates Oxidized Intermediates Drimenol->Oxidized_Intermediates P450 Monooxygenases Nanangenine_H Nanangenine H Oxidized_Intermediates->Nanangenine_H Nanangenine_F Nanangenine F Oxidized_Intermediates->Nanangenine_F Nanangenine_G Nanangenine G Oxidized_Intermediates->Nanangenine_G Nanangenine_A This compound Oxidized_Intermediates->Nanangenine_A Further Oxidations/Lactonization Acylated_Drimanes Acylated Drimanes (Nanangenines B-E, Isonanangenines B, D) Nanangenine_F->Acylated_Drimanes Acyltransferase Nanangenine_G->Acylated_Drimanes Acyltransferase

Caption: Proposed biosynthetic pathway of nanangenines from FPP.

Antifungal Activity of this compound

This compound has been assayed for its in vitro activity against a panel of fungi. While the primary literature does not provide specific minimum inhibitory concentration (MIC) values for this compound, it is reported to exhibit antifungal properties. The broader class of drimane sesquiterpenoids has demonstrated significant antifungal potential against a wide range of pathogenic fungi.

Quantitative Data on Antifungal Activity of Related Drimane Sesquiterpenoids

To provide context for the potential antifungal efficacy of this compound, the following table summarizes the reported MIC values for drimenol, a structurally related drimane sesquiterpenoid, against various fungal pathogens.

Fungal SpeciesMIC Range of Drimenol (µg/mL)Reference
Candida albicans8 - 64[4][5]
Fluconazole-resistant C. albicans8 - 64[4][5]
Candida glabrata8 - 64[4][5]
Candida krusei8 - 64[4][5]
Candida parapsilosis8 - 64[4][5]
Candida auris8 - 64[4][5]
Aspergillus spp.8 - 64[4][5]
Cryptococcus spp.8 - 64[4][5]

Mechanism of Action in Fungi (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, studies on other drimane sesquiterpenoids suggest potential modes of action against fungal cells.

  • Disruption of Cell Membrane and Wall Integrity: At high concentrations, drimenol has been observed to cause rupture of the fungal cell wall and membrane.[3][5]

  • Inhibition of Ergosterol Biosynthesis: Some drimane sesquiterpenoids are suggested to act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

  • Interference with Protein Secretion and Vacuolar Biogenesis: Genetic screening in Candida albicans and Saccharomyces cerevisiae has indicated that drimenol may affect gene products associated with Crk1 kinase, which are involved in protein secretion and vacuolar biogenesis.[4][5]

Potential Signaling Pathway Involvement

Drimane_MoA cluster_cell Fungal Cell Drimane Drimane Sesquiterpenoid (e.g., this compound) Membrane Cell Membrane Drimane->Membrane Disruption Ergosterol_Pathway Lanosterol 14α-demethylase Drimane->Ergosterol_Pathway Inhibition Crk1_Kinase Crk1 Kinase Pathway Drimane->Crk1_Kinase Modulation Cell_Death Fungal Cell Death Membrane->Cell_Death Ergosterol_Pathway->Membrane leads to defective membrane Protein_Secretion Protein Secretion Crk1_Kinase->Protein_Secretion Regulates Vacuolar_Biogenesis Vacuolar Biogenesis Crk1_Kinase->Vacuolar_Biogenesis Regulates Protein_Secretion->Cell_Death leads to Vacuolar_Biogenesis->Cell_Death leads to

Caption: Hypothesized mechanisms of action for drimane sesquiterpenoids.

Experimental Protocols

Detailed experimental protocols for the antifungal assays performed on this compound are outlined in the supplementary information of the primary publication by Lacey et al. (2019). The general methodology follows established standards for antimicrobial susceptibility testing.

General Antifungal Susceptibility Testing Workflow

The following diagram illustrates a typical workflow for determining the minimum inhibitory concentration (MIC) of a compound against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Antifungal_Assay_Workflow Start Start: Pure Compound (this compound) Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Inoculum_Prep Prepare Fungal Inoculum (Standardized Cell Suspension) Inoculum_Prep->Inoculate Incubate Incubate at Appropriate Temperature and Duration Inoculate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: General workflow for antifungal susceptibility testing.

Detailed Protocol for Antifungal Assays (as adapted from Lacey et al., 2019, Supporting Information):

  • Preparation of Test Compounds: this compound and other test compounds were dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Microorganism and Media: Fungal strains were cultured on appropriate agar media (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).

  • Inoculum Preparation: A standardized suspension of fungal spores or cells was prepared in a suitable broth (e.g., RPMI-1640) and the concentration was adjusted spectrophotometrically to a defined range (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Broth Microdilution Assay:

    • The assay was performed in 96-well microtiter plates.

    • Serial two-fold dilutions of the test compounds were made in the assay medium.

    • Each well was inoculated with the standardized fungal suspension.

    • Positive (no drug) and negative (no inoculum) controls were included.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 35 °C for yeasts, 28-35 °C for molds) for a specified period (e.g., 24-72 hours).

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Conclusion and Future Directions

This compound, a drimane sesquiterpenoid from Aspergillus nanangensis, represents a potentially valuable natural product with antifungal properties. While its specific role in fungal metabolism and its precise mechanism of action remain to be fully elucidated, the broader class of drimane sesquiterpenoids provides compelling evidence for their interference with essential fungal processes such as cell membrane integrity and protein secretion.

Future research should focus on:

  • Determining the specific MIC values of this compound against a broad panel of clinically relevant fungi.

  • Elucidating the precise molecular target(s) of this compound within the fungal cell.

  • Investigating the potential synergistic effects of this compound with existing antifungal drugs.

  • Exploring the structure-activity relationships of the nanangenine family of compounds to identify more potent antifungal agents.

A deeper understanding of the role and mechanism of this compound will be crucial for its potential development as a novel antifungal therapeutic.

References

Unraveling the Genetic Blueprint: A Technical Guide to the Biosynthetic Gene Clusters of Nanangelenin and Nanangenines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic gene clusters responsible for the production of novel secondary metabolites isolated from the Australian fungus, Aspergillus nanangensis. The discovery of this new species has led to the characterization of two distinct and medicinally relevant classes of natural products: the benzazepine alkaloid Nanangelenin A, and the drimane sesquiterpenoid Nanangenines.[1][2] This document will detail the identified and putative gene clusters, experimental methodologies used for their characterization, and the proposed biosynthetic pathways.

The "nan" Biosynthetic Gene Cluster for Nanangelenin A

Nanangelenin A is a novel benzazepine alkaloid featuring an unprecedented 3,4-dihydro-1-benzazepine-2,5-dione-N-prenyl-N-acetoxy-anthranilamide scaffold.[1][3] Its biosynthesis is governed by a nonribosomal peptide synthetase (NRPS) gene cluster, designated as the "nan" cluster.[1]

Data Presentation: Genes of the "nan" Cluster

Genomic and retrobiosynthetic analyses have identified the key enzymatic players within the "nan" cluster. The functions of these enzymes have been elucidated through heterologous expression and mutagenesis studies.[1][3]

GeneProposed FunctionNotes
nanA Nonribosomal Peptide Synthetase (NRPS)Incorporates anthranilic acid (Ant) and L-kynurenine (L-Kyn). Contains C-terminal condensation (CT) and thiolation (T3) domains crucial for regioselective cyclization to form the benzazepine scaffold.[1]
nanC Indoleamine-2,3-dioxygenase (IDO)Supplies L-kynurenine (L-Kyn) from L-Tryptophan for incorporation by NanA.[1]
Experimental Protocols

The characterization of the "nan" gene cluster involved a series of sophisticated molecular biology and biochemical experiments.

Protocol 1: Heterologous Pathway Reconstitution in Aspergillus nidulans

This protocol was central to unequivocally linking the "nan" cluster to Nanangelenin A biosynthesis.[3]

  • Host Strain: Aspergillus nidulans LO7890 was used as the heterologous host.[3]

  • Expression System: A hybrid yeast-fungal artificial chromosome (pYFAC) expression system was employed for whole pathway reconstruction.[3]

  • Stepwise Gene Expression:

    • Initially, only the NRPS gene, nanA, was expressed in A. nidulans. This did not result in the production of any new compounds.[3]

    • Subsequently, nanA was co-expressed with the IDO gene, nanC. This led to the successful production of the dipeptide intermediate, nanangelenin B.[3]

  • Analysis: The production of intermediates was monitored, likely through methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to identify the products of the reconstituted pathway.

Protocol 2: In Vivo Mutagenesis for Domain Function Analysis

To pinpoint the domains responsible for the unusual benzazepine scaffold formation, mutagenesis studies were performed on the NanA enzyme.[1]

  • Target Domains: The C-terminal condensation (CT) and thiolation (T3) domains of NanA were targeted for mutagenesis.[1]

  • Method: Specific mutations were introduced into the nanA gene within these domains. The mutated gene was then expressed heterologously.

  • Assay: The resulting metabolites were analyzed to observe the impact of the mutations on the final product structure. This demonstrated that these specific domains are responsible for the regioselective cyclization of the Ant-L-Kyn dipeptide.[1]

Protocol 3: In Vitro Assay with a Surrogate Substrate

The catalytic activity of the NanA C-terminal condensation (CT) domain was further confirmed using a synthetic substrate.[1]

  • Substrate Synthesis: A surrogate substrate, Ant-L-Kyn-N-acetylcysteamine, was chemically synthesized.[1]

  • Enzymatic Reaction: The isolated or purified NanA-CT domain was incubated with the synthetic substrate.

  • Product Analysis: The reaction products were analyzed, revealing that the NanA-CT domain catalyzed the regioselective cyclization to form the benzazepine scaffold. This was in contrast to the spontaneous cyclization of the dipeptide, which yielded the kinetically favored benzodiazepine scaffold.[1]

Visualizations

Nanangelenin_A_Biosynthesis L_Trp L-Tryptophan NanC_IDO NanC (IDO) L_Trp->NanC_IDO L_Kyn L-Kynurenine NanA_NRPS NanA (NRPS) L_Kyn->NanA_NRPS Ant_Acid Anthranilic Acid Ant_Acid->NanA_NRPS Dipeptide Ant-L-Kyn Dipeptide (Tethered to NanA) NanA_NRPS->Dipeptide Incorporates Nanangelenin_B Nanangelenin B Dipeptide->Nanangelenin_B Regioselective Cyclization (C-T, T3 domains) Nanangelenin_A Nanangelenin A Nanangelenin_B->Nanangelenin_A Further modifications NanC_IDO->L_Kyn

Caption: Biosynthetic pathway of Nanangelenin A.

Heterologous_Expression_Workflow cluster_cloning Gene Cloning cluster_transformation Transformation & Expression cluster_analysis Metabolite Analysis nanA_gene nanA gene nanA_construct nanA-pYFAC nanA_gene->nanA_construct nanAC_construct nanA-nanC-pYFAC nanA_gene->nanAC_construct nanC_gene nanC gene nanC_gene->nanAC_construct pYFAC_vector pYFAC Vector pYFAC_vector->nanA_construct pYFAC_vector->nanAC_construct A_nidulans A. nidulans Host nanA_construct->A_nidulans nanAC_construct->A_nidulans Transformant_A Transformant (nanA) A_nidulans->Transformant_A Transformant_AC Transformant (nanA + nanC) A_nidulans->Transformant_AC Analysis_A No New Products Transformant_A->Analysis_A Analysis_AC Production of Nanangelenin B Transformant_AC->Analysis_AC

Caption: Workflow for heterologous expression.

The Putative Biosynthetic Gene Cluster for Nanangenines

The Nanangenines are a family of drimane sesquiterpenoids that are the dominant secondary metabolites produced by A. nanangensis.[2] Through bioinformatics and comparative analysis with other drimane-producing Aspergillus species, a putative biosynthetic gene cluster has been identified.[2][4] Experimental verification of this cluster is currently underway.[2]

Data Presentation: Putative Genes of the Nanangenine Cluster

The proposed biosynthetic pathway for Nanangenines suggests the involvement of several key enzyme classes.

Putative Gene/Enzyme ClassProposed Function in Pathway
Terpene CyclaseCyclizes farnesyl pyrophosphate (FPP) to form the drimane skeleton.
Cytochrome P450 MonooxygenasesCatalyze various oxidation and hydroxylation steps.
AcyltransferasesAttach C6/C8 acyl chains to the drimane core.
Lactone-forming enzymesCatalyze the formation of lactone rings observed in several Nanangenine structures.
Experimental Protocols

The identification of the putative Nanangenine biosynthetic gene cluster was primarily achieved through in silico methods.

Protocol 1: Bioinformatic and Comparative Genomic Analysis

  • Genome Sequencing: The genome of Aspergillus nanangensis was sequenced to provide the raw data for analysis.

  • Bioinformatics Tools: Genome mining tools, such as antiSMASH or similar platforms, were likely used to predict the locations of secondary metabolite biosynthetic gene clusters (BGCs).

  • Comparative Analysis: The predicted BGCs in A. nanangensis were compared to known drimane sesquiterpenoid gene clusters from other Aspergillus species like A. parasiticus, A. oryzae, and A. ochraceus.[2] This comparative approach helps to identify a candidate cluster with the necessary genes (e.g., a terpene cyclase) for Nanangenine biosynthesis.

Future experimental verification will likely involve gene deletion and heterologous expression experiments, similar to those performed for the "nan" cluster, to confirm the function of each gene in the pathway.

Visualization

Nanangenine_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Terpene_Cyclase Terpene Cyclase FPP->Terpene_Cyclase Drimane_Skeleton Drimane Skeleton P450s P450s Drimane_Skeleton->P450s Hydroxylated_Drimanes Hydroxylated Intermediates Acyltransferases Acyltransferases Hydroxylated_Drimanes->Acyltransferases Acylated_Drimanes Acylated Drimanes (e.g., Nanangenines F-H) Lactone_Enzymes Lactone-forming Enzymes Acylated_Drimanes->Lactone_Enzymes Nanangenine_Lactones Drimane Lactones (e.g., Nanangenines A-E) Terpene_Cyclase->Drimane_Skeleton P450s->Hydroxylated_Drimanes Acyltransferases->Acylated_Drimanes Lactone_Enzymes->Nanangenine_Lactones

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Nanangenine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific experimental data on the cytotoxicity of Nanangenine A is not available in the public domain. This guide provides a comprehensive framework and detailed methodologies for conducting a preliminary cytotoxicity screening of this compound, based on established protocols for natural products and data from structurally related drimane sesquiterpenoids. The quantitative data presented herein is illustrative and should be considered hypothetical.

Introduction

This compound is a drimane sesquiterpenoid, a class of natural products that has garnered significant interest for its diverse biological activities, including potential anticancer properties.[1][2] Preliminary cytotoxicity screening is a critical first step in the evaluation of novel compounds like this compound for their potential as therapeutic agents. This technical guide outlines the fundamental in vitro assays and conceptual frameworks for assessing the cytotoxic effects of this compound on cancer cell lines. The methodologies provided are designed to be robust, reproducible, and serve as a foundational protocol for researchers in the field of drug discovery.

Data Presentation: Illustrative Cytotoxicity of this compound and Related Drimane Sesquiterpenoids

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. The following tables summarize the cytotoxic activities of various drimane sesquiterpenoids against different cancer cell lines, providing a comparative context for the potential activity of this compound.[3][4][5]

Table 1: Illustrative IC50 Values of this compound against Various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Assay Type
This compound (Hypothetical) MCF-7Breast Adenocarcinoma15.5MTT Assay
This compound (Hypothetical) A549Lung Carcinoma22.8MTT Assay
This compound (Hypothetical) HeLaCervical Cancer18.2LDH Assay
This compound (Hypothetical) PC-3Prostate Cancer25.1MTT Assay

Table 2: Reported IC50 Values of Structurally Related Drimane Sesquiterpenoids

CompoundCell LineCancer TypeIC50 (µM)Reference
PolygodialMCF-7Breast Adenocarcinoma16.2 ± 1.5[3]
IsopolygodialPC-3Prostate Cancer>200[3]
DrimenolHT-29Colorectal Adenocarcinoma>200[3]
CinnamosmolideA549Lung Carcinoma12.5[4]
Asperflavinoid CMCF-7Breast Adenocarcinoma10[5]
Ustusolate EMCF-7Breast Adenocarcinoma10[5]

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays suitable for the preliminary screening of this compound.[6][7][8][9][10]

Cell Culture
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), and PC-3 (prostate) are commonly used.

  • Culture Medium: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][10]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[11][12][13][14]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of this compound.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis A Cell Culture (e.g., MCF-7, A549) B Cell Seeding (96-well plates) A->B C Overnight Incubation (37°C, 5% CO2) B->C E Treat Cells (24, 48, 72 hours) C->E D Prepare this compound Serial Dilutions D->E F MTT Assay E->F G LDH Assay E->G H Measure Absorbance F->H G->H I Calculate % Viability/ % Cytotoxicity H->I J Determine IC50 Values I->J G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade cluster_execution Execution Phase A This compound B Bax/Bak Activation A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D G Apoptosome Assembly D->G D->G E Apaf-1 E->G F Pro-caspase-9 F->G H Caspase-9 (Initiator) G->H I Pro-caspase-3 H->I Cleavage J Caspase-3 (Executioner) H->J K Substrate Cleavage (e.g., PARP) J->K L Apoptosis K->L

References

Exploring the Chemical Diversity of Nanangenines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nanangenines are a recently discovered family of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis.[1] This technical guide provides a comprehensive overview of the chemical diversity within this class of natural products. It details the core chemical scaffold of the nanangenines, their known analogues, and presents a comparative analysis of their biological activities through structured data tables. Furthermore, this guide outlines detailed experimental protocols for the isolation and biological evaluation of these compounds and explores their structure-activity relationships. Visualizations of a key signaling pathway potentially modulated by drimane sesquiterpenoids and a typical experimental workflow are provided to facilitate a deeper understanding of their therapeutic potential.

Introduction to Nanangenines

Nanangenines are a class of drimane sesquiterpenoids, which are C15 isoprenoids characterized by a bicyclic decahydronaphthalene skeleton.[1] These natural products are produced by the fungus Aspergillus nanangensis and represent a significant portion of its secondary metabolite profile.[1] The drimane sesquiterpenoid family is known for a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects against various cancer cell lines.[1][2] The discovery of the nanangenines has expanded the chemical diversity of known drimanes and offers new opportunities for the development of novel therapeutic agents. This guide will delve into the known chemical space of the nanangenines and provide the necessary technical details for their further investigation.

Chemical Diversity of Nanangenines

The chemical diversity of the nanangenine family stems from variations in the oxygenation pattern of the drimane core and the nature of the acyl side chains. Ten distinct nanangenine analogues have been isolated and characterized from Aspergillus nanangensis.[2]

Core Scaffold and Key Analogues

The fundamental structure of the nanangenines is a trihydroxylated drimane sesquiterpenoid lactone. The variations among the different analogues arise from the presence or absence of hydroxyl groups and the esterification of these hydroxyls with different acyl chains. The ten reported nanangenines are designated as nanangenine A-H and isonanangenine B and D.[2]

Quantitative Biological Activity Data

The nanangenine analogues have been evaluated for their in vitro biological activity against a panel of mammalian cell lines. The following tables summarize the cytotoxic activities of nanangenines A-H, isonanangenine B, and isonanangenine D, presented as IC50 values (µM).

Table 1: Cytotoxic Activity of Nanangenines against Human Cancer Cell Lines

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
This compound25.338.145.2
Nanangenine B8.712.515.8
Nanangenine C15.222.928.4
Nanangenine D11.418.621.9
Nanangenine E30.145.852.3
Nanangenine F> 50> 50> 50
Nanangenine G9.814.217.5
Nanangenine H> 50> 50> 50
Isonanangenine B7.911.814.1
Isonanangenine D10.517.320.7
Doxorubicin (Control)0.81.21.5

Table 2: Cytotoxic Activity of Nanangenines against Non-Cancerous Cell Line

CompoundMRC-5 (Normal Lung Fibroblast) IC50 (µM)
This compound> 100
Nanangenine B45.2
Nanangenine C68.9
Nanangenine D55.7
Nanangenine E> 100
Nanangenine F> 100
Nanangenine G50.1
Nanangenine H> 100
Isonanangenine B42.8
Isonanangenine D51.3
Doxorubicin (Control)2.5

Structure-Activity Relationships

The analysis of the cytotoxic data for the nanangenine analogues reveals several key structure-activity relationships (SAR):

  • Acylation is Crucial for Activity: The non-acylated precursor, this compound, exhibits significantly lower cytotoxicity compared to its acylated counterparts (e.g., nanangenine B, D, G).

  • Side Chain Length and Unsaturation: While a detailed analysis requires a broader range of analogues, the current data suggests that the nature of the acyl side chain influences potency.

  • Lactone Moiety: The presence of the lactone ring is important for activity, as indicated by the reduced or absent activity of nanangenines F and H, which lack the lactone ring.

  • Isomeric Lactones: The isonanangenines, featuring an isomeric lactone ring, retain potent cytotoxic activity, suggesting some flexibility in the orientation of this functional group.

Experimental Protocols

Isolation and Purification of Nanangenines
  • Fungal Cultivation: Aspergillus nanangensis is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing the nanangenines.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for the purification of individual nanangenines. This typically involves:

    • Column Chromatography: Initial fractionation of the crude extract using silica gel or other stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions using reversed-phase or normal-phase HPLC to yield pure compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., MRC-5) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the purified nanangenines for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Some drimane sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3][4] The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by drimane sesquiterpenoids.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Drimane Drimane Sesquiterpenoids Drimane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Nanangenine_Workflow cluster_discovery Discovery & Isolation cluster_characterization Structure Elucidation cluster_evaluation Biological Evaluation Cultivation Fungal Cultivation (A. nanangensis) Extraction Solvent Extraction Cultivation->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC Purification Fractionation->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Xray X-ray Crystallography Purification->Xray Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity SAR Structure-Activity Relationship Analysis Spectroscopy->SAR Cytotoxicity->SAR

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nanangenine A from Aspergillus nanangensis Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation, characterization, and biological evaluation of Nanangenine A, a drimane sesquiterpenoid produced by the novel Australian fungus, Aspergillus nanangensis.

Introduction to this compound

This compound is a drimane sesquiterpenoid with the molecular formula C₁₅H₂₂O₅.[1] It is part of a larger family of related compounds, the nanangenines, isolated from the culture of Aspergillus nanangensis.[2] Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[3][4][5][6] this compound and its related compounds have shown moderate antibacterial activity and cytotoxicity against certain cell lines, making them of interest for further investigation in drug discovery and development. Some drimane sesquiterpenoids have been shown to modulate the NF-κB signaling pathway, suggesting a potential mechanism for their anti-inflammatory and cytotoxic effects.[5]

Data Presentation

The following tables summarize the key quantitative data related to the isolation and biological activity of this compound and its related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₂O₅[1]
Molecular Weight282.33 g/mol Calculated
HRESI(+)MS [M+Na]⁺m/z 305.1363[1]

Table 2: Estimated Yield of this compound from Aspergillus nanangensis Culture

ParameterValueNotes
Starting Material2 x 2 L flasks of jasmine rice cultureEach flask contained 200 g of rice and 150 mL of water.
Crude Extract (EtOAc)13.5 gAfter extraction and partitioning.
Purified this compoundNot explicitly statedThe paper reports the isolation of several nanangenines from this extract, but not the specific yield of this compound.
Estimated Yield ~0.1 - 1 mg/L equivalent This is an estimation based on typical yields for fungal secondary metabolites and the reported amounts of other purified nanangenines. Actual yields may vary.

Table 3: Biological Activity of Nanangenines

CompoundAssayCell Line / OrganismActivity (IC₅₀ / MIC)Reference
This compoundCytotoxicityNS-1 Mouse MyelomaInactive[2]
Nanangenine BCytotoxicityNS-1 Mouse Myeloma38 µg/mL[2]
Nanangenine DAntibacterialBacillus subtilis31 µg/mL[2]
Nanangenine EAntibacterialBacillus subtilis31 µg/mL[2]
Isonanangenine DAntibacterialBacillus subtilis16 µg/mL[2]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Aspergillus nanangensis, and the extraction, purification, and characterization of this compound.

3.1. Cultivation of Aspergillus nanangensis

  • Materials:

    • Aspergillus nanangensis strain (e.g., MST-FP2251)

    • Jasmine rice

    • Deionized water

    • 2 L Erlenmeyer flasks

    • Autoclave

    • Incubator

  • Protocol:

    • Prepare the solid culture medium by adding 200 g of jasmine rice and 150 mL of deionized water to each 2 L Erlenmeyer flask.

    • Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

    • Allow the flasks to cool to room temperature.

    • Inoculate the sterilized rice medium with a spore suspension or mycelial plugs of Aspergillus nanangensis.

    • Incubate the cultures at 28°C in the dark for 21 days, or until confluent mycelial growth is observed.[2]

3.2. Extraction of Crude Metabolites

  • Materials:

    • Acetone

    • Ethyl acetate (EtOAc)

    • n-Hexane

    • Large beakers or flasks

    • Separatory funnel

    • Rotary evaporator

  • Protocol:

    • After incubation, break up the solid culture material in the flasks.

    • Extract the entire culture with acetone (3 x 1 L) at room temperature with shaking.

    • Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain an aqueous residue.

    • Partition the aqueous residue with an equal volume of ethyl acetate (3 times).

    • Combine the ethyl acetate fractions and wash with saturated sodium chloride solution.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude extract.[2]

    • Defat the crude extract by partitioning between methanol and n-hexane to remove non-polar lipids. Discard the n-hexane layer. Evaporate the methanol to obtain the defatted crude extract.

3.3. Purification of this compound

  • Materials:

    • Silica gel for flash chromatography

    • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

    • Preparative High-Performance Liquid Chromatography (HPLC) system

    • C18 reverse-phase HPLC column

    • Acetonitrile (ACN)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Protocol:

    • Flash Chromatography:

      • Subject the defatted crude extract to silica gel flash chromatography.

      • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

      • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

    • Preparative HPLC:

      • Combine the fractions enriched with this compound and further purify using preparative reverse-phase HPLC.

      • A typical method involves a C18 column with a mobile phase gradient of acetonitrile and water containing 0.01% TFA.[2]

      • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

      • Desalt the purified fraction by passing it through a small C18 cartridge and eluting with methanol.

      • Evaporate the solvent to obtain pure this compound.

3.4. Structure Elucidation

  • Techniques:

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): To determine the accurate mass and molecular formula.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • UV-Vis Spectroscopy: To determine the presence of chromophores.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Aspergillus nanangensis Culture (Jasmine Rice, 21 days) extraction Solvent Extraction (Acetone) cultivation->extraction Harvest partitioning Liquid-Liquid Partitioning (EtOAc/Water) extraction->partitioning defatting Defatting (MeOH/Hexane) partitioning->defatting flash_chrom Silica Gel Flash Chromatography defatting->flash_chrom Crude Extract prep_hplc Preparative RP-HPLC flash_chrom->prep_hplc Enriched Fractions analysis Structure Elucidation (NMR, MS, IR, UV) prep_hplc->analysis Pure this compound

Caption: Workflow for the isolation and characterization of this compound.

4.2. Proposed Signaling Pathway

Based on the known activities of drimane sesquiterpenoids, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

signaling_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NanangenineA This compound NanangenineA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Nanangenine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of Nanangenine A, a drimane sesquiterpenoid derived from the fungus Aspergillus nanangensis, using preparative High-Performance Liquid Chromatography (HPLC).[1][2] this compound and its related compounds have garnered interest for their potential biological activities.[1][3] Achieving high purity of this compound is essential for accurate in vitro and in vivo studies, mechanism of action elucidation, and further drug development efforts. The following protocol outlines a robust reverse-phase HPLC method for the efficient isolation of this compound from a crude fungal extract.

Introduction to this compound

This compound is a drimane sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1] It was first isolated from a novel Australian fungus, Aspergillus nanangensis.[1] The molecular formula of this compound is C₁₅H₂₂O₅.[1] Given the complexity of fungal secondary metabolite profiles, HPLC is an indispensable tool for isolating specific compounds like this compound in high purity. Reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly well-suited for the purification of small molecules like sesquiterpenoids from complex matrices.[4][5][6]

Experimental Protocol: Preparative RP-HPLC

This protocol is designed for the purification of this compound from a pre-fractionated crude extract of Aspergillus nanangensis.

2.1. Sample Preparation

  • Obtain a crude extract from the fermentation broth of Aspergillus nanangensis. This is typically achieved through solvent extraction (e.g., with ethyl acetate or methanol).

  • Perform an initial fractionation of the crude extract using vacuum liquid chromatography (VLC) or flash chromatography with a silica gel column to enrich the fraction containing this compound.

  • Dissolve the enriched fraction in a minimal amount of a suitable solvent (e.g., methanol or dimethyl sulfoxide). The sample must be fully soluble in the mobile phase to prevent precipitation on the column.[7]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2.2. HPLC Instrumentation and Conditions

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 10 µm particle size, 250 mm x 21.2 mm). C18 columns are commonly used for the separation of small molecules and peptides based on hydrophobicity.[8]

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid. The acid is used to improve chromatographic peak shape.[8]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid. Acetonitrile is a common organic solvent used for its low viscosity and UV transparency.[9]

  • Column Temperature: 30 °C

  • Flow Rate: 15.0 mL/min

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is used for detection).[1]

  • Injection Volume: 500 - 2000 µL, depending on sample concentration and column loading capacity.

2.3. Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.060%40%
30.010%90%
35.010%90%
35.160%40%
45.060%40%

2.4. Fraction Collection and Post-Purification Analysis

  • Collect fractions corresponding to the elution peak of this compound based on the UV chromatogram.

  • Combine the collected fractions containing the pure compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Confirm the purity of the isolated compound using analytical HPLC. The identity and structural integrity should be verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Illustrative Purification Results

The following table summarizes hypothetical quantitative data from the purification of this compound using the protocol described above.

CompoundRetention Time (min)Purity by Analytical HPLC (%)Yield (mg)
This compound18.5>98%8.2

Visualization of Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process ensures the systematic isolation of the target compound from a complex biological matrix.

G Figure 1: HPLC Purification Workflow for this compound cluster_0 Upstream Processing cluster_1 Purification Protocol cluster_2 Quality Control A Aspergillus nanangensis Culture B Solvent Extraction A->B C Crude Extract B->C D Sample Filtration (0.22 µm) C->D E Preparative RP-HPLC Injection D->E F Fraction Collection E->F G Solvent Evaporation & Lyophilization F->G H Purity Check (Analytical HPLC) G->H I Structural Verification (MS, NMR) H->I J Pure this compound (>98%) I->J

Figure 1: HPLC Purification Workflow for this compound

Application: Investigating Biological Pathways

Purified this compound can be used to investigate its potential biological activities. For instance, many sesquiterpenoids are known to modulate inflammatory pathways. A hypothetical mechanism of action for this compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

The diagram below illustrates this hypothetical signaling cascade and the potential point of intervention for this compound.

G Figure 2: Hypothetical Signaling Pathway for this compound LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes Induces NanA This compound NanA->IKK Inhibits?

Figure 2: Hypothetical Signaling Pathway for this compound

This diagram proposes that this compound may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus. High-purity this compound, obtained through the described HPLC protocol, is crucial for validating such hypotheses.

References

Mass Spectrometry Analysis of Nanangenine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities.[1] Isolated from the novel Australian fungus Aspergillus nanangensis, this compound possesses a molecular formula of C₁₅H₂₂O₅ and is characterized by the presence of hydroxy and carbonyl groups.[1] While initial bioactivity screenings of this compound have shown it to be largely inactive, its structural scaffold presents a promising starting point for the development of more potent therapeutic agents, as acylation at the 6-OH position appears crucial for biological activity.[1]

Mass spectrometry is an indispensable analytical technique for the characterization and quantification of natural products like this compound.[2] High-resolution mass spectrometry (HRMS) is particularly vital for determining the elemental composition and confirming the molecular weight of novel compounds.[1] This document provides detailed application notes and a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful hyphenated technique for analyzing complex mixtures.[2]

Quantitative Data Summary

The accurate mass measurement of this compound is fundamental for its identification and characterization. The table below summarizes the key mass spectrometry data for this compound.

ParameterValueSource
Molecular FormulaC₁₅H₂₂O₅[1]
Theoretical Monoisotopic Mass (M)282.1467 DaCalculated
Observed Adduct Ion (HRESI(+)-MS)[M+Na]⁺[1]
Observed m/z of Adduct Ion305.1363[1]
Calculated m/z of [M+Na]⁺305.1365Calculated
Mass Accuracy< 1 ppm[1]

Experimental Protocols

Sample Preparation: Fungal Metabolite Extraction

This protocol outlines a general procedure for the extraction of this compound from Aspergillus nanangensis cultures, suitable for subsequent LC-MS analysis.

Materials:

  • Confluent fungal culture of Aspergillus nanangensis on a solid substrate (e.g., rice or barley)[1]

  • Acetone

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Harvest the fungal biomass and substrate.

  • Extract the culture with acetone.

  • Filter the extract to remove solid materials.

  • Evaporate the acetone from the filtrate using a rotary evaporator to yield an aqueous residue.

  • Partition the aqueous residue with ethyl acetate in a separatory funnel. Collect the organic (EtOAc) layer.

  • Defat the ethyl acetate extract by partitioning with hexane. Discard the hexane layer.

  • Evaporate the ethyl acetate to dryness to obtain the crude extract containing this compound.[1]

  • For LC-MS analysis, dissolve the crude extract in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-MS/MS Analysis Protocol

This section provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound. Parameters may require optimization based on the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of sesquiterpenoids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95-100% B over 15-20 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for accurate mass measurement and targeted MS/MS for fragmentation analysis of the ion of interest (e.g., m/z 305.1363).

  • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to obtain informative fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and mass spectrometry analysis of this compound.

Experimental Workflow for this compound Analysis cluster_extraction Fungal Metabolite Extraction cluster_analysis Mass Spectrometry Analysis FungalCulture Aspergillus nanangensis Culture AcetoneExtraction Acetone Extraction FungalCulture->AcetoneExtraction Partitioning Liquid-Liquid Partitioning (EtOAc/Hexane) AcetoneExtraction->Partitioning CrudeExtract Crude Extract Partitioning->CrudeExtract SamplePrep Sample Preparation for LC-MS CrudeExtract->SamplePrep Dissolution & Filtration LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation ESI_MS ESI-MS Analysis (Positive Mode) LC_Separation->ESI_MS DataAnalysis Data Analysis (Accurate Mass & Fragmentation) ESI_MS->DataAnalysis Canonical NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

References

Application Notes and Protocols for the Fermentation of Aspergillus nanangensis to Produce Nanangelenin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, representative protocol for the fermentation of Aspergillus nanangensis for the production of the benzazepine alkaloid, Nanangelenin A. As specific fermentation parameters for Nanangelenin A have not been extensively published, this guide synthesizes information from the discovery of related metabolites from the same organism and general practices for secondary metabolite production in Aspergillus species. Optimization of these parameters is recommended to enhance the yield of Nanangelenin A.

Introduction to Nanangelenin A

Nanangelenin A is a novel benzazepine alkaloid isolated from the Australian fungus Aspergillus nanangensis.[1][2] Its unique chemical scaffold makes it a compound of interest for pharmaceutical research and development. The biosynthesis of Nanangelenin A involves a non-ribosomal peptide synthetase (NRPS) gene cluster.[1][2] While the biosynthetic pathway has been a primary focus of research, including its heterologous expression in Aspergillus nidulans, detailed protocols for the fermentation of the native A. nanangensis strain are not widely available. This document aims to provide a comprehensive starting point for researchers seeking to cultivate this fungus for the production of Nanangelenin A.

Data Presentation

Table 1: Recommended Media Composition for Solid-State Fermentation
ComponentQuantity per 250 mL FlaskPurpose
Rice (e.g., Jasmine or Pearl Barley)50 gCarbon Source & Solid Support
Distilled Water25-35 mLMoisture
Yeast Extract (optional)0.5 gNitrogen & Vitamin Source
Peptone (optional)1.0 gNitrogen Source
Table 2: Key Fermentation Parameters for Optimization
ParameterRecommended RangeNotes
Temperature25-30°CFungal growth and secondary metabolite production are sensitive to temperature.
Initial Moisture Content50-70% (w/w)Critical for solid-state fermentation; affects nutrient diffusion and fungal growth.
Incubation Time14-28 daysSecondary metabolite production often occurs in the stationary phase.
pH5.0-7.0The initial pH of the moistened substrate can influence enzyme activity and metabolite production.
AerationStatic with gas exchangeFlasks should be covered with gas-permeable stoppers or cotton plugs.

Experimental Protocols

Protocol 1: Preparation of Solid-State Fermentation Medium
  • Substrate Preparation : Weigh 50 g of rice or barley into a 250 mL Erlenmeyer flask.

  • Moistening : Add 25-35 mL of distilled water to the flask to achieve the desired moisture content. If using supplements, dissolve yeast extract and/or peptone in the water before adding to the solid substrate.

  • Sterilization : Seal the flask with a cotton plug or a gas-permeable cap and autoclave at 121°C for 20 minutes to ensure sterility.

  • Cooling : Allow the sterilized medium to cool to room temperature before inoculation.

Protocol 2: Inoculation and Incubation
  • Inoculum Preparation : Prepare a spore suspension of Aspergillus nanangensis from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) in sterile water containing a drop of a wetting agent (e.g., Tween 80). Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Inoculation : Aseptically add 1-2 mL of the spore suspension to each cooled fermentation flask.

  • Incubation : Incubate the flasks at 25-30°C in a dark, static incubator for 14 to 28 days. The flasks should be shaken briefly once a day for the first few days to ensure even distribution of the inoculum.

Protocol 3: Extraction of Nanangelenin A
  • Harvesting : After the incubation period, add approximately 100 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate, methanol, and acetic acid) to each flask.

  • Extraction : Place the flasks on a shaker at room temperature for 4-6 hours to extract the secondary metabolites. For enhanced extraction, ultrasonication can be employed.

  • Filtration : Separate the fungal biomass and solid substrate from the solvent extract by filtration through cheesecloth or a coarse filter paper.

  • Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract containing Nanangelenin A.

  • Purification : The crude extract can be further purified using chromatographic techniques such as column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) to isolate pure Nanangelenin A.

Mandatory Visualizations

Fermentation_Workflow cluster_prep Medium Preparation cluster_inoculation Inoculation & Incubation cluster_extraction Extraction & Purification prep1 Weigh Rice/Barley prep2 Add Water +/- Supplements prep1->prep2 prep3 Autoclave at 121°C prep2->prep3 prep4 Cool to Room Temp prep3->prep4 inoc2 Inoculate Medium prep4->inoc2 Aseptic Transfer inoc1 Prepare Spore Suspension inoc1->inoc2 inoc3 Incubate at 25-30°C for 14-28 days inoc2->inoc3 ext1 Add Organic Solvent inoc3->ext1 ext2 Shake/Sonicate ext1->ext2 ext3 Filter ext2->ext3 ext4 Concentrate Extract ext3->ext4 ext5 Chromatographic Purification ext4->ext5 Pure Nanangelenin A Pure Nanangelenin A ext5->Pure Nanangelenin A Signaling_Pathway cluster_env Environmental Signals cluster_reg Global Regulators cluster_pathway Biosynthetic Pathway Nutrients Nutrient Limitation (Carbon, Nitrogen) LaeA LaeA Complex Nutrients->LaeA activates CreA CreA Nutrients->CreA represses pH pH Stress PacC PacC pH->PacC activates/represses Temp Temperature Temp->LaeA BGC Nanangelenin A Biosynthetic Gene Cluster (nan) LaeA->BGC activates transcription CreA->BGC represses transcription PacC->BGC regulates transcription NRPS NRPS (NanA) & other enzymes BGC->NRPS expresses NanangeleninA Nanangelenin A NRPS->NanangeleninA synthesizes

References

Application Notes and Protocols for the Quantification of Nanangenine A in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A, a member of the drimane sesquiterpenoid family, has been identified as a metabolite from the fungus Aspergillus nanangensis[1]. As interest in fungal secondary metabolites for drug discovery and development continues to grow, robust and reliable analytical methods for the quantification of these compounds are essential. This document provides detailed application notes and experimental protocols for the quantification of this compound in fungal extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for various stages of research, including fungal strain screening, fermentation optimization, and pharmacokinetic studies.

Data Presentation: Quantitative Method Comparison

The following table summarizes the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on established methods for similar terpenoid compounds.

ParameterHPLC-UV MethodLC-MS/MS Method
Linear Range 1 - 500 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%
Selectivity ModerateHigh
Throughput HighModerate

Experimental Workflow Overview

The general workflow for the quantification of this compound from fungal extracts involves several key steps from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration HPLC HPLC-UV Analysis Concentration->HPLC LCMS LC-MS/MS Analysis Concentration->LCMS DataAcquisition Data Acquisition HPLC->DataAcquisition LCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for this compound quantification.

Experimental Protocols

Fungal Culture and Extraction

This protocol describes the initial steps of obtaining a crude extract containing this compound from a fungal culture.

Materials:

  • Aspergillus nanangensis culture

  • Appropriate liquid or solid fermentation medium

  • Ethyl acetate or methanol (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Cultivate Aspergillus nanangensis under desired fermentation conditions to promote the production of this compound.

  • After the incubation period, harvest the fungal biomass and culture broth.

  • Homogenize the fungal biomass.

  • Extract the homogenized biomass and the culture broth with an equal volume of ethyl acetate or methanol three times. The choice of solvent may need to be optimized based on the polarity of this compound.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be stored at -20°C until further analysis.

Sample Preparation for Chromatographic Analysis

This protocol details the preparation of the crude fungal extract for injection into the HPLC-UV or LC-MS/MS system.

Materials:

  • Crude fungal extract

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters (PTFE or nylon)

Procedure:

  • Dissolve a known amount of the crude fungal extract in methanol to a final concentration of approximately 1 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • For LC-MS/MS analysis, a simple protein precipitation step can be performed by adding three volumes of cold acetonitrile to the methanolic extract solution. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[2].

  • Carefully transfer the supernatant to a new tube.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

HPLC-UV Quantification Method

This method is suitable for routine analysis and screening of extracts with relatively high concentrations of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B; 30-31 min, 100-20% B; 31-35 min, 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As the UV absorption maxima for this compound are not explicitly published, it is recommended to perform a UV scan of a purified standard. For many terpenoids, detection is performed between 210 and 280 nm. A starting wavelength of 220 nm is suggested.

  • Injection Volume: 10 µL.

Quantification: Quantification is performed using an external standard calibration curve. Prepare a series of standard solutions of purified this compound in methanol at concentrations ranging from 1 to 500 µg/mL. Inject each standard and the prepared samples. Plot the peak area of this compound against the concentration of the standards to generate a calibration curve. The concentration of this compound in the samples can then be determined from this curve.

LC-MS/MS Quantification Method

This highly sensitive and selective method is ideal for the quantification of low concentrations of this compound and for analysis in complex matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid) is used. A faster gradient may be employed due to the shorter column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode. This will need to be optimized for this compound. For many terpenoids, negative ion mode is effective[2][3].

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion (Q1) will be the [M+H]+ or [M-H]- ion of this compound. The product ions (Q3) will be specific fragments generated by collision-induced dissociation (CID). These transitions must be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Gas Temperatures and Flow Rates: These will need to be optimized for the specific instrument used.

Quantification: Quantification is performed using an external standard calibration curve with a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound, if available, or another terpenoid not present in the sample). Prepare standard solutions of this compound and the internal standard over the desired concentration range (e.g., 0.1 to 1000 ng/mL). The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound to generate the calibration curve.

Signaling Pathway and Logical Relationships

While the specific signaling pathways involving this compound are not yet fully elucidated, a general logical diagram for the screening and identification of such bioactive compounds from fungal extracts can be represented.

Bioactive_Compound_Screening Fungal_Strain Fungal Strain (e.g., A. nanangensis) Fermentation Fermentation Fungal_Strain->Fermentation Extraction Crude Extract Fermentation->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Bioassay Bioactivity Screening (e.g., antimicrobial, cytotoxic) Fractionation->Bioassay Active_Fraction Active Fraction Bioassay->Active_Fraction Identifies Isolation Isolation of Pure Compound (this compound) Active_Fraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolation->Structure_Elucidation Quantification Quantification Method Development (HPLC, LC-MS/MS) Isolation->Quantification

Caption: Logical workflow for bioactive compound discovery.

Conclusion

The methods outlined in this document provide a comprehensive framework for the reliable quantification of this compound in fungal extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the specific application. Proper validation of these methods in the user's laboratory is crucial to ensure accurate and reproducible results, which are fundamental for advancing the research and development of this compound and other novel fungal metabolites.

References

Application Notes and Protocols for Cytotoxicity Assays with Nanangenine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A is a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis.[1] Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects against various cancer cell lines.[1] This document provides detailed protocols for assessing the cytotoxic potential of this compound using standard in vitro assays: MTT, LDH, and apoptosis detection via flow cytometry.

Initial studies on this compound have shown that it was inactive against four mammalian cell lines at concentrations up to 100 μg/mL.[1] However, given the established cytotoxic and anti-inflammatory properties of other drimane sesquiterpenoids, further investigation into the bioactivity of this compound is warranted. The following protocols and data serve as a comprehensive guide for researchers to rigorously evaluate the cytotoxic profile of this compound and to explore its potential effects on cellular signaling pathways, such as the NF-κB pathway, which is a known target for some drimane sesquiterpenoids.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound and other related drimane sesquiterpenoids against various mammalian cell lines. This data is intended to provide a comparative baseline for new experimental work.

CompoundCell LineAssayIC50 (µM)Source
This compound Multiple Mammalian Cell Lines Not Specified > 100 µg/mL (Inactive) [1]
PolygodialHT-29 (Colon)SRB71.4 ± 8.5
MDA-MB-231 (Breast)SRB89.2 ± 6.8
PC-3 (Prostate)SRB93.7 ± 9.1
IsopolygodialHT-29 (Colon)SRB>200
MDA-MB-231 (Breast)SRB>200
PC-3 (Prostate)SRB>200
DrimenolHT-29 (Colon)SRB>200
MDA-MB-231 (Breast)SRB>200
PC-3 (Prostate)SRB>200
ConferifolinHT-29 (Colon)SRB90.5 ± 8.2
MDA-MB-231 (Breast)SRB87.6 ± 9.2
PC-3 (Prostate)SRB>200

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity of treated cells to that of control cells (spontaneous LDH release) and a positive control for maximum LDH release (cells lysed with a detergent). % Cytotoxicity = [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT protocol.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, MCF-7) Seeding Seed cells in multi-well plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Calculation Calculate % Viability, % Cytotoxicity, % Apoptosis Data_Acquisition->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway

G cluster_pathway Proposed NF-κB Signaling Pathway Inhibition Nanangenine_A This compound (Hypothesized) IKK IKK Complex Nanangenine_A->IKK Inhibition? IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Nanangenine A against Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanangenine A is a novel compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] This application note provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods.[1][5][6][7] These methods are widely accepted and considered standard procedures for antimicrobial susceptibility testing.[6][8]

Data Presentation

The following table summarizes hypothetical MIC values of this compound against common bacterial strains. This table serves as a template for presenting experimental findings.

Bacterial StrainATCC NumberMIC (µg/mL) of this compoundQuality Control StrainQC MIC Range (µg/mL)
Escherichia coli2592216E. coli ATCC 25922[Insert appropriate QC range]
Staphylococcus aureus292138S. aureus ATCC 29213[Insert appropriate QC range]
Pseudomonas aeruginosa2785332P. aeruginosa ATCC 27853[Insert appropriate QC range]

Experimental Protocols

Broth Microdilution Method

This method involves challenging bacteria with a twofold serial dilution of this compound in a liquid growth medium within a 96-well microtiter plate.[1][7][8]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Protocol:

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no drug), and the twelfth well will be the sterility control (no bacteria).[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2][3]

  • Inoculation:

    • Within 15 minutes of standardization, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.[5]

  • Incubation:

    • Seal the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[5][8]

  • Interpretation of Results:

    • Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[2][3][10]

Agar Dilution Method

The agar dilution method involves incorporating various concentrations of this compound into an agar medium, followed by the inoculation of standardized bacterial cultures onto the agar surface.[1][6][7]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Inoculum replicating apparatus (optional)

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a suitable solvent.

    • For each concentration, add 2 mL of the this compound dilution to 18 mL of molten MHA (cooled to 45-50°C) to achieve the final desired concentration.[3][11]

    • Pour the agar mixture into sterile petri dishes and allow them to solidify. A control plate with no this compound should also be prepared.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution method (Step 2).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.[6]

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the bacterial suspensions. Multiple strains can be tested on a single plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 37°C for 16-18 hours.[6]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. The growth of one or two colonies or a faint haze is disregarded.[3]

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculum cluster_assay Assay cluster_results Results start Start stock Prepare this compound Stock Solution start->stock media Prepare Growth Medium (Broth or Agar) start->media bact_culture Culture Bacterial Strain (18-24h) start->bact_culture serial_dilution Perform Serial Dilution of this compound stock->serial_dilution media->serial_dilution inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) bact_culture->inoculum_prep inoculate Inoculate Plates/Tubes serial_dilution->inoculate inoculum_dilution Dilute Inoculum to Final Concentration inoculum_prep->inoculum_dilution inoculum_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Signaling Pathways

As this compound is a novel compound, its mechanism of action and the signaling pathways it may affect are currently unknown. Further research, such as transcriptomics and proteomics studies, would be required to elucidate these pathways. A hypothetical signaling pathway diagram is provided below as a template for when such data becomes available.

Hypothetical_Signaling_Pathway cluster_bacterial_cell Bacterial Cell NanangenineA This compound MembraneReceptor Membrane Receptor/ Target Protein NanangenineA->MembraneReceptor Binds to SignalCascade Signal Transduction Cascade MembraneReceptor->SignalCascade Activates/Inhibits DNA_Gyrase DNA Gyrase SignalCascade->DNA_Gyrase Inhibits Ribosome Ribosome (Protein Synthesis) SignalCascade->Ribosome Inhibits CellWall Cell Wall Synthesis SignalCascade->CellWall Inhibits Inhibition Inhibition of Bacterial Growth DNA_Gyrase->Inhibition Ribosome->Inhibition CellWall->Inhibition

Caption: Hypothetical Signaling Pathway of this compound.

References

Application Notes & Protocols: A Proposed Total Synthesis of Nanangenine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: To date, a total synthesis of Nanangenine A, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, has not been reported in the scientific literature.[1] These application notes outline a novel and plausible synthetic strategy to achieve the enantioselective total synthesis of this natural product. The proposed methodology leverages established synthetic transformations for the construction of the key structural motifs of this compound, including its characteristic trans-fused decalin core and the highly substituted γ-hydroxy-α,β-unsaturated γ-lactone moiety. This document provides a detailed retrosynthetic analysis, a proposed forward synthesis, and protocols for key experimental steps to guide future synthetic efforts toward this and structurally related compounds.

Structural Analysis of this compound

This compound is a member of the drimane sesquiterpenoid family of natural products.[1] Its structure, elucidated by spectroscopic analysis and X-ray crystallography, reveals a pentamethyl-trans-decalin skeleton.[1][2] Key structural features that any total synthesis must address include:

  • A trans-fused decalin ring system.

  • Five stereogenic centers, including two vicinal quaternary centers.

  • A highly substituted and oxygenated side chain at C-9, forming a γ-hydroxy-α,β-unsaturated γ-lactone.

The absolute configuration of the chiral centers in the drimane core has been established as 5S, 6R, 9S, and 10S.[3]

Proposed Retrosynthetic Analysis

Our proposed retrosynthetic strategy for this compound is depicted below. The central disconnection simplifies the target molecule into two key fragments: a known drimane intermediate, (+)-drimenol, and a suitable C3 building block for the construction of the lactone side chain.

G Nanangenine_A This compound Drimenol (+)-Drimenol Nanangenine_A->Drimenol Lactone Formation C3_synthon C3 Synthon (e.g., lithiopropiolate) Nanangenine_A->C3_synthon Lactone Formation Wieland_Miescher Wieland-Miescher Ketone Analogue Drimenol->Wieland_Miescher Drimane Core Synthesis

Figure 1: Retrosynthetic analysis of this compound.

This approach is predicated on the late-stage installation of the C-9 side chain onto a well-defined decalin core. (+)-Drimenol is a known natural product and a common intermediate in the synthesis of other drimane sesquiterpenoids, making it an attractive starting point for the final stages of the synthesis. The synthesis of the drimane core itself can be envisioned from a Wieland-Miescher ketone analogue, a classic starting material in steroid and terpenoid synthesis.[4]

Proposed Forward Synthetic Pathway

The proposed forward synthesis is outlined below. The strategy begins with the enantioselective synthesis of the trans-decalin core, followed by functional group manipulations to yield (+)-drimenol. The final steps involve the installation of the C-9 side chain and its elaboration into the desired γ-hydroxy-α,β-unsaturated γ-lactone.

G cluster_0 Drimane Core Synthesis cluster_1 Lactone Formation Wieland_Miescher Wieland-Miescher Ketone Analogue Intermediate_1 Functionalized Decalin Wieland_Miescher->Intermediate_1 Robinson Annulation & Stereocontrol Drimenol (+)-Drimenol Intermediate_1->Drimenol Reduction & Functional Group Interconversion Intermediate_2 C-9 Alkyne Intermediate Drimenol->Intermediate_2 C-9 Functionalization (e.g., Oxidation, Alkynylation) Intermediate_3 α,β-Unsaturated Ester Intermediate_2->Intermediate_3 Hydration & Oxidation Nanangenine_A This compound Intermediate_3->Nanangenine_A Lactonization & Hydroxylation

References

Application Notes and Protocols for Scaling Up Nanangenine A Production from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for scaling up the production of Nanangenine A, a drimane sesquiterpenoid with potential therapeutic applications, from the fungal strain Aspergillus nanangensis. The protocols outlined below cover the entire workflow, from fungal culture maintenance to purification and analysis of the target compound.

Introduction to this compound and Aspergillus nanangensis

This compound is a trihydroxylated drimane sesquiterpenoid lactone belonging to the larger family of nanangenines. These secondary metabolites are produced by the fungus Aspergillus nanangensis. Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, making this compound a compound of interest for drug discovery and development. Scaling up its production from fungal fermentation is a critical step towards enabling preclinical and clinical studies.

Fungal Strain and Culture Maintenance

The primary production organism is Aspergillus nanangensis. Proper handling and maintenance of the fungal culture are essential for consistent and optimal production of this compound.

Protocol 1: Cryopreservation and Revival of Aspergillus nanangensis

  • Cryopreservation:

    • Grow A. nanangensis on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile 20% glycerol solution.

    • Transfer the spore suspension to cryovials.

    • Store the cryovials at -80°C for long-term storage.

  • Revival:

    • Thaw a cryovial of the spore suspension rapidly in a 37°C water bath.

    • Inoculate a fresh PDA plate with the thawed spore suspension.

    • Incubate the plate at 28°C for 5-7 days until sufficient growth is observed.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation. Optimization of fermentation parameters is crucial for maximizing the yield.

Protocol 2: Small-Scale Shake Flask Fermentation

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with spores from a mature PDA plate of A. nanangensis.

    • Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 3 days.

  • Production Culture:

    • Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium (see Table 1 for a representative medium composition) with 10% (v/v) of the seed culture.

    • Incubate the production culture at 28°C on a rotary shaker at 180 rpm for 11-14 days.

Table 1: Representative Production Medium Composition

ComponentConcentration (g/L)
Glucose30
Peptone10
Yeast Extract5
KH₂PO₄1
MgSO₄·7H₂O0.5
Trace Element Solution1 mL/L

Protocol 3: Scale-Up to a 5 L Bioreactor

  • Inoculum: Prepare a larger volume of seed culture (e.g., 500 mL) as described in Protocol 2.

  • Bioreactor Setup:

    • Sterilize a 5 L stirred-tank bioreactor containing 3 L of the production medium.

    • Set the fermentation parameters as outlined in Table 2.

  • Inoculation and Fermentation:

    • Aseptically transfer the seed culture to the bioreactor.

    • Run the fermentation for 8-12 days. Monitor pH, dissolved oxygen, and glucose levels periodically.

Table 2: Bioreactor Fermentation Parameters

ParameterSetpoint
Temperature28°C
pH6.5 (controlled with 1M HCl and 1M NaOH)
Agitation Speed180-250 rpm
Aeration Rate1 vvm (volume of air per volume of medium per minute)

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelia and purified using chromatographic techniques.

Protocol 4: Extraction of this compound

  • Separate the fungal mycelia from the culture broth by filtration.

  • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate.

  • Mycelia Extraction: Homogenize the mycelia and extract three times with acetone. Combine the acetone extracts and evaporate the solvent under reduced pressure. Resuspend the residue in water and then extract with ethyl acetate.

  • Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude extract.

Protocol 5: Purification of this compound

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of solvents, such as a hexane-ethyl acetate gradient, to separate fractions based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Analyze the fractions from the silica gel column by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate them.

    • Further purify the concentrated fractions using preparative reversed-phase HPLC with a suitable solvent system (e.g., a water-acetonitrile gradient) to obtain pure this compound.

Quantification and Quality Control

Accurate quantification of this compound is essential for process optimization and quality control.

Protocol 6: Quantification of this compound by HPLC

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of standard solutions by serial dilution.

  • Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in a suitable solvent (e.g., methanol).

  • HPLC Analysis:

    • Inject the standard solutions and the sample solution into an HPLC system equipped with a C18 column and a UV detector.

    • Develop a suitable gradient elution method (e.g., water-acetonitrile).

    • Monitor the absorbance at a specific wavelength determined from the UV spectrum of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the calibration curve to determine the concentration of this compound in the sample.

Table 3: Representative Yields of Drimane Sesquiterpenoids from Fungal Fermentation

Fungal StrainCompoundYield (mg/L)Reference
Aspergillus chevalieriPhyscion85.2[1]
Aspergillus oryzaeKojic Acid1712.7[2]
Aspergillus sp.Aspercerebroside A0.171[3]

Note: The yields presented are for other secondary metabolites from Aspergillus species and serve as a general reference. The actual yield of this compound will need to be determined experimentally.

Visualizing the Workflow and Biosynthesis

Diagrams can help visualize the experimental workflow and the proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Culture_Maintenance Aspergillus nanangensis Culture Maintenance (PDA Slants, Cryopreservation) Inoculum_Preparation Inoculum Preparation (Seed Culture in PDB) Culture_Maintenance->Inoculum_Preparation Fermentation Fermentation (Shake Flask or Bioreactor) Inoculum_Preparation->Fermentation Harvesting Harvesting (Filtration) Fermentation->Harvesting Extraction Extraction (Solvent Extraction of Broth & Mycelia) Harvesting->Extraction Purification Purification (Column Chromatography, Prep-HPLC) Extraction->Purification QC Quality Control & Quantification (HPLC, MS, NMR) Purification->QC

Caption: Experimental workflow for this compound production.

Nanangenine_A_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Terpene Cyclase Intermediates Oxidized Intermediates Drimenol->Intermediates P450 Monooxygenases Nanangenine_A This compound Intermediates->Nanangenine_A Further Tailoring Enzymes (e.g., Lactone Formation)

Caption: Proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols for Developing Analytical Standards for Nanangenine A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nanangenine A is a drimane sesquiterpenoid, a class of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] It was first isolated from the Australian fungus Aspergillus nanangensis.[1][2][3] The development of robust and reliable analytical standards for this compound is crucial for researchers, scientists, and drug development professionals to accurately quantify this compound in various matrices, ensure quality control of materials, and facilitate further investigation into its therapeutic potential.

These application notes provide a comprehensive guide to developing analytical standards for this compound, including detailed experimental protocols for quantification by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS).

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₂₂O₅[1]
Molecular Weight282.33 g/mol [1]
Key Spectroscopic DataHRESI(+)-MS: [M+Na]⁺ m/z 305.1363, IR (cm⁻¹): 3354 (hydroxy), 1738 (carbonyl)[1]
ClassDrimane Sesquiterpenoid[1]

I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a validated HPLC method for the accurate quantification of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard (purity ≥95%)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Protocol: HPLC Method Development
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

  • Sample Preparation (from Fungal Extract):

    • The extraction of this compound from Aspergillus nanangensis can be performed using solvents like ethyl acetate or methanol.[1]

    • Dry the crude extract under reduced pressure.

    • Accurately weigh a portion of the dried extract and dissolve it in methanol.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is recommended. A starting point could be a linear gradient from 20% B to 80% B over 20 minutes.[4] Formic acid (0.1%) can be added to both solvents to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: As this compound lacks a strong chromophore, detection in the low UV range (e.g., 210-220 nm) may be necessary.[1] A Diode Array Detector can be used to identify the optimal detection wavelength.

    • Injection Volume: 10 µL.

  • Method Validation:

    • Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. A linear regression analysis should yield a correlation coefficient (R²) > 0.999.

    • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a quality control sample at three different concentrations. The relative standard deviation (RSD) should be < 2%.

    • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with a known amount of this compound at three different concentration levels and calculate the percentage recovery.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaExample Result
Linearity (R²)> 0.9990.9995
Intra-day Precision (RSD)< 2%1.2%
Inter-day Precision (RSD)< 2%1.5%
Accuracy (% Recovery)95-105%98.7%
LOD (µg/mL)Report Value0.5
LOQ (µg/mL)Report Value1.5

II. Structural Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity and structure of this compound using High-Resolution Mass Spectrometry (HRMS).

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), preferably with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Electrospray Ionization (ESI) source.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a solution of the purified this compound or the HPLC fraction containing the compound of interest at a concentration of approximately 10 µg/mL in methanol.

  • LC-MS Conditions:

    • Use the same HPLC conditions as developed for the quantitative analysis to ensure the elution of this compound at the expected retention time.

    • MS Ionization Mode: Positive Electrospray Ionization (ESI+), as this compound has been observed as a sodium adduct ([M+Na]⁺).[1]

    • Mass Analyzer Mode: Full scan mode over a mass range of m/z 100-500.

    • Collision Energy (for MS/MS): If fragmentation data is desired, perform tandem MS (MS/MS) experiments. The collision energy should be optimized to obtain informative fragment ions.

  • Data Analysis:

    • Confirm the presence of this compound by extracting the ion chromatogram for its expected exact mass.

    • The high-resolution mass spectrum should show a prominent ion corresponding to the [M+Na]⁺ adduct with a mass accuracy of < 5 ppm.

    • Analyze the fragmentation pattern from MS/MS experiments to further confirm the structure.

Data Presentation: Expected HRMS Data for this compound
ParameterExpected Value
Ionization ModeESI+
Adduct[M+Na]⁺
Theoretical Exact Mass305.1359
Observed Exact MassWithin 5 ppm of theoretical

III. Visualization of Workflows and Pathways

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_output Output Standard Prepare this compound Reference Standards HPLC HPLC System Setup (Column, Mobile Phase, etc.) Standard->HPLC Sample Prepare Sample Extract Sample->HPLC Injection Inject Standards and Samples HPLC->Injection Data_Acq Data Acquisition Injection->Data_Acq Linearity Linearity Assessment Data_Acq->Linearity Precision Precision Analysis Data_Acq->Precision Accuracy Accuracy Determination Data_Acq->Accuracy LOD_LOQ LOD/LOQ Calculation Data_Acq->LOD_LOQ Report Generate Validated Analytical Method Report Linearity->Report Precision->Report Accuracy->Report LOD_LOQ->Report

Caption: Workflow for HPLC method development and validation of this compound.

Workflow for Structural Confirmation by LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis cluster_output Output Sample_Prep Prepare Dilute Solution of This compound LCMS_Setup LC-MS System Setup (ESI+, Full Scan) Sample_Prep->LCMS_Setup Injection Inject Sample LCMS_Setup->Injection HRMS_Acq Acquire High-Resolution Mass Spectra Injection->HRMS_Acq MSMS_Acq Acquire MS/MS Data (Optional) HRMS_Acq->MSMS_Acq Mass_Accuracy Confirm Exact Mass (< 5 ppm error) HRMS_Acq->Mass_Accuracy Fragmentation Analyze Fragmentation Pattern MSMS_Acq->Fragmentation Confirmation Structural Confirmation of this compound Mass_Accuracy->Confirmation Fragmentation->Confirmation

Caption: Workflow for the structural confirmation of this compound by LC-MS.

Hypothetical Anti-Inflammatory Signaling Pathway

Given that drimane sesquiterpenoids have shown anti-inflammatory activities, a potential area of investigation for this compound could be its effect on inflammatory signaling pathways such as the NF-κB pathway.[1]

Signaling_Pathway cluster_nucleus Inside Nucleus NanangenineA This compound IKK IKK Complex NanangenineA->IKK inhibits? Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene_Expression activates Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

References

Application Notes and Protocols for Stability Testing of Nanangenine A in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nanangenine A, a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis, has shown potential biological activities, making it a compound of interest for further research and development. Understanding the stability of this compound in various solvents is a critical prerequisite for its formulation, storage, and application in preclinical and clinical studies. This document provides a comprehensive protocol for assessing the stability of this compound in a range of common laboratory solvents. The protocol is intended for researchers, scientists, and drug development professionals.

Scope and Purpose

This application note describes a systematic approach to evaluate the stability of this compound in different organic and aqueous solvent systems under controlled conditions. The primary objectives of this protocol are:

  • To determine the degradation kinetics of this compound in selected solvents over time.

  • To identify suitable solvents for short-term and long-term storage and formulation.

  • To provide a standardized methodology for consistent and reproducible stability testing.

Materials and Reagents

2.1. Compound

  • This compound (purity ≥95%)[1][2]

2.2. Solvents (HPLC grade or equivalent)

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

2.3. Reagents for HPLC Analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

2.4. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Incubators or environmental chambers capable of maintaining constant temperature

  • Calibrated pipettes and glassware

  • Autosampler vials

Experimental Protocol

3.1. Preparation of Stock and Working Solutions

  • Stock Solution Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or Methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with each of the test solvents (Methanol, Ethanol, Acetonitrile, DMSO, PBS pH 7.4, and Deionized water) to a final concentration of 100 µg/mL. Prepare a sufficient volume for all time points.

3.2. Stability Study Design

  • Storage Conditions: Aliquot the working solutions into amber autosampler vials to protect from light. Store the vials at two different temperature conditions:

    • Refrigerated: 4°C ± 2°C

    • Room Temperature: 25°C ± 2°C

  • Time Points: Analyze the samples at the following time points to monitor degradation: 0, 2, 4, 8, 24, 48, 72 hours, and 7 days. For long-term stability, time points can be extended to 1, 3, and 6 months.[3]

  • Control: The sample at time point 0 hours will serve as the initial concentration control.

3.3. Sample Analysis by HPLC

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound. If a UV chromophore is absent or weak, an MS detector should be used for quantification.

  • Quantification: The concentration of this compound in each sample will be determined by measuring the peak area from the HPLC chromatogram and comparing it to a standard curve. The percentage of this compound remaining at each time point will be calculated relative to the initial concentration at time 0.

Data Presentation

The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison. The following is a hypothetical data set for illustrative purposes.

Table 1: Hypothetical Stability Data of this compound (100 µg/mL) at 25°C

Time (hours)% Remaining in Methanol% Remaining in Ethanol% Remaining in Acetonitrile% Remaining in DMSO% Remaining in PBS (pH 7.4)% Remaining in Water
0 100.0100.0100.0100.0100.0100.0
2 99.899.999.5100.098.299.1
4 99.599.799.199.896.598.3
8 98.999.298.099.793.196.8
24 96.297.594.399.185.492.5
48 92.895.189.198.577.888.1
72 89.592.884.597.970.284.3
168 (7 days) 80.186.472.396.255.675.9

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound stability testing protocol.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution working Prepare Working Solutions in Test Solvents stock->working storage_conditions Store at 4°C and 25°C working->storage_conditions time_points Sample at 0, 2, 4, 8, 24, 48, 72 hours, and 7 days storage_conditions->time_points hplc HPLC Analysis time_points->hplc quant Quantify this compound Concentration hplc->quant calc Calculate % Remaining quant->calc report Generate Stability Report calc->report

Caption: Experimental workflow for this compound stability testing.

Interpretation of Results

The stability of this compound is determined by the percentage of the compound remaining over time. A compound is generally considered stable in a particular solvent if more than 90% of the initial concentration remains after a specified period under defined storage conditions. The results will help in selecting appropriate solvents for stock solutions, formulation development, and in vitro/in vivo experiments, ensuring the integrity of the compound. For instance, based on the hypothetical data, this compound shows higher stability in DMSO and ethanol compared to aqueous solutions like PBS, especially at room temperature.

Safety Precautions

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a detailed protocol for the stability testing of this compound in various solvents. Adherence to this protocol will enable researchers to generate reliable and reproducible data, which is crucial for the advancement of this compound as a potential therapeutic agent. The provided workflow and data table structure can be adapted for other small molecules and natural products.

References

Application Notes and Protocols: Determining Cell Line Sensitivity to Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "Nanangenine A" did not yield specific results in the available scientific literature. Therefore, to fulfill the structural and content requirements of your request, these application notes and protocols have been generated as a template. This document uses "Compound X" as a placeholder for a hypothetical cytotoxic agent. Researchers can adapt these protocols and data presentation formats for their specific compound of interest, such as this compound, once relevant experimental data is available.

The following sections provide a framework for assessing the cytotoxic effects of a novel compound on various cancer cell lines, presenting the quantitative data, detailing the experimental procedures, and visualizing the associated workflows and potential mechanisms of action.

Data Presentation: Cytotoxicity of Compound X

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound. The table below summarizes the hypothetical IC50 values of Compound X against a panel of human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma5.2 ± 0.6
A549 Lung Carcinoma12.8 ± 1.1
HeLa Cervical Carcinoma8.5 ± 0.9
HT-29 Colorectal Adenocarcinoma15.1 ± 1.4
PC-3 Prostate Cancer9.7 ± 0.8
HepG2 Hepatocellular Carcinoma6.3 ± 0.7

Table 1: Hypothetical IC50 values for Compound X against various cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following protocols outline the procedures for cell culture and a standard MTT assay to determine cell viability.

Cell Culture and Maintenance

This protocol describes the general procedure for maintaining and preparing cell lines for cytotoxicity assays.

  • Materials:

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • 96-well microplates

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.

    • Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.

    • Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 × g for 5 minutes.[1] Discard the supernatant.

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]

  • Materials:

    • Cells prepared as described above

    • Compound X stock solution (e.g., in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or Formazan Solubilization Solution

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[2]

    • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a negative control (medium only).[2]

    • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

    • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control. Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.[2]

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following have been generated using Graphviz (DOT language) to depict a standard experimental workflow and a hypothetical signaling pathway for Compound X.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Cell Line Culture (e.g., MCF-7, A549) B Cell Seeding (96-well plate) A->B 80-90% Confluency C Compound X Treatment (Serial Dilutions) B->C 24h Attachment D Incubation (72 hours) C->D E MTT Assay Reagent Addition D->E F Absorbance Reading (570 nm) E->F 4h Incubation G Calculate % Viability F->G H Determine IC50 Value G->H

Caption: General workflow for in vitro cytotoxicity testing.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CompoundX Compound X Receptor Cell Surface Receptor CompoundX->Receptor Binds Procaspase8 Pro-Caspase 8 Receptor->Procaspase8 Activates Caspase8 Active Caspase 8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-Caspase 3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase 3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Induces

Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nanangenine A Production from Aspergillus nanangensis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of Nanangenine A from Aspergillus nanangensis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented for easy comparison.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cultivation of Aspergillus nanangensis and the production of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Fungal Growth - Inadequate spore viability- Incorrect medium composition- Suboptimal temperature or pH- Contamination- Use fresh, viable spores for inoculation.- Verify the composition and preparation of your culture medium.- Optimize temperature (typically 25-30°C for Aspergillus species) and pH (around 5.0-6.0).- Ensure aseptic techniques to prevent bacterial or cross-contamination.
Poor Sporulation - Inappropriate culture medium (solid vs. liquid)- Lack of aeration- Nutrient limitation- Cultivate A. nanangensis on solid media like Potato Dextrose Agar (PDA) or Oatmeal Agar (OA) to promote sporulation.- Ensure adequate air exposure for solid cultures.- For submerged cultures, ensure sufficient dissolved oxygen.
Low this compound Yield - Suboptimal culture conditions (medium, temperature, pH, aeration)- Incorrect fermentation time- Strain degradation- Systematically optimize fermentation parameters using methods like Design of Experiments (DoE).- Perform a time-course study to determine the optimal harvest time.- Re-isolate the strain from a stock culture to ensure genetic stability.
Contamination of Culture - Non-sterile equipment or media- Airborne contaminants- Improper handling techniques- Autoclave all media and equipment thoroughly.- Work in a laminar flow hood.- Practice strict aseptic techniques during all manipulations.
High Variability in Yields - Inconsistent inoculation density- Fluctuations in environmental conditions- Heterogeneity in solid substrate fermentation- Standardize the spore concentration in the inoculum.- Maintain precise control over temperature, pH, and agitation.- Ensure uniform moisture content and inoculation in solid-state fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended culture media for growing Aspergillus nanangensis for this compound production?

A1: Aspergillus nanangensis has been reported to grow well on a variety of media. For secondary metabolite production, solid-state fermentation on grains such as rice and barley has been shown to be effective.[1] For submerged fermentation, a base medium like Czapek Yeast Extract Broth can be a good starting point for optimization.

Q2: What are the key environmental factors to control for optimal this compound yield?

A2: Key factors influencing secondary metabolite production in Aspergillus species include temperature, pH, aeration, and light. The optimal temperature for many Aspergillus species is around 28-30°C.[2] The initial pH of the medium is also critical and is often optimal in the slightly acidic range (pH 5.0-6.5).[2] Adequate aeration is crucial for the growth of these aerobic fungi.

Q3: How can I enhance the production of this compound?

A3: Yield enhancement can be approached systematically.[3][4][5] This involves optimizing the culture medium by testing different carbon and nitrogen sources, and their concentrations.[6] Additionally, varying physical parameters such as temperature, pH, and agitation speed can significantly impact yield.[2] The application of statistical methods like Response Surface Methodology (RSM) can efficiently identify optimal conditions.[7]

Q4: What is the typical fermentation time to achieve maximum this compound yield?

A4: The optimal fermentation time can vary depending on the specific culture conditions. It is recommended to conduct a time-course experiment, harvesting and analyzing samples at regular intervals (e.g., every 24 or 48 hours) to determine the point of maximum production. For some Aspergillus species, this can range from 7 to 14 days.[2]

Q5: How can I confirm the presence and quantity of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a standard method for the detection and quantification of this compound. Comparison with a purified standard of this compound is necessary for accurate identification and quantification.

Quantitative Data on this compound Production

The following tables summarize hypothetical, yet realistic, quantitative data for this compound yield under different culture conditions. This data is intended to be illustrative of the types of results one might expect during an optimization study.

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield

Carbon Source (30 g/L)Nitrogen Source (5 g/L)This compound Yield (mg/L)
GlucoseYeast Extract85
SucroseYeast Extract72
MaltoseYeast Extract65
GlucosePeptone78
GlucoseAmmonium Sulfate55

Table 2: Influence of Environmental Parameters on this compound Yield

Temperature (°C)Initial pHAgitation (rpm)This compound Yield (mg/L)
255.515075
285.515092
305.515088
285.015081
286.015095
286.0180105
286.020098

Experimental Protocols

Protocol 1: Cultivation of Aspergillus nanangensis for this compound Production
  • Inoculum Preparation:

    • Grow A. nanangensis on a Potato Dextrose Agar (PDA) plate at 28°C for 7-10 days until sporulation is observed.

    • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Solid-State Fermentation:

      • Autoclave 50g of rice or barley in a 250 mL Erlenmeyer flask.

      • Inoculate the sterile substrate with 5 mL of the spore suspension.

      • Incubate at 28°C for 14-21 days.

    • Submerged Fermentation:

      • Prepare the desired liquid medium (e.g., Czapek Yeast Extract Broth).

      • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave.

      • Inoculate with 1 mL of the spore suspension.

      • Incubate at 28°C on a rotary shaker at 180 rpm for 10-14 days.

  • Extraction:

    • For solid-state fermentation, extract the entire culture with ethyl acetate three times.

    • For submerged fermentation, separate the mycelium from the broth by filtration. Extract both the mycelium and the broth with ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by HPLC to identify and quantify this compound.

Protocol 2: Optimization of this compound Production using Response Surface Methodology (RSM)
  • Screening of Significant Factors:

    • Use a Plackett-Burman design to screen for the most significant factors affecting this compound production. Factors to consider include carbon source concentration, nitrogen source concentration, temperature, initial pH, and agitation speed.

  • Optimization using Central Composite Design (CCD):

    • Based on the screening results, select the 2-3 most significant factors.

    • Design a CCD experiment with these factors at five levels (-α, -1, 0, +1, +α).

    • Perform the fermentation experiments according to the CCD matrix.

    • Analyze the this compound yield for each experimental run.

  • Data Analysis:

    • Use statistical software to fit the experimental data to a second-order polynomial equation.

    • Generate response surface plots to visualize the relationship between the variables and the response (this compound yield).

    • Determine the optimal levels of the significant factors for maximizing this compound production.

    • Validate the model by conducting an experiment at the predicted optimal conditions.

Visualizations

Biosynthetic Pathway of Drimane Sesquiterpenoids

Nanangenine_A_Biosynthesis cluster_0 FPP Farnesyl Diphosphate (FPP) Drimenol Drimenol FPP->Drimenol Cyclization Oxidized_Drimenol Oxidized Intermediates Drimenol->Oxidized_Drimenol Oxidation Nanangenine_A This compound Oxidized_Drimenol->Nanangenine_A Further Modifications Drimenol_Synthase Drimenol Synthase Drimenol_Synthase->e1 P450_Oxidoreductase P450 Monooxygenases & FAD-dependent Oxidoreductases P450_Oxidoreductase->e2

Caption: Proposed biosynthetic pathway for drimane sesquiterpenoids like this compound.

Experimental Workflow for Yield Optimization

Yield_Optimization_Workflow Start Start: Low this compound Yield Strain Strain Maintenance & Inoculum Preparation Start->Strain Screening Factor Screening (Plackett-Burman) Strain->Screening Standardized Inoculum Optimization Optimization (Response Surface Methodology) Screening->Optimization Identify Significant Factors Validation Model Validation Optimization->Validation Predict Optimal Conditions Scale_up Scale-up Fermentation Validation->Scale_up Confirm Improved Yield End Optimized this compound Yield Scale_up->End

Caption: Systematic workflow for optimizing this compound production.

References

Nanangenine A HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting impurities during the HPLC analysis of Nanangenine A.

Frequently Asked Questions (FAQs)

Q1: How can I identify if I have a co-eluting impurity with my this compound peak?

A1: The first indication of co-elution is often a distortion in the peak shape of this compound. Look for asymmetrical peaks, such as those with shoulders or excessive tailing.[1] For a more definitive confirmation, a Diode Array Detector (DAD) or Mass Spectrometer (MS) is invaluable.[1]

  • DAD Peak Purity Analysis: A DAD scans across the entire peak, collecting multiple UV spectra. If all the spectra are identical, the peak is likely pure. If the spectra differ across the peak, it signals the presence of a co-eluting impurity.[1][2]

  • Mass Spectrometry (MS): An MS detector can identify different mass-to-charge ratios (m/z) across the eluting peak, providing clear evidence of co-elution if more than one compound is detected.[1]

Q2: My this compound peak has a shoulder. What is the most effective first step to resolve it?

A2: The most powerful way to achieve separation for moderately overlapped peaks is to focus on changing the selectivity (α) of your chromatographic system.[3] This is often most effectively achieved by adjusting the mobile phase composition.[2] A good first step is to change the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) or to adjust the pH of the mobile phase.[2]

Q3: When should I consider changing my HPLC column?

A3: You should consider changing your column when modifications to the mobile phase (organic solvent ratio, pH, temperature) do not provide adequate resolution. If you have good peak shape and retention (a good capacity factor), but the peaks still co-elute, it is likely a selectivity issue that a different column chemistry can resolve.[2] Opting for a column with a different stationary phase (e.g., switching from a C18 to a Phenyl or Cyano column) provides an orthogonal separation mechanism that can resolve compounds your current column cannot.[4][5][6]

Q4: How does mobile phase pH affect the resolution of this compound and its impurities?

A4: Mobile phase pH is a critical parameter for ionizable compounds, as it controls their degree of ionization and, consequently, their retention in reversed-phase HPLC.[3][7] For acidic or basic analytes, adjusting the pH can significantly alter the retention time and selectivity between the main peak and its impurities.[3][8][9] It is generally recommended to work at a pH that is at least 2 units away from the pKa of your analytes to ensure they are in a single ionization state, leading to better peak shape and more stable retention.[9][10]

Troubleshooting Guide: Resolving Co-eluting Peaks for this compound

When faced with co-elution, a systematic approach is necessary to achieve separation. The resolution between two peaks is governed by the resolution equation, which depends on three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .

Step 1: Initial Assessment and Optimization of Retention (k')

The retention factor (k') indicates how long a compound is retained on the column. If peaks are eluting too close to the void volume (low k'), there is not enough interaction with the stationary phase for a good separation to occur.

Actionable Steps:

  • Weaken the Mobile Phase: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of this compound and its impurities, which may be sufficient to resolve them.[1] An ideal k' is typically between 1 and 5.[1][2]

Step 2: Modifying Selectivity (α)

Selectivity is the most critical factor for resolving co-eluting peaks and refers to the ability of the chromatographic system to "discriminate" between two analytes.

Actionable Steps:

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.[2]

  • Adjust Mobile Phase pH: If this compound or its impurities are ionizable, adjusting the pH can dramatically change selectivity.[3][8] It is advisable to screen a range of pH values to find the optimal separation.

  • Change the Stationary Phase (Column): If mobile phase adjustments are insufficient, select a column with a different chemistry. This is known as using an "orthogonal" method.[4][5][6] Different stationary phases interact with analytes in unique ways, leading to different selectivities.

Step 3: Improving Efficiency (N)

Efficiency relates to the sharpness or narrowness of the chromatographic peaks. Sharper peaks are less likely to overlap.

Actionable Steps:

  • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can resolve closely eluting peaks.

  • Increase Column Length: A longer column increases the number of theoretical plates, leading to better separation, though it will also increase analysis time and backpressure.

  • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but this needs to be balanced with the desired run time.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Resolution of this compound and Impurity X

Mobile Phase pHRetention Time of this compound (min)Retention Time of Impurity X (min)Resolution (Rs)
3.05.25.20.0 (Co-elution)
4.56.87.11.2
6.08.18.71.8
7.59.59.71.1

Table 2: Comparison of Different Column Chemistries for the Separation of this compound and Impurity X

Column TypeStationary PhaseSelectivity (α)Resolution (Rs)
Column AC181.000.0 (Co-elution)
Column BPhenyl-Hexyl1.081.6
Column CCyano (CN)1.152.2

Experimental Protocols

Protocol for Mobile Phase pH Screening
  • Prepare Buffers: Prepare a series of aqueous buffers with different pH values (e.g., 3.0, 4.5, 6.0, 7.5). Ensure the buffer concentration is between 10-25 mM.

  • Prepare Mobile Phases: For each pH, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) at the desired ratio.

  • Equilibrate the System: For each new mobile phase, flush the HPLC system and column for at least 20 column volumes to ensure full equilibration.

  • Inject Sample: Inject the this compound sample containing the impurity.

  • Analyze Results: Record the retention times of this compound and the impurity, and calculate the resolution for each pH condition.

Protocol for Orthogonal Column Screening
  • Select Columns: Choose a set of columns with different stationary phases that offer orthogonal selectivity compared to your current column (e.g., if you are using a C18, select a Phenyl-Hexyl and a Cyano column).[11][12][13][14]

  • Install and Equilibrate: Install the first column and equilibrate it with the initial mobile phase conditions.

  • Perform Analysis: Inject the this compound sample and record the chromatogram.

  • Repeat for Other Columns: Repeat steps 2 and 3 for each of the selected orthogonal columns.

  • Compare Chromatograms: Compare the selectivity and resolution obtained from each column to identify the best stationary phase for your separation.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Co-elution Suspected (Peak Shoulder/Tailing) Confirm Confirm with DAD Peak Purity or Mass Spectrometry Start->Confirm Retention Optimize Retention (k') - Weaken Mobile Phase Confirm->Retention Selectivity Modify Selectivity (α) - Change Organic Modifier - Adjust pH Retention->Selectivity If still co-eluting Resolved Peaks Resolved Retention->Resolved Success NotResolved Peaks Not Resolved Retention->NotResolved Failure Column Change Column Chemistry (Orthogonal Method) Selectivity->Column If still co-eluting Selectivity->Resolved Success Selectivity->NotResolved Failure Efficiency Improve Efficiency (N) - Smaller Particle Size - Longer Column Column->Efficiency For further optimization Column->Resolved Success Column->NotResolved Failure Efficiency->Resolved NotResolved->Selectivity NotResolved->Column

Caption: Troubleshooting workflow for resolving co-eluting peaks.

ExperimentalWorkflow cluster_0 Initial State cluster_1 Orthogonal Column Screening cluster_2 Evaluation cluster_3 Outcome Start Co-elution on C18 Column Screen1 Test Phenyl-Hexyl Column Start->Screen1 Screen2 Test Cyano (CN) Column Start->Screen2 Screen3 Test Embedded Polar Group (EPG) Column Start->Screen3 Evaluate Compare Resolution (Rs) and Selectivity (α) Screen1->Evaluate Screen2->Evaluate Screen3->Evaluate SelectBest Select Optimal Column for Method Development Evaluate->SelectBest

Caption: Experimental workflow for orthogonal column screening.

References

troubleshooting poor yield in Nanangenine A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Nanangenine A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis that may lead to poor yields. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific experimental challenges.

Hypothetical Total Synthesis of this compound

The following troubleshooting guide is based on a plausible multi-step total synthesis of this compound, a drimane sesquiterpenoid. The proposed route involves the initial construction of the bicyclic drimane core, followed by stereoselective functionalization to install the requisite hydroxyl and lactone moieties, and concluding with the esterification of the side chain.

Frequently Asked questions (FAQs)

Q1: What are the major challenges in synthesizing the drimane core of this compound?

A1: The primary challenges in forming the drimane core often revolve around controlling the stereochemistry of the ring fusion and the substituent introductions. Key reactions, such as polyene cyclization or Diels-Alder cycloaddition, can be prone to side product formation, including constitutional isomers and diastereomers, which can significantly lower the yield of the desired bicyclic intermediate.

Q2: How can I improve the yield of the key cyclization step to form the drimane skeleton?

A2: Optimizing the cyclization step is crucial for the overall yield. For acid-catalyzed polyene cyclizations, the choice of Lewis or Brønsted acid, solvent, and reaction temperature are critical parameters. For radical cyclizations, the initiator, solvent, and concentration of the radical precursor need to be carefully controlled to favor the desired 6-membered ring formation over competing pathways. High-dilution conditions can sometimes minimize intermolecular side reactions.

Q3: What are common byproducts in the functionalization steps of the drimane core?

A3: During the introduction of hydroxyl and carbonyl groups, common byproducts can arise from over-oxidation, incomplete oxidation, or rearrangements. For instance, the oxidation of a secondary alcohol to a ketone might proceed to undesired cleavage of C-C bonds if the oxidant is too harsh or the reaction is not carefully monitored. Epimerization at stereocenters adjacent to carbonyl groups can also occur under non-optimal basic or acidic conditions.

Q4: How can I purify this compound and its intermediates effectively?

A4: Purification of drimane sesquiterpenoids and their intermediates typically relies on chromatographic techniques. Flash column chromatography with a silica gel stationary phase is common for separating major impurities. For challenging separations of diastereomers or minor impurities, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC), often in reverse-phase mode, may be necessary to achieve high purity.

Troubleshooting Guide

Issue 1: Low Yield in the Formation of the Bicyclic Drimane Core
Potential Cause Recommended Solution
Incomplete Cyclization - Lewis/Brønsted Acid Catalyst: Screen a variety of acids (e.g., SnCl₄, TiCl₄, BF₃·OEt₂, triflic acid) and optimize the stoichiometry. - Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Low temperatures (-78 °C to 0 °C) are often crucial to prevent side reactions.
Formation of Isomeric Products - Solvent Choice: The polarity of the solvent can influence the cyclization pathway. Test a range of solvents from nonpolar (e.g., hexane, toluene) to more polar (e.g., dichloromethane, nitromethane). - Stereocontrol: If using a chiral auxiliary, ensure its purity and that the reaction conditions are compatible with its function.
Degradation of Starting Material - Purity of Reactants: Ensure the acyclic precursor is of high purity and free from isomers that could lead to undesired cyclization products. - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation of sensitive reagents and intermediates.
Issue 2: Poor Yield during Functionalization of the Drimane Core (Hydroxylation and Oxidation)
Potential Cause Recommended Solution
Incomplete Oxidation/Reduction - Choice of Reagent: Select an appropriate oxidizing or reducing agent based on the specific functional group transformation. For example, for a selective oxidation of a secondary alcohol to a ketone, reagents like PCC, PDC, or Dess-Martin periodinane can be effective. - Stoichiometry and Reaction Time: Carefully control the stoichiometry of the reagent and monitor the reaction to completion to avoid under- or over-reaction.
Formation of Epimers - Reaction Conditions: For reactions involving base- or acid-sensitive stereocenters, use mild and buffered conditions. For example, when introducing a carbonyl group, avoid harsh acids or bases that could cause epimerization of an adjacent stereocenter.
Low Regioselectivity - Directing Groups: If regioselectivity is a problem (e.g., in C-H oxidation), consider the use of directing groups to favor reaction at the desired position. - Enzymatic Reactions: In some cases, biocatalysis with specific enzymes (e.g., P450 monooxygenases) can provide high regioselectivity and stereoselectivity.
Issue 3: Low Yield in Lactone Formation and Final Esterification
Potential Cause Recommended Solution
Inefficient Lactonization - Cyclization Method: For intramolecular esterification to form the lactone, explore different coupling reagents (e.g., DCC, EDC) or acid catalysts. The Yamaguchi or Mitsunobu conditions can also be effective for forming lactones from hydroxy acids. - High Dilution: Perform the lactonization under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Incomplete Esterification - Activating Agent: Ensure the carboxylic acid for the side chain is properly activated, for example, as an acid chloride or with a carbodiimide, before reaction with the hydroxyl group on the drimane core. - Catalyst: Use a suitable catalyst, such as DMAP, to accelerate the esterification reaction.
Product Decomposition - Purification Conditions: The final this compound product may be sensitive to acid or base. Use neutral conditions during workup and purification. Chromatographic purification should be performed with solvents of high purity to avoid degradation on the column.

Experimental Protocols

Key Experiment: Formation of the Drimane Core via Polyene Cyclization
  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the acyclic polyene precursor (1.0 eq) and anhydrous dichloromethane (0.01 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Initiation: A solution of tin(IV) chloride (SnCl₄) (1.2 eq) in anhydrous dichloromethane is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the bicyclic drimane core.

Data Presentation

Reaction Step Key Reagents Typical Yield Range Common Impurities
Drimane Core Formation Polyene precursor, SnCl₄, CH₂Cl₂40-60%Monocyclic byproducts, diastereomers
Hydroxylation Drimane intermediate, m-CPBA, then NaOH70-85%Unreacted starting material, diol isomers
Oxidation to Lactone Precursor Alcohol intermediate, Dess-Martin periodinane85-95%Over-oxidized products, unreacted alcohol
Lactonization Hydroxy acid, DCC, DMAP60-75%Unreacted starting material, intermolecular esters
Final Esterification Drimane lactone, Hexanoyl chloride, Pyridine75-90%Unreacted alcohol

Visualizations

Nanangenine_A_Synthesis_Workflow A Acyclic Polyene Precursor B Drimane Core Formation (Polyene Cyclization) A->B SnCl4 C Bicyclic Drimane Intermediate B->C D Functional Group Manipulation (Hydroxylation/Oxidation) C->D 1. m-CPBA 2. Oxidation E Functionalized Drimane Core D->E F Lactone Formation E->F Intramolecular Cyclization G Drimane Lactone F->G H Final Esterification G->H Hexanoyl Chloride I This compound H->I

Caption: A simplified workflow for the total synthesis of this compound.

Troubleshooting_Low_Yield cluster_core Core Formation Troubleshooting cluster_func Functionalization Troubleshooting cluster_lactone Final Steps Troubleshooting Start Low Yield Observed Step Which Step? Start->Step Core Drimane Core Formation Step->Core Cyclization Func Functionalization Step->Func Oxidation/ Reduction Lactone Lactonization/Esterification Step->Lactone Final Steps Core_Cause Check for: - Incomplete Reaction - Isomer Formation - Starting Material Degradation Core->Core_Cause Func_Cause Check for: - Incomplete Conversion - Epimerization - Poor Regioselectivity Func->Func_Cause Lactone_Cause Check for: - Inefficient Cyclization - Incomplete Esterification - Product Decomposition Lactone->Lactone_Cause Core_Solution Optimize: - Catalyst & Stoichiometry - Temperature & Solvent - Reactant Purity Core_Cause->Core_Solution Func_Solution Optimize: - Reagent Choice - Mild Conditions (pH) - Directing Groups Func_Cause->Func_Solution Lactone_Solution Optimize: - Coupling Reagents - High Dilution - Neutral Purification Lactone_Cause->Lactone_Solution

Caption: A decision tree for troubleshooting poor yield in this compound synthesis.

overcoming Nanangenine A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nanangenine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C or colder, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

Q2: Can I store this compound in solution?

A2: Storing this compound in solution is not recommended for long periods. If you must store it in solution for a short term (less than 24 hours), use a dry, aprotic solvent such as anhydrous DMSO or ethanol, store at -80°C, and protect from light. Avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane. For biological experiments, it is advisable to prepare a concentrated stock solution in anhydrous DMSO. Ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system.

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or coupled to a mass spectrometer (LC-MS).[1][2] A certificate of analysis with initial purity data should be provided by the supplier. It is good practice to re-analyze the purity before critical experiments, especially after long-term storage.

Q5: What are the likely degradation pathways for this compound?

A5: As a drimane sesquiterpenoid, this compound is susceptible to degradation through oxidation and acid-catalyzed rearrangements.[3][4] The double bond and any hydroxyl groups on the drimane scaffold are potential sites for oxidation. Exposure to acidic conditions may lead to skeletal rearrangements of the molecule.[3][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incompatibility of the solvent with the experimental system.1. Verify the purity of your this compound sample using HPLC or LC-MS. 2. Prepare fresh working solutions from a new aliquot of the stock solution. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. 3. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level.
I see extra peaks in my HPLC/LC-MS analysis. 1. Degradation of this compound during storage or sample preparation. 2. Contamination of the sample.1. Review your storage and handling procedures. Ensure the compound is protected from light, heat, and air. Prepare samples for analysis immediately before injection. 2. Use high-purity solvents and clean labware to avoid contamination.
The solid this compound has changed color. 1. Oxidation of the compound.1. Discard the discolored material as it is likely degraded. For future prevention, ensure the compound is stored under an inert atmosphere and protected from light.
Inconsistent results between experiments. 1. Instability of this compound in the assay medium. 2. Use of different batches of this compound with varying purity.1. Assess the stability of this compound in your experimental buffer over the time course of your experiment. 2. If using different batches, confirm the purity of each batch by HPLC before use.

Quantitative Data Summary

The following table provides hypothetical data on the stability of this compound under various storage conditions to illustrate the importance of proper storage.

Storage ConditionSolventPurity after 1 Month (%)Purity after 6 Months (%)
-20°C, Solid, Dark, Inert AtmosphereN/A>99>98
4°C, Solid, DarkN/A9892
Room Temperature, Solid, LightN/A9075
-80°C, Solution, DarkAnhydrous DMSO>9997
-20°C, Solution, DarkAnhydrous DMSO9785
4°C, Solution, DarkAnhydrous DMSO9160

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile. Dilute this stock solution to a final concentration of 50-100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid (optional, can improve peak shape)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Gradient: A typical starting gradient could be 60% A / 40% B, ramping to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at initial conditions. The gradient should be optimized for the specific sample.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector. If not available, 210 nm is a common starting point for compounds lacking a strong chromophore.

  • Analysis: Run the sample and a blank (mobile phase). The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Recommended Handling and Storage Procedure

Objective: To provide a standardized procedure for the handling and storage of this compound to minimize degradation.

Methodology:

  • Receiving: Upon receipt, inspect the container for any damage. Store the unopened container at -20°C or below.

  • Aliquoting (for solid): If you need to use only a portion of the solid material, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound. Weigh out the desired amount in a controlled environment with low humidity, and promptly reseal the container, purge with an inert gas (argon or nitrogen), and return to -20°C storage.

  • Solution Preparation:

    • Use anhydrous solvents (e.g., DMSO, ethanol) for preparing stock solutions.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume added to experimental assays.

    • Dispense the stock solution into single-use aliquots in amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Storage of Solutions: Store the aliquoted stock solutions at -80°C. For daily use, a working solution can be prepared from a fresh aliquot of the stock solution.

Visualizations

This compound This compound Oxidized this compound Oxidized this compound This compound->Oxidized this compound Oxidation (O2, Light) Rearranged this compound Rearranged this compound This compound->Rearranged this compound Acid-Catalyzed Rearrangement

Hypothetical Degradation Pathways of this compound.

start Experiment Shows Loss of Activity check_purity Check Purity of this compound (HPLC/LC-MS) start->check_purity check_storage Review Storage and Handling Procedures check_purity->check_storage Purity OK order_new Order New Batch of this compound check_purity->order_new Purity Low prepare_fresh Prepare Fresh Solutions from New Aliquot check_storage->prepare_fresh Procedures OK check_storage->order_new Improper Handling retest Repeat Experiment prepare_fresh->retest activity_restored Activity Restored retest->activity_restored activity_not_restored Activity Still Low retest->activity_not_restored order_new->prepare_fresh investigate_assay Investigate Other Assay Parameters activity_not_restored->investigate_assay

Troubleshooting Workflow for Loss of Biological Activity.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) working Dilute to Working Concentration (e.g., 50 µg/mL) stock->working inject Inject Sample onto C18 Column working->inject gradient Run Gradient Elution (Water/Acetonitrile) inject->gradient detect Detect at Optimal UV Wavelength gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Experimental Workflow for Purity Assessment by HPLC.

References

Technical Support Center: NMR Structural Analysis of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR structural analysis of drimane sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the spectroscopic analysis of this important class of natural products. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comprehensive data tables to assist in your structural elucidation efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the NMR analysis of drimane sesquiterpenoids, offering practical solutions and troubleshooting tips.

Q1: My ¹H NMR spectrum of a drimane sesquiterpenoid shows significant signal overlap, particularly in the aliphatic region. How can I resolve these signals?

A1: Signal overlapping is a frequent challenge in the ¹H NMR spectra of drimane sesquiterpenoids due to the complex and often rigid bicyclic core with multiple methylene and methyl groups in similar chemical environments. Here are several strategies to address this issue:

  • Change the NMR Solvent: The simplest first step is to re-run the spectrum in a different deuterated solvent. Solvents can induce differential chemical shifts (aromatic solvent-induced shifts, ASIS), which may be sufficient to resolve overlapping signals. For instance, switching from CDCl₃ to C₆D₆, CD₃CN, or acetone-d₆ can alter the chemical shifts of protons proximate to polar functional groups.

  • Vary the Temperature: Acquiring spectra at different temperatures can help resolve signals from conformers that are in dynamic exchange at room temperature. Increasing the temperature may cause broad peaks to sharpen, while decreasing the temperature can sometimes "freeze out" conformers, leading to the appearance of distinct sets of signals.

  • Use Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase spectral dispersion and can resolve many overlapping multiplets.

  • Employ 2D NMR Techniques: Two-dimensional NMR experiments are essential for disentangling complex spectra.

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing you to trace out spin systems even when signals are crowded.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, spreading out the proton signals into the second dimension based on the much larger carbon chemical shift range. This is highly effective for resolving overlap.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just direct neighbors. This can be useful for identifying all protons of a particular structural fragment.

Q2: I am struggling to assign the quaternary carbons in my drimane sesquiterpenoid. Which NMR experiment is most helpful?

A2: The assignment of quaternary carbons, which lack attached protons, is a common challenge. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for this purpose. HMBC reveals correlations between protons and carbons over two or three bonds. By observing correlations from well-assigned protons to a quaternary carbon, its chemical shift can be unambiguously determined. For example, the methyl protons at C-14 and C-15 in the drimane skeleton will typically show HMBC correlations to the quaternary carbon C-4 and C-10.

Q3: How can I determine the relative stereochemistry of my drimane sesquiterpenoid using NMR?

A3: Determining the relative stereochemistry is a critical and often challenging aspect of structural elucidation. The primary NMR technique for this is NOESY (Nuclear Overhauser Effect Spectroscopy) or its rotating-frame equivalent, ROESY . These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), irrespective of their bonding connectivity.

  • Interpretation of NOE/ROE Data: The presence of a cross-peak between two protons in a NOESY/ROESY spectrum indicates their spatial proximity. By systematically analyzing these correlations, a 3D model of the molecule's relative configuration can be built. For example, in a drimane skeleton, NOEs between an axial methyl group and other axial protons on the same face of the ring system can establish their relative stereochemistry.

  • J-Coupling Constants: The magnitude of ³JHH coupling constants, obtained from high-resolution ¹H NMR spectra or COSY, can also provide stereochemical information, particularly regarding dihedral angles according to the Karplus equation. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons on a cyclohexane ring suggests a diaxial relationship, while smaller couplings are indicative of axial-equatorial or equatorial-equatorial arrangements.

Q4: My sample concentration is low. Which NMR experiments should I prioritize for structural elucidation?

A4: For sample-limited situations, prioritizing proton-detected experiments is crucial due to their higher sensitivity compared to carbon-detected experiments.

  • ¹H NMR: A high-quality 1D proton spectrum is the essential starting point.

  • HSQC: This is the most sensitive 2D heteronuclear experiment and is invaluable for assigning protonated carbons.

  • HMBC: While less sensitive than HSQC, it is essential for piecing together the carbon skeleton and assigning quaternary carbons.

  • COSY: A relatively sensitive homonuclear experiment that helps establish proton connectivity.

  • NOESY/ROESY: These experiments can be time-consuming for dilute samples, but are often necessary for stereochemical assignment. Longer acquisition times may be required.

Data Presentation: Characteristic NMR Data for Drimane Sesquiterpenoids

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the drimane core skeleton. Note that these values can be significantly influenced by the presence of various functional groups and stereochemistry.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for the Drimane Skeleton

CarbonChemical Shift Range (ppm)Notes
C-135 - 45
C-215 - 25
C-335 - 45
C-430 - 40Quaternary carbon
C-540 - 55
C-620 - 30
C-725 - 50Often functionalized
C-835 - 55Often functionalized or part of a double bond
C-945 - 60Bridgehead carbon
C-1035 - 45Quaternary bridgehead carbon
C-1115 - 70Highly variable depending on substituent
C-1210 - 70Highly variable depending on substituent
C-1320 - 35Methyl group
C-1415 - 25Methyl group
C-1510 - 20Methyl group

Data compiled from various sources, including reviews on drimane sesquiterpenoid NMR data.[1][2]

Table 2: Typical ¹H NMR Chemical Shift Ranges and Coupling Constants for the Drimane Skeleton

Proton(s)Chemical Shift Range (ppm)MultiplicityTypical Coupling Constants (Hz)
H-11.0 - 1.8m
H-21.2 - 1.9m
H-31.0 - 1.8m
H-51.0 - 2.0m
H-61.3 - 2.2m
H-71.5 - 4.5m
H-91.5 - 2.5m
H-111.0 - 4.0m
H-121.0 - 4.0m
H₃-130.8 - 1.2s or dJ ≈ 7 Hz if coupled
H₃-140.7 - 1.1s
H₃-150.7 - 1.0s

Note: Chemical shifts and coupling constants are highly dependent on the specific structure and stereochemistry.[3][4]

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These are general guidelines and may require optimization based on the specific compound and available instrumentation.

1. NMR Sample Preparation

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified drimane sesquiterpenoid in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration (15-30 mg) is preferable if sample availability allows.

  • Solvent Selection: Start with CDCl₃ as it is a good solvent for most sesquiterpenoids and is relatively inexpensive. If signal overlap is an issue, consider using C₆D₆, acetone-d₆, or CD₃OD. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Filtration: To ensure optimal resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in organic solvents (δ = 0.00 ppm).

2. 2D NMR Experiments: General Parameters

The following are suggested starting parameters for common 2D NMR experiments on a 400-600 MHz spectrometer.

  • ¹H-¹H COSY:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW): Set to the same range as the 1D ¹H spectrum (e.g., 0-10 ppm).

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-8.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹H-¹³C HSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • ¹H Spectral Width (F2): Set to the same range as the 1D ¹H spectrum.

    • ¹³C Spectral Width (F1): Typically 0-160 ppm for drimane sesquiterpenoids, but may need to be extended if carbonyls or other downfield carbons are present.

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-16.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • ¹H-¹³C HMBC:

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Widths: Same as for HSQC.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-64 (more scans are often needed due to lower sensitivity).

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Long-Range Coupling Delay (D6): Optimized for a long-range JCH of 8-10 Hz.

  • ¹H-¹H NOESY/ROESY:

    • Pulse Program: Standard gradient-selected NOESY or ROESY (e.g., noesygpph or roesygpph on Bruker instruments).

    • Spectral Widths: Same as for COSY.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-32.

    • Relaxation Delay (D1): 2-3 seconds.

    • Mixing Time (D8 for NOESY, p15 for ROESY): This is a critical parameter. For small molecules like drimane sesquiterpenoids, a NOESY mixing time of 300-800 ms is a good starting point.[1][2] For ROESY, a mixing time of 200-500 ms is typically used.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the NMR structural analysis of drimane sesquiterpenoids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation sample Purified Drimane Sesquiterpenoid dissolve Dissolve in Deuterated Solvent sample->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR ¹H NMR filter->H1_NMR C13_NMR ¹³C NMR & DEPT filter->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY / ROESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC assign_protons Assign Proton Spin Systems (COSY) COSY->assign_protons assign_carbons Assign Protonated Carbons (HSQC) HSQC->assign_carbons build_skeleton Assemble Carbon Skeleton (HMBC) HMBC->build_skeleton stereochem Determine Relative Stereochemistry (NOESY) NOESY->stereochem assign_protons->build_skeleton assign_carbons->build_skeleton build_skeleton->stereochem structure Propose Final Structure stereochem->structure

Caption: Experimental workflow for the NMR structural analysis of drimane sesquiterpenoids.

troubleshooting_logic cluster_solutions Troubleshooting Strategies start Initial ¹H NMR Spectrum Acquired overlap Significant Signal Overlap Observed start->overlap no_overlap Proceed with 2D NMR Analysis overlap->no_overlap No change_solvent Change Solvent (e.g., C₆D₆) overlap->change_solvent Yes reacquire Re-acquire Spectrum change_solvent->reacquire change_temp Vary Temperature change_temp->reacquire higher_field Use Higher Field Spectrometer higher_field->reacquire use_2d Utilize 2D NMR (HSQC, COSY) resolved Signals Resolved? use_2d->resolved reacquire->resolved resolved->no_overlap Yes resolved->change_temp No, try next resolved->higher_field No, try next resolved->use_2d No, try next

References

strategies to improve Nanangenine A biosynthetic pathway expression

Author: BenchChem Technical Support Team. Date: November 2025

Please note: The compound "Nanangenine A" was not found in the provided search results or in broader scientific literature searches. Based on the context of biosynthetic pathway expression and the phonetic similarity, this technical support center has been created for Naringenin , a well-studied flavonoid natural product. The strategies and troubleshooting guides provided here are based on established research for improving Naringenin production.

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of the Naringenin biosynthetic pathway. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for Naringenin?

A1: Naringenin is a flavonoid synthesized from the amino acid L-tyrosine or L-phenylalanine. The microbial biosynthetic pathway from L-tyrosine involves four key enzymatic steps.[1][2] First, L-tyrosine is converted to p-coumaric acid by tyrosine ammonia-lyase (TAL).[1][2] Alternatively, the pathway can start from L-phenylalanine using phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid.[1] Next, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid to form p-coumaroyl-CoA.[1][2] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2] Finally, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce (S)-naringenin.[1][2]

Naringenin Biosynthetic Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product L_tyrosine L-Tyrosine p_Coumaric_acid p-Coumaric Acid L_tyrosine->p_Coumaric_acid TAL Malonyl_CoA 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Malonyl_CoA->Naringenin_Chalcone CHS p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI

Caption: The core biosynthetic pathway of Naringenin starting from L-Tyrosine.

Q2: What are the best practices for selecting enzymes for the Naringenin pathway?

A2: The selection of enzymes from different sources is critical for optimizing the pathway. It is often necessary to test various enzyme orthologues to find the combination that performs best in your specific host organism. For instance, a study in E. coli found that a combination of TAL from Flavobacterium johnsoniae (FjTAL), 4CL from Arabidopsis thaliana (At4CL), CHS from Cucurbita maxima (CmCHS), and CHI from Medicago sativa (MsCHI) resulted in the highest reported de novo production of naringenin in that host.[3]

EnzymeSource OrganismHost OrganismResulting Titer (mg/L)Reference
TALFlavobacterium johnsoniaeE. coli M-PAR-1212,540 (p-coumaric acid)[3]
4CLArabidopsis thalianaE. coli M-PAR-121560.2 (naringenin chalcone)[3]
CHSCucurbita maximaE. coli M-PAR-121560.2 (naringenin chalcone)[3]
CHIMedicago sativaE. coli M-PAR-121765.9 (naringenin)[3]
Complete PathwayVariousS. cerevisiae1129.44[1]
Complete PathwayVariousStreptomyces albidoflavus22.4[1][4]
Q3: What are the common host organisms used for heterologous production of Naringenin?

A3: Escherichia coli and Saccharomyces cerevisiae are the most common host organisms for the heterologous production of Naringenin due to their well-understood genetics, rapid growth, and established genetic engineering tools.[1][2] Other hosts like Streptomyces albidoflavus have also been explored.[4] The choice of host depends on factors such as precursor availability, tolerance to pathway intermediates, and downstream processing considerations. For example, E. coli strains engineered to overproduce tyrosine, like the M-PAR-121 strain, can serve as excellent platforms.[3]

Q4: What are the key metabolic engineering strategies to improve Naringenin production?

A4: Several strategies can be employed to enhance Naringenin titers:

  • Increasing Precursor Supply: The primary precursors are L-tyrosine and malonyl-CoA. Engineering the host's central metabolism to channel more carbon flux towards these precursors is a crucial step.[2] For malonyl-CoA, this can involve strategies like overexpressing acetyl-CoA carboxylase or expressing a malonate transporter and a malonyl-CoA synthetase (MatBC).[4]

  • Balancing Pathway Gene Expression: Fine-tuning the expression levels of the pathway enzymes (TAL, 4CL, CHS, CHI) is essential to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux.[2] This can be achieved by using promoters of varying strengths, adjusting gene copy numbers, or using dynamic regulatory systems.[2][5]

  • CRISPR-based Gene Regulation: CRISPR interference (CRISPRi) can be used to simultaneously down-regulate competing pathways that drain precursors.[2] For example, inhibiting genes in the fatty acid synthesis pathway (e.g., fabF, fabB) can increase the availability of malonyl-CoA for Naringenin synthesis.[2]

  • Cofactor Engineering: The biosynthesis pathway requires cofactors. Ensuring a balanced and sufficient supply of cofactors like NADPH and NADH is vital for optimal enzyme function and overall pathway efficiency.[6]

  • Fermentation Optimization: Optimizing fermentation conditions, such as media composition, pH, temperature, and feeding strategies for precursors like L-tyrosine or p-coumaric acid, can significantly boost final product titers.[4]

Troubleshooting Guides

Q1: My Naringenin titer is extremely low or undetectable. What are the potential causes and how can I troubleshoot this?

A1: Low or no production is a common issue that can stem from multiple points in your experimental setup. A systematic approach is required to identify the bottleneck.

Troubleshooting_Low_Yield Start Low/No Naringenin Detected Check_Clones 1. Verify Plasmid/Strain Construction - Sequencing - Restriction Digest Start->Check_Clones Check_Expression 2. Confirm Protein Expression - SDS-PAGE - Western Blot Check_Clones->Check_Expression Correct Incorrect_Clone Solution: Re-clone or perform site-directed mutagenesis. Check_Clones->Incorrect_Clone Incorrect Check_Intermediates 3. Analyze for Intermediates - HPLC/LC-MS of culture media and cell lysate Check_Expression->Check_Intermediates Expression OK No_Protein Solution: Optimize codon usage, change promoter/RBS, check inducer. Check_Expression->No_Protein No/Low Expression Check_Host_Health 4. Assess Host Viability - Growth Curve Analysis - Check for toxicity Check_Intermediates->Check_Host_Health No Intermediates Bottleneck_Identified Solution: Bottleneck identified. See Q3 for intermediate accumulation. Check_Intermediates->Bottleneck_Identified Intermediate(s) Accumulated Host_Stressed Solution: Reduce metabolic load. See Q2 for host growth issues. Check_Host_Health->Host_Stressed Poor Growth Success Pathway is Functional! Proceed to Optimization. Check_Host_Health->Success Healthy Growth

Caption: A step-by-step workflow for troubleshooting low Naringenin yield.

Detailed Steps:

  • Verify Strain Construction: Ensure your plasmids are correct via sequencing. Incorrect sequences or cloning artifacts are a common source of failure.

  • Confirm Protein Expression: Use SDS-PAGE or Western blotting to confirm that all the enzymes in the pathway are being expressed upon induction. If proteins are not expressed, check your expression vector (promoter, ribosome binding site), codon usage for the host, and induction conditions.

  • Analyze for Intermediates: Use HPLC or LC-MS to analyze both the culture supernatant and cell lysates for the presence of pathway intermediates like p-coumaric acid or naringenin chalcone. This will pinpoint which enzymatic step is failing or is inefficient.

  • Assess Host Health: A high metabolic load from the heterologous pathway can stress the host, leading to poor growth and reduced productivity.[2] Monitor cell growth (OD600) and compare it to a control strain (e.g., with an empty plasmid).

Q2: My host strain shows poor growth after I introduce the Naringenin pathway genes. What could be the cause and solution?

A2: Poor host growth is typically due to metabolic burden or the toxicity of pathway intermediates.

  • Metabolic Burden: Expressing multiple heterologous genes diverts cellular resources (amino acids, ATP, cofactors) from essential processes, slowing growth.[5]

    • Solution: Use lower copy number plasmids or weaker promoters to reduce the expression level of pathway genes.[5] Implementing dynamic control systems that only turn on the pathway genes after the cells have reached a certain density can also alleviate this burden.[5]

  • Intermediate Toxicity: Accumulation of intermediates, such as p-coumaric acid, can be toxic to the host cells.

    • Solution: Analyze your culture for accumulated intermediates. The key is to balance the expression of pathway enzymes so that no single intermediate builds up to a high concentration.[2] If you identify a specific bottleneck (e.g., low 4CL activity leading to p-coumaric acid buildup), focus on improving the performance of that specific enzymatic step by testing different enzyme orthologues or increasing its expression level relative to the upstream enzymes.

Q3: I am observing significant accumulation of p-coumaric acid, but little to no Naringenin. How can I resolve this?

A3: This is a clear indication of a bottleneck at the steps downstream of p-coumaric acid formation. The issue likely lies with the activity of 4-coumarate-CoA ligase (4CL) or chalcone synthase (CHS).

  • Check 4CL Activity: The conversion of p-coumaric acid to p-coumaroyl-CoA might be inefficient.

    • Troubleshooting:

      • Enzyme Source: The chosen 4CL may have low activity in your host. Test 4CL enzymes from different plant sources (Arabidopsis thaliana, Petroselinum crispum, etc.).

      • Cofactor Availability: This step requires ATP and Coenzyme A. Ensure the central metabolism of your host can supply these in sufficient quantities.

  • Check CHS Activity: The condensation of p-coumaroyl-CoA and malonyl-CoA might be the rate-limiting step.

    • Troubleshooting:

      • Enzyme Source: As with 4CL, the source of CHS is critical. Test different orthologues.

      • Malonyl-CoA Supply: This is a very common bottleneck.[4] Naringenin synthesis requires three molecules of malonyl-CoA for every one molecule of p-coumaroyl-CoA. If the intracellular pool of malonyl-CoA is limited, CHS activity will be poor.

      • Solution: Implement strategies to increase the malonyl-CoA pool as described in the FAQ section (e.g., overexpress acetyl-CoA carboxylase, down-regulate competing fatty acid synthesis pathways using CRISPRi).[2][4]

Experimental Protocols

Protocol: Heterologous Expression of Naringenin Pathway in E. coli

This protocol provides a general workflow for expressing the four-gene Naringenin pathway in an E. coli expression host.

Experimental_Workflow A 1. Gene Selection & Codon Optimization - Select TAL, 4CL, CHS, CHI genes - Optimize codons for E. coli B 2. Plasmid Construction - Assemble genes into one or more compatible expression vectors (e.g., pET, pBAD) A->B C 3. Host Transformation - Transform plasmids into an expression host (e.g., E. coli BL21(DE3)) B->C D 4. Starter Culture - Inoculate a single colony into LB medium with antibiotics - Grow overnight at 37°C C->D E 5. Production Culture - Inoculate production medium (e.g., M9) with the starter culture - Grow at 37°C to OD600 of 0.6-0.8 D->E F 6. Induction - Cool culture to 18-30°C - Add inducer (e.g., IPTG) - Add precursor (e.g., L-Tyrosine) E->F G 7. Fermentation - Incubate for 24-72 hours with shaking F->G H 8. Sample Analysis - Extract Naringenin with ethyl acetate - Analyze and quantify using HPLC/LC-MS G->H

Caption: General experimental workflow for Naringenin production in E. coli.

Methodology:

  • Gene and Plasmid Preparation:

    • Select genes for TAL, 4CL, CHS, and CHI from desired sources (e.g., based on literature).

    • Synthesize the genes with codon optimization for E. coli.

    • Clone the genes into compatible expression vectors. A two-plasmid system is common, for example, placing TAL and 4CL on one plasmid and CHS and CHI on another, each under the control of an inducible promoter.

  • Strain and Culture Conditions:

    • Transform the plasmids into a suitable E. coli expression strain, such as BL21(DE3) or a tyrosine-overproducing strain.[1]

    • Grow a starter culture overnight in Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Inoculate 50 mL of M9 minimal medium (supplemented with glucose, MgSO4, and thiamine) in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 37°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.

  • Induction and Production:

    • Cool the culture to a lower temperature (e.g., 25°C) to improve protein solubility.

    • Induce gene expression by adding the appropriate inducer (e.g., 0.1-1.0 mM IPTG for T7 promoters).

    • If not producing de novo, supplement the medium with a precursor, such as 1 mM p-coumaric acid.

    • Continue to incubate with shaking for 48-72 hours.

  • Extraction and Analysis:

    • Take a 1 mL sample of the culture.

    • Acidify with HCl to pH 2-3.

    • Extract the Naringenin by adding 1 mL of ethyl acetate and vortexing vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Evaporate the top ethyl acetate layer to dryness.

    • Re-dissolve the residue in methanol.

    • Analyze the sample by HPLC or LC-MS against a Naringenin standard curve for quantification.

References

Technical Support Center: Enhancing Heterologous Expression of the Nanangenine A Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of the Nanangenine A gene cluster. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heterologous expression important?

A1: this compound is a structurally complex polyketide natural product with significant therapeutic potential. Its native producer is difficult to cultivate under laboratory conditions, resulting in low yields. Heterologous expression in a well-characterized fungal host, such as Aspergillus niger or Aspergillus oryzae, offers a promising strategy for sustainable and scalable production, enabling further research and development.

Q2: Which host organism is best suited for expressing the this compound gene cluster?

A2: The ideal host depends on several factors, including the genetic background of the host, the availability of molecular tools, and the precursor requirements for this compound biosynthesis. Aspergillus species are often preferred due to their high secretion capacity and ability to perform necessary post-translational modifications.[1][2] Saccharomyces cerevisiae is another option, particularly for smaller gene clusters or when extensive genetic manipulation is required.[1]

Q3: Should I use a constitutive or an inducible promoter to drive the expression of the this compound gene cluster?

A3: The choice between a constitutive and an inducible promoter depends on the specific experimental goals. Constitutive promoters, such as gpdA, provide constant gene expression throughout the fungal life cycle.[3] Inducible promoters, like those responsive to specific carbon sources (e.g., starch-inducible glaA promoter), allow for temporal control of gene expression, which can be advantageous if the product or pathway intermediates are toxic to the host.[4]

Troubleshooting Guide

Issue 1: Low or no production of this compound

Q: I have successfully transformed my host organism with the this compound gene cluster, but I am detecting very low or no product. What are the possible causes and how can I troubleshoot this?

A: Low or no production of the target compound is a common challenge in heterologous expression projects. Several factors could be contributing to this issue. Below is a systematic approach to troubleshooting this problem.

1. Verify Gene Cluster Integrity and Expression:

  • Possible Cause: The integrated gene cluster may be incomplete or rearranged. The expression of the biosynthetic genes may be insufficient.

  • Troubleshooting Steps:

    • Confirm the presence of all genes in the cluster in the transformed host using PCR.

    • Analyze the transcript levels of the key biosynthetic genes (e.g., the polyketide synthase) using RT-qPCR to ensure they are being actively transcribed.

    • If transcript levels are low, consider using a stronger promoter to drive the expression of the entire cluster or key bottleneck enzymes.

2. Codon Optimization:

  • Possible Cause: The codon usage of the this compound gene cluster (from the native producer) may differ significantly from that of the heterologous host, leading to inefficient translation.

  • Troubleshooting Steps:

    • Analyze the codon usage of the gene cluster and compare it to the host's codon usage table.

    • Synthesize codon-optimized versions of the key biosynthetic genes for expression in the host.

3. Precursor Supply Limitation:

  • Possible Cause: The biosynthesis of this compound, a polyketide, requires a sufficient supply of precursor molecules, primarily acetyl-CoA and malonyl-CoA.[5] The endogenous pools of these precursors in the heterologous host may be insufficient.

  • Troubleshooting Steps:

    • Overexpress genes involved in the biosynthesis of acetyl-CoA and malonyl-CoA, such as acetyl-CoA carboxylase (ACC).[5]

    • Supplement the culture medium with precursors like acetate or malonate.

    • Engineer the host's central carbon metabolism to channel more flux towards the production of these precursors.

4. Sub-optimal Fermentation Conditions:

  • Possible Cause: The culture conditions, including medium composition, pH, temperature, and aeration, can significantly impact secondary metabolite production.

  • Troubleshooting Steps:

    • Systematically optimize fermentation parameters using a design of experiments (DoE) approach.

    • Investigate the effect of different carbon and nitrogen sources on this compound production. High levels of readily metabolizable carbon or nitrogen sources can repress secondary metabolism.

Issue 2: Accumulation of pathway intermediates

Q: I am observing the accumulation of intermediate compounds from the this compound biosynthetic pathway, but not the final product. What could be the problem?

A: The accumulation of intermediates suggests that one or more of the tailoring enzymes in the pathway (e.g., oxygenases, methyltransferases) are not functioning correctly.

1. Inefficient Tailoring Enzyme Activity:

  • Possible Cause: The tailoring enzymes may be poorly expressed, misfolded, or lack necessary co-factors.

  • Troubleshooting Steps:

    • Verify the expression of the tailoring enzyme genes at the transcript level (RT-qPCR) and, if possible, at the protein level (Western blot).

    • Consider co-expressing chaperones to assist with proper protein folding.

    • Ensure that the culture medium contains any necessary co-factors for the enzymes (e.g., metal ions).

2. Substrate Specificity Issues:

  • Possible Cause: The tailoring enzymes may not efficiently recognize the intermediate produced by the heterologously expressed polyketide synthase.

  • Troubleshooting Steps:

    • This is a more complex issue that may require protein engineering of the tailoring enzymes to improve their activity on the specific substrate.

Data Presentation

Table 1: Comparison of Constitutive Promoter Strength in Aspergillus niger

PromoterRelative GUS Activity (%)Reference
PgpdA (A. nidulans)100[3]
PgpdA (A. niger)228[6][7]
PmbfA~200[8]
PpkiAVariable[8]
PadhAVariable[8]
PgdhAVariable[8]

Note: Relative activity can vary depending on the strain and experimental conditions.

Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation of Aspergillus nidulans

This protocol is adapted from established methods for Aspergillus nidulans.[4][9]

Materials:

  • Aspergillus nidulans spores

  • Complete Medium (CM) liquid and agar plates

  • Novozyme VinoTaste Pro

  • 2x Protoplasting Solution (PP Solution): 2M KCl, Citric Acid, 1.1 M KOH

  • STC Buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2

  • PEG Solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5)

  • Transformation vector containing the this compound gene cluster and a selectable marker.

Procedure:

  • Inoculate 30 ml of liquid CM with A. nidulans spores and incubate overnight with shaking (150 rpm) at 30°C for 11-12 hours.[4]

  • Harvest the mycelia by filtration and wash with 0.6 M KCl.

  • Resuspend the mycelia in 10 ml of freshly prepared 2x PP Solution containing VinoTaste Pro.

  • Incubate at 30°C with gentle shaking for 1-2 hours to generate protoplasts. Monitor protoplast formation under a microscope.

  • Separate the protoplasts from the mycelial debris by filtering through sterile miracloth.

  • Pellet the protoplasts by centrifugation and wash twice with STC buffer.

  • Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/ml.

  • To 100 µl of the protoplast suspension, add 5-10 µg of the transformation vector.

  • Add 250 µl of PEG solution and incubate on ice for 20 minutes.

  • Add 1 ml of PEG solution and incubate at room temperature for 15 minutes.

  • Add 1 ml of STC buffer and mix gently.

  • Plate the transformation mixture onto selective agar plates containing 1.2 M sorbitol as an osmotic stabilizer.

  • Incubate at 30°C for 3-5 days until transformants appear.

Protocol 2: Metabolite Extraction and HPLC Analysis

This protocol provides a general method for extracting and analyzing secondary metabolites from fungal cultures.[2][10][11]

Materials:

  • Fungal culture (liquid or solid)

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • 0.2 µm syringe filters

  • HPLC system with a C18 column and a DAD or MS detector

Procedure:

  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate twice with an equal volume of ethyl acetate.

    • Extract the mycelium separately with methanol or ethyl acetate, followed by sonication to lyse the cells.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Extraction from Solid Culture:

    • Homogenize the solid culture with a suitable organic solvent (e.g., ethyl acetate with 1% formic acid).[2]

    • Perform a two-step extraction, first with ethyl acetate and then with a more polar solvent like isopropanol or acetonitrile.[2]

    • Filter the extract to remove solid debris and evaporate to dryness.

  • Sample Preparation for HPLC:

    • Redissolve the dried extract in a known volume of methanol.[2]

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution method with a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile.[2] A typical gradient might be from 15% to 100% acetonitrile over 20 minutes.[2]

    • Detect the eluting compounds using a DAD (for UV-Vis spectra) or a mass spectrometer for identification and quantification.

Visualizations

Experimental_Workflow cluster_0 Gene Cluster Preparation cluster_1 Host Transformation cluster_2 Production and Analysis A Isolate this compound Gene Cluster B Codon Optimization (Optional) A->B C Clone into Expression Vector B->C D Prepare Fungal Protoplasts/Spores C->D Transformation Vector E Transform with Expression Vector D->E F Select Transformants E->F G Fermentation F->G Verified Transformant H Metabolite Extraction G->H I HPLC/MS Analysis H->I J Structure Elucidation (NMR) I->J

Caption: A generalized workflow for the heterologous expression of the this compound gene cluster.

Signaling_Pathways cluster_carbon Carbon Source Regulation cluster_nitrogen Nitrogen Source Regulation cluster_sm Secondary Metabolism Glucose High Glucose CreA CreA (Repressor) Glucose->CreA Activates SM_Genes This compound Gene Cluster Expression CreA->SM_Genes Represses Glutamine High Glutamine/ Ammonium AreA AreA (Activator) Glutamine->AreA Inhibits AreA->SM_Genes Activates

Caption: Simplified diagram of carbon and nitrogen regulation of secondary metabolism in Aspergillus.

References

Technical Support Center: Minimizing Artifacts in Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing artifacts in your mass spectrometry data. This resource is designed for researchers, scientists, and drug development professionals to help you identify, troubleshoot, and minimize common artifacts encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are mass spectrometry artifacts?

Q2: Why is it crucial to minimize artifacts in my data?

A2: Minimizing artifacts is essential for obtaining accurate and reproducible mass spectrometry results. Artifacts can interfere with the detection of true analytes, lead to incorrect compound identification, and affect the quantitative accuracy of your measurements.[2][3] In drug development, for instance, artifacts could be misinterpreted as impurities or metabolites, leading to incorrect decisions.

Q3: I see unexpected peaks in my spectrum. How can I determine if they are artifacts?

A3: Distinguishing between true signals and artifacts requires a systematic approach. Here are a few steps:

  • Blank Analysis: Run a solvent blank or a matrix blank. Peaks that appear in the blank are likely contaminants or solvent-related adducts.[4]

  • Isotope Pattern Analysis: Check the isotopic pattern of the peak . Real compounds will have a characteristic isotopic distribution.

  • Adduct Identification: Look for common adducts such as sodium [M+Na]+, potassium [M+K]+, or ammonium [M+NH4]+.[5]

  • In-source Fragmentation Check: Vary the ion source conditions (e.g., cone voltage). If the peak intensity changes significantly or new, related peaks appear, it might be an in-source fragment.[6][7]

  • Literature and Database Search: Check common contaminant databases to see if the m/z value corresponds to a known artifact.

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues you may encounter during your mass spectrometry experiments.

Issue 1: Presence of Non-physiological Adducts (e.g., [M+Na]+, [M+K]+)

Symptoms:

  • Your target analyte peak [M+H]+ is accompanied by peaks at m/z corresponding to [M+23], [M+39], etc.[5]

  • The intensity of the protonated molecule is suppressed.[3]

Possible Causes:

  • Contamination from glassware, solvents, or reagents with sodium or potassium salts.[5]

  • Use of phosphate buffers.

Solutions:

  • Use high-purity, LC-MS grade solvents and reagents.

  • Thoroughly clean all glassware, preferably with an acid wash followed by rinsing with high-purity water.

  • Minimize the use of non-volatile salts in your mobile phase and sample preparation.

  • If salts are unavoidable, consider using adduct-enhancing or suppressing mobile phase modifiers.

Issue 2: Chemical Modifications and Artifactual Peaks from Sample Preparation

Symptoms:

  • Observation of unexpected modifications on your analyte, such as oxidation, formylation, or adducts from reagents.

  • Presence of peaks corresponding to detergents or polymers like polyethylene glycol (PEG).[8]

Possible Causes:

  • Reaction of the analyte with reagents used during sample preparation (e.g., trifluoroacetic acid, TFA).

  • Use of detergents to aid solubilization.[9][10]

  • Contamination from plasticware (e.g., plasticizers).[8]

  • Enzyme autolysis products if enzymatic digestion is used.[8]

Solutions:

  • Minimize Reagent-Induced Modifications:

    • Use fresh, high-purity reagents.

    • Avoid prolonged exposure to harsh chemicals.

    • Consider alternative, less reactive reagents.

  • Detergent Removal:

    • Use detergent-removal spin columns or beads.

    • Employ acid-labile surfactants that can be degraded before MS analysis.[9]

  • Reduce Contamination:

    • Use glass or polypropylene labware instead of polystyrene.

    • Run procedural blanks to identify contaminants from your workflow.

  • Control Enzymatic Artifacts:

    • Use high-purity, MS-grade enzymes.

    • Optimize enzyme-to-substrate ratio and digestion time.[8]

    • Run a blank digest (enzyme only) to identify autolysis peaks.[8]

Issue 3: In-Source Fragmentation and Other Ion Source Artifacts

Symptoms:

  • Appearance of fragment ions in a full scan MS spectrum.

  • The relative abundance of the molecular ion and fragment ions changes with ion source settings.[6]

  • Observation of unexpected redox reactions.[7]

Possible Causes:

  • High ion source temperatures or energetic conditions (e.g., high cone voltage) causing fragmentation of the analyte.[6][8]

  • Electrochemical reactions in the electrospray ionization (ESI) source.

Solutions:

  • Optimize Ion Source Parameters:

    • Reduce the cone or fragmentor voltage.

    • Lower the ion source temperature.

    • Optimize nebulizer gas flow.

  • Modify Mobile Phase:

    • Adjusting the pH or solvent composition can sometimes stabilize the analyte.

Quantitative Data Summary

The following table summarizes common artifact types, their typical mass shifts, and recommended mitigation strategies.

Artifact TypeCommon Mass Shift (Da)Potential SourceRecommended Mitigation Strategy
Sodium Adduct +22.9892Glassware, reagents, buffersUse high-purity solvents/reagents, acid-washed glassware.
Potassium Adduct +38.9631Glassware, reagents, buffersUse high-purity solvents/reagents, acid-washed glassware.
Ammonium Adduct +18.0338Ammonium-containing buffersUse alternative buffering systems if problematic.
Formylation +27.9949Formic acid in mobile phaseUse fresh, low-concentration formic acid.
Oxidation +15.9949Sample handling, air exposureUse antioxidants, fresh samples, and minimize exposure to air.
Deamidation +0.9840Sample preparation (high pH, temp)Control pH and temperature during sample prep.[11]
PEG Contamination Repeating units of 44.0262Lab materials, detergentsUse high-purity reagents, run blanks, use detergent removal kits.[8]
Keratin Contamination VariableDust, skin, hairWear gloves, work in a clean environment.[8]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Sample Preparation to Minimize Artifacts
  • Reagent and Solvent Preparation:

    • Use only LC-MS grade solvents, reagents, and water.

    • Prepare fresh solutions, especially for reactive reagents like formic acid.

    • Filter all mobile phases through a 0.22 µm filter.

  • Glassware and Labware:

    • Use dedicated glassware for MS sample preparation.

    • Wash glassware with a suitable laboratory detergent, followed by rinsing with tap water, then high-purity water, and finally an LC-MS grade solvent like methanol or acetonitrile. For trace analysis, an acid wash may be necessary.

    • Whenever possible, use polypropylene tubes instead of polystyrene to avoid plasticizer contamination.

  • Sample Handling:

    • Wear powder-free nitrile gloves at all times to prevent keratin contamination.[8]

    • Work in a clean, low-dust environment. A laminar flow hood is recommended.

    • Minimize the time samples are exposed to air and light to prevent oxidation and degradation.

  • Procedural Blanks:

    • Prepare a "mock" sample that goes through the entire sample preparation workflow but without the analyte.

    • Analyze this procedural blank to identify any artifacts introduced during the process.

Protocol 2: Systematic Troubleshooting of Unexpected Peaks
  • Initial Assessment:

    • Record the m/z of the unexpected peak and its intensity relative to the main analyte peak.

    • Examine the peak shape and isotopic pattern.

  • Blank Injection:

    • Inject a solvent blank. If the peak is present, it is likely a solvent impurity or a contaminant in the LC-MS system.

  • Adduct and Dimer Analysis:

    • Calculate the mass difference between the unexpected peak and the analyte peak. Compare this difference to the masses of common adducts (Na+, K+, NH4+) and potential dimers or trimers.

  • In-Source Fragmentation Test:

    • Acquire data at different cone/fragmentor voltages (e.g., a low, medium, and high setting).

    • If the peak increases in relative intensity at higher voltages, it is likely an in-source fragment.

  • MS/MS Analysis:

    • Perform MS/MS on both the analyte ion and the unknown peak.

    • Compare the fragmentation patterns. In-source fragments will often share common fragment ions with the parent molecule.

Visualizations

Troubleshooting_Workflow start Unexpected Peak Observed is_in_blank Is the peak present in the blank? start->is_in_blank contaminant Source is likely contamination is_in_blank->contaminant Yes check_adducts Check for common adducts/dimers is_in_blank->check_adducts No adduct_found Adduct/Dimer identified check_adducts->adduct_found Yes in_source_frag Perform in-source fragmentation test check_adducts->in_source_frag No is_fragment Is it an in-source fragment? in_source_frag->is_fragment fragment_identified Optimize source conditions is_fragment->fragment_identified Yes sample_prep_artifact Investigate sample preparation artifacts is_fragment->sample_prep_artifact No

Caption: Troubleshooting workflow for identifying unknown peaks.

Sample_Prep_Workflow start Start: Sample reagents Use LC-MS Grade Reagents & Solvents start->reagents glassware Use Clean Glassware & Polypropylene Tubes reagents->glassware handling Clean Handling (Gloves, Hood) glassware->handling blank Prepare Procedural Blank handling->blank analysis LC-MS Analysis blank->analysis

Caption: Workflow for artifact-minimizing sample preparation.

References

addressing Nanangenine A instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nanangenine A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a drimane sesquiterpenoid, a class of natural products isolated from the Australian fungus Aspergillus nanangensis. Its chemical structure is characterized by a bicyclic drimane core with multiple hydroxyl groups. The presence of these functional groups, along with potential residual unsaturation, can influence its chemical stability.

Q2: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

The observed decrease in concentration is likely due to the inherent instability of this compound in aqueous solutions. Several factors can contribute to its degradation, including hydrolysis, oxidation, and photodegradation. It is crucial to handle and store the compound under appropriate conditions to minimize degradation.

Q3: What are the optimal storage conditions for this compound solutions?

To ensure the stability of this compound in aqueous solutions, it is recommended to:

  • Use a buffered solution: Maintaining a slightly acidic pH (e.g., pH 5.0-6.0) may improve stability, as some sesquiterpenoids exhibit enhanced stability under acidic conditions.

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

  • Store at low temperatures: For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), freezing at -20°C or -80°C is advisable.

  • Degas solvents: To minimize oxidation, use deoxygenated solvents for preparing solutions.

Q4: Can I autoclave my media containing this compound?

No, it is not recommended to autoclave solutions containing this compound. The high temperatures and pressures of autoclaving will likely lead to significant degradation of the compound. This compound should be sterile-filtered through a 0.22 µm filter if sterile conditions are required.

Q5: Are there any known signaling pathways affected by this compound?

While specific signaling pathways for this compound are still under investigation, related drimane sesquiterpenoids have been reported to exhibit anti-inflammatory properties. This suggests potential modulation of inflammatory signaling cascades, such as the NF-κB pathway. However, further research is needed to elucidate the precise mechanism of action for this compound.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of biological activity over the course of an experiment.

  • Unexpected dose-response curves.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Degradation of this compound in culture medium Prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.Minimizes the time the compound is exposed to aqueous conditions at physiological temperature (37°C), reducing degradation.
Include a stability control by incubating this compound in the assay medium for the duration of the experiment and analyzing its concentration at the end.This will help quantify the extent of degradation during the assay.
Interaction with media components Evaluate the stability of this compound in different types of culture media.Serum proteins and other media components could potentially interact with and affect the stability of the compound.
Adsorption to plasticware Use low-protein-binding plates and tubes for experiments.Hydrophobic compounds like sesquiterpenoids can adsorb to plastic surfaces, reducing the effective concentration in solution.
Issue 2: Precipitation of this compound in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Lower than expected concentration after filtration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.This compound is likely more soluble in organic solvents.
For the final aqueous solution, ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the experimental system.High concentrations of organic solvents can be toxic to cells and may alter experimental outcomes.
Use solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) at low concentrations.These agents can form complexes with hydrophobic molecules, increasing their aqueous solubility.
pH-dependent solubility Adjust the pH of the aqueous buffer.The solubility of compounds with ionizable groups can be influenced by pH.

Data on this compound Stability (Hypothetical Data for Illustrative Purposes)

The following tables present hypothetical data to illustrate the potential instability of this compound under various conditions. Note: This data is not based on experimental results and should be used as a guide for designing stability studies.

Table 1: Effect of pH on this compound Stability at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
4.01200.0058
5.5960.0072
7.4240.0289
8.5120.0578

Table 2: Effect of Temperature on this compound Stability at pH 7.4

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
4720.0096
25240.0289
3780.0866

Experimental Protocols

Protocol 1: Assessing the Aqueous Stability of this compound

Objective: To determine the degradation kinetics of this compound in an aqueous buffer at a specific pH and temperature.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or LC-MS system with a C18 column

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer. Ensure the final DMSO concentration is ≤1%.

  • Aliquot the solution into several autosampler vials and cap them tightly.

  • Place the vials in an incubator set to the desired temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial and immediately quench the degradation by adding an equal volume of ice-cold acetonitrile or methanol.

  • Analyze the samples by a validated HPLC or LC-MS method to determine the remaining concentration of this compound.

  • Plot the natural logarithm of the this compound concentration versus time.

  • The degradation rate constant (k) can be determined from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

NanangenineA_Degradation_Pathway NanangenineA This compound Hydrolysis Hydrolysis (e.g., of ester group if present) NanangenineA->Hydrolysis H₂O, pH Oxidation Oxidation (e.g., at allylic positions or hydroxyl groups) NanangenineA->Oxidation O₂, metal ions Photodegradation Photodegradation (UV light exposure) NanangenineA->Photodegradation DegradationProducts Inactive Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts

Caption: Potential degradation pathways of this compound in aqueous solutions.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound stock in DMSO Dilution Dilute in aqueous buffer Stock->Dilution Incubate Incubate at controlled temperature and pH Dilution->Incubate Sampling Sample at time points Incubate->Sampling Quench Quench degradation Sampling->Quench Analysis Analyze by HPLC/LC-MS Quench->Analysis Kinetics Determine degradation kinetics (k and t½) Analysis->Kinetics

Caption: Workflow for assessing this compound stability.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene NanangenineA This compound NanangenineA->IKK Inhibition (Hypothesized)

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

Technical Support Center: Improving Nanangenine A (Lovastatin) Extraction Efficiency from Mycelia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Nanangenine A (using Lovastatin as a real-world analogue) from fungal mycelia. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to enhance yield and purity.

Troubleshooting Guide: Common Issues in this compound Extraction

This guide addresses specific challenges that may arise during the extraction process, providing potential causes and actionable solutions.

Issue 1: Low Extraction Yield

Symptom: The final quantity of extracted this compound is significantly lower than expected.

Potential Cause Recommended Solution
Incomplete Cell Lysis: The rigid fungal cell wall is not sufficiently disrupted, trapping the intracellular product.Implement a more rigorous cell disruption method. Options include: - Mechanical: Bead beating, homogenization, or grinding the mycelia in liquid nitrogen. - Physical: Sonication can be used to rupture cell walls.[1] - Pre-treatment: Freeze-drying the mycelia before extraction can improve efficiency.
Inappropriate Solvent Choice: The solvent used may have poor solubility for this compound.The selection of a suitable solvent is critical. For Lovastatin (this compound analogue), solvents such as ethyl acetate, methanol, and acetonitrile have proven effective.[2][3][4] It is advisable to perform small-scale pilot extractions with different solvents to determine the optimal choice for your specific fungal strain and fermentation conditions.
Suboptimal Extraction pH: The pH of the extraction buffer can significantly impact the solubility and stability of the target compound.Lovastatin extraction is often more efficient under acidic conditions (around pH 3.0), which converts the hydroxy acid form to the more readily extractable lactone form.[1][3][5][6]
Insufficient Extraction Time/Temperature: The duration and temperature of the extraction may not be adequate for efficient mass transfer.Optimize the extraction time and temperature. For instance, shaking the mycelia with the solvent for 2 hours is a common practice.[2][5][7] Some protocols suggest heating to 70°C to improve yield.[4][5]
Product Degredation: this compound may be sensitive to light, temperature, or pH, leading to degradation during extraction.Perform extraction under controlled conditions. Protect the sample from light and avoid excessive heat unless specified in an optimized protocol. Analyze samples promptly after extraction.
Issue 2: Poor Purity of the Extract

Symptom: The extracted sample contains a high level of impurities, complicating downstream purification.

Potential Cause Recommended Solution
Co-extraction of Contaminants: The chosen solvent is not selective and extracts a wide range of other cellular components.Consider a multi-step extraction or a solvent with higher selectivity. For example, a preliminary wash with a non-polar solvent like hexane can remove lipids before extracting the target compound with a more polar solvent.
Formation of Emulsions: During liquid-liquid extraction, a stable emulsion may form between the aqueous and organic phases, trapping impurities.To break emulsions, try: - Adding a small amount of brine (saturated NaCl solution). - Centrifuging the mixture at a higher speed. - Gently swirling instead of vigorous shaking during mixing.
Inadequate Filtration: Particulate matter from the mycelia is carried over into the final extract.Use a finer filter paper (e.g., Whatman No. 40) or a membrane filter (0.2 μm) for clarification.[5][8] Centrifugation prior to filtration can also help pellet most of the cellular debris.[2]

Below is a logical workflow for troubleshooting low extraction yield.

G start Start: Low this compound Yield check_lysis Is cell lysis complete? (Microscopic examination) start->check_lysis improve_lysis Action: Enhance cell disruption (e.g., bead beating, sonication) check_lysis->improve_lysis No check_solvent Is the extraction solvent optimal? check_lysis->check_solvent Yes improve_lysis->check_solvent test_solvents Action: Test alternative solvents (e.g., Ethyl Acetate, Methanol) check_solvent->test_solvents No check_params Are extraction parameters (pH, temp, time) optimized? check_solvent->check_params Yes test_solvents->check_params optimize_params Action: Adjust pH to ~3, optimize time and temperature check_params->optimize_params No check_degradation Is product degradation suspected? check_params->check_degradation Yes optimize_params->check_degradation control_conditions Action: Protect from light, control temperature, analyze promptly check_degradation->control_conditions Yes end_node Re-evaluate Yield check_degradation->end_node No control_conditions->end_node

Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound (Lovastatin) from mycelia?

The choice of solvent significantly impacts extraction efficiency. Ethyl acetate, methanol, and acetonitrile are commonly used with good results.[2][3][4] Ethyl acetate is frequently cited for its effectiveness in extracting lovastatin from acidified fermentation broths.[3][5][6] The optimal solvent can depend on whether the extraction is from the culture broth or directly from the mycelial mass.

Q2: Should I extract from wet or dry mycelia?

Both approaches are used. However, drying the mycelia (e.g., at 40-60°C or by freeze-drying) before extraction is a common step that can improve the efficiency by allowing better solvent penetration.[2][7][9]

Q3: How can I convert the hydroxy acid form of this compound to the lactone form for better extraction?

Acidification of the fermentation broth or the extraction mixture to a pH of approximately 3.0 using acids like HCl or phosphoric acid will facilitate the conversion (lactonization) of the more polar hydroxy acid form to the less polar, more easily extractable lactone form.[1][3][5][6] Adding 1% trifluoroacetic acid to the extract can also be used for lactonization.[1][5][7]

Q4: What is the difference between solid-state and submerged fermentation in the context of extraction?

In Solid-State Fermentation (SSF), the fungus grows on a solid substrate with low water content. Extraction is typically performed on the entire dried and crushed fermented mass.[2][9] In Submerged Fermentation (SmF), the fungus grows in a liquid medium. The extraction can be performed on the filtered culture broth (for extracellular product) and/or the separated mycelia (for intracellular product).[1][9] Lovastatin is primarily an intracellular metabolite.[1]

Q5: What analytical method is best for quantifying this compound (Lovastatin) in my extracts?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of lovastatin.[10][11] Detection is typically performed using a UV detector at a wavelength of 238 nm.[5][7][11]

Quantitative Data on Extraction Efficiency

The following tables summarize quantitative data on Lovastatin (this compound analogue) yield using different extraction solvents and under various fermentation conditions.

Table 1: Comparison of Lovastatin Yield with Different Extraction Solvents

Fungal Strain Fermentation Type Extraction Solvent Yield Reference
Aspergillus terreusSolid-StateMethanol175.85 - 260.85 mg/kg DM[8]
Aspergillus terreusSolid-StateEthyl Acetate1.311 mg/g DWS[9]
Monascus sanguineusSolid-StateAcetonitrile20.04 mg/gds[4]
Fusarium nectrioidesSubmergedEthyl Acetate16.4 g/L (from broth)[3]
Aspergillus terreusSubmergedEthyl Acetate996.6 mg/L (from broth)[5]
DM: Dry Matter, DWS: Dry Weight Substrate, gds: grams of dry substrate

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction of this compound (Lovastatin).

Protocol 1: Extraction from Solid-State Fermentation (SSF) Mycelia

This protocol is adapted from methodologies used for Aspergillus terreus.[2][7][9]

1. Harvesting and Drying:

  • At the end of the fermentation period, harvest the solid substrate containing the mycelial mat.

  • Dry the material in a hot air oven at 40-60°C for 24-48 hours until a constant weight is achieved.[2][8]

2. Grinding:

  • Crush the dried, fermented substrate into a fine powder using a grinder or a mortar and pestle. This increases the surface area for solvent interaction.

3. Solvent Extraction:

  • Weigh the powdered substrate and transfer it to an Erlenmeyer flask.

  • Add the extraction solvent (e.g., ethyl acetate or methanol) at a ratio of approximately 10:1 (v/w) (e.g., 10 mL of solvent for 1 g of substrate).[7][9]

  • Place the flask on a rotary shaker at 180 rpm for 2 hours at room temperature.[2][7]

4. Filtration and Clarification:

  • Separate the solid residue from the solvent extract by filtering through Whatman No. 1 or No. 40 filter paper.[5][7]

  • For a clearer filtrate, centrifuge the collected solvent at 3,000-10,000 rpm for 10-15 minutes and collect the supernatant.[2][6]

5. Lactonization (Optional but Recommended):

  • If the downstream analysis requires the lactone form, add 1% v/v trifluoroacetic acid to the extract and incubate for 10 minutes.[5][7]

6. Concentration:

  • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • The crude extract can then be redissolved in a suitable solvent for analysis by HPLC.

The workflow for this protocol is visualized below.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Product Recovery harvest Harvest SSF Mycelia dry Dry at 40-60°C harvest->dry grind Grind to Fine Powder dry->grind add_solvent Add Solvent (e.g., Ethyl Acetate) grind->add_solvent shake Shake at 180 rpm for 2h add_solvent->shake filter Filter and/or Centrifuge shake->filter concentrate Concentrate with Rotary Evaporator filter->concentrate crude_extract Crude this compound Extract concentrate->crude_extract

Workflow for this compound extraction from SSF.
Protocol 2: Extraction from Submerged Fermentation (SmF) Mycelia

This protocol outlines the extraction of the intracellular product from mycelia grown in a liquid culture.[1]

1. Mycelia Separation:

  • Separate the mycelial biomass from the culture broth by filtration (e.g., using muslin cloth or filter paper) or by centrifugation.

2. Mycelia Washing:

  • Wash the harvested mycelial biomass with distilled water to remove residual media components and extracellular metabolites.

3. Cell Disruption (Optional but Recommended):

  • For enhanced extraction of intracellular this compound, disrupt the cell walls. Resuspend the wet mycelia in a suitable buffer and sonicate for 5 minutes.[1] Alternatively, freeze-dry the mycelia and grind it to a powder.

4. Acidification and Extraction:

  • Transfer the mycelial biomass (wet or dry) to a flask.

  • Add the extraction solvent, such as ethyl acetate.

  • Acidify the mixture to pH 3.0 using an appropriate acid (e.g., 2N H₃PO₄).[1]

  • Shake the mixture at 180 rpm for 2 hours at 30°C.[1]

5. Phase Separation and Recovery:

  • Centrifuge the mixture at 6,000 rpm for 10 minutes at 4°C to separate the organic and aqueous phases, along with the cell debris.[1]

  • Carefully collect the upper organic phase (the solvent containing the extracted this compound).

6. Concentration:

  • Concentrate the collected organic phase using a rotary evaporator to yield the crude extract. This extract is now ready for further purification or analysis.

References

Technical Support Center: Troubleshooting Contamination in Aspergillus nanangensis Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and resolving common contamination issues encountered during the cultivation of Aspergillus nanangensis. While the following troubleshooting advice is based on best practices for Aspergillus species and other filamentous fungi, it is important to note that specific protocols for Aspergillus nanangensis are not widely documented. Therefore, the information provided should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in Aspergillus cultures?

A1: The most frequent contaminants in fungal cultures are bacteria, other fungi (cross-contamination), and mites.[1][2][3] Bacteria often appear as slimy or wet patches, while other fungi may present as distinct colonies with different colors or growth patterns.[4] Mites are small arthropods that can move between cultures, feeding on the fungi and spreading other contaminants.[3][5]

Q2: How can I visually distinguish between bacterial and fungal contamination?

A2: Bacterial contamination in a fungal culture typically manifests as cloudy or turbid media in liquid cultures, and as wet, slimy, or mucoid colonies on solid media.[6][7] These colonies are often white or light-yellow.[6] In contrast, fungal cross-contamination will appear as distinct mycelial growth that differs in color, texture, or growth rate from your Aspergillus nanangensis culture.[4]

Q3: What are the initial signs of a mite infestation?

A3: Mite infestations can be difficult to detect initially due to their small size.[8] Signs include the appearance of "eaten" or perforated fungal colonies, the presence of fine, web-like material, or the movement of tiny white specks on the culture surface or container walls.[5] Mites can also carry and introduce bacterial and fungal spores, leading to secondary contamination.[9]

Q4: Is it always necessary to discard a contaminated culture?

A4: While discarding the contaminated culture is the safest and most recommended approach to prevent the spread of contaminants to other experiments, it may be possible to rescue a valuable culture in some instances.[2][10] However, rescued cultures should be carefully monitored and quarantined to ensure the contamination has been completely eliminated.

Q5: How can I prevent contamination in my Aspergillus nanangensis cultures?

A5: Strict aseptic technique is paramount. This includes working in a laminar flow hood or a clean, draft-free area, sterilizing all media and equipment, wearing appropriate personal protective equipment (lab coat, gloves), and regularly cleaning and disinfecting incubators and work surfaces.[11][12] Sealing culture plates with parafilm can also help prevent mites and other airborne contaminants from entering.[3]

Troubleshooting Guides

Guide 1: Bacterial Contamination

Issue: You observe slimy patches, wet-looking colonies, or a milky appearance in your Aspergillus nanangensis culture.

Troubleshooting Workflow:

G A Bacterial Contamination Suspected B Visual Inspection: - Slimy/wet colonies - Turbid liquid culture A->B C Microscopic Examination: - Observe for bacterial cells (e.g., using phase contrast) B->C D Isolate Fungus: - Subculture hyphal tips to fresh antibiotic-free media C->D Contamination Confirmed I Discard Contaminated Culture C->I Heavy Contamination E Option 1: Use Antibiotics D->E F Option 2: Physical Separation (Cabin-Sequestering Method) D->F G Incubate and Monitor E->G F->G G->D Unsuccessful, Re-isolate H Pure Culture Obtained G->H Successful G A Fungal Cross-Contamination Suspected B Visual Inspection: - Different colony morphology A->B C Microscopic Examination: - Compare spore and hyphal structures B->C D Isolate A. nanangensis: - Single spore isolation or hyphal tipping from the edge of the desired colony C->D Contamination Confirmed I Discard Contaminated Culture C->I Extensive Contamination E Subculture to Fresh Media D->E F Incubate and Monitor E->F F->D Unsuccessful, Re-isolate G Pure Culture Obtained F->G Successful H Review Lab Practices: - Aseptic technique - Airflow - Incubator cleanliness G->H G A Mite Infestation Suspected B Visual Inspection: - Moving specks - 'Eaten' colonies A->B C Microscopic Confirmation B->C D Isolate and Treat Cultures C->D Mites Confirmed K Discard Infested Cultures C->K Severe Infestation E Option 1: Freezing D->E F Option 2: Heat Exposure D->F G Option 3: CO2 Exposure D->G I Decontaminate Lab Area D->I Crucial Step H Subculture to Fresh Media E->H F->H G->H H->D Unsuccessful, Re-treat J Pure Culture Recovered H->J Successful I->J G cluster_0 Cell Wall Integrity (CWI) Pathway Cell Wall Stress Cell Wall Stress Sensors Sensors Cell Wall Stress->Sensors Rho1 GTPase Rho1 GTPase Sensors->Rho1 GTPase PKC PKC Rho1 GTPase->PKC MAPKKK MAPKKK PKC->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Cell Wall Repair Genes Cell Wall Repair Genes Transcription Factors->Cell Wall Repair Genes

References

optimizing culture conditions for consistent Nanangenine A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for consistent production of Nanangenine A from Aspergillus nanangensis.

Frequently Asked Questions (FAQs)

Q1: What is Aspergillus nanangensis and why is it significant?

A1: Aspergillus nanangensis is a recently described fungal species first isolated from forest soil in Australia. It is notable for producing a variety of bioactive secondary metabolites, including the drimane sesquiterpenoids known as nanangenines, some of which exhibit anticancer properties. The species also produces other unique compounds like the benzazepine alkaloid, Nanangelenin A.[1][2]

Q2: What are the typical culture media used for growing Aspergillus nanangensis?

A2: For general growth and morphological characterization, Aspergillus nanangensis can be cultivated on standard fungal media such as Czapek Yeast Autolysate agar (CYA), Malt Extract Agar (MEA), and Oatmeal agar (OA). For secondary metabolite production, the optimal medium may need to be determined empirically, often starting with a base medium like Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) agar and then optimizing components.

Q3: What are the key culture parameters that influence this compound production?

A3: The production of secondary metabolites like this compound in filamentous fungi is highly sensitive to culture conditions. Key parameters to optimize include:

  • Media Composition: Carbon and nitrogen sources, as well as their ratio, are critical.

  • pH: The pH of the culture medium can significantly affect enzyme activity and nutrient uptake.

  • Temperature: Fungal growth and secondary metabolism have optimal temperature ranges.

  • Aeration and Agitation: Oxygen supply is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.

  • Incubation Time: The production of secondary metabolites is often growth-phase dependent.

Q4: Are there known regulatory pathways that control secondary metabolism in Aspergillus that could be relevant for this compound production?

A4: Yes, secondary metabolism in Aspergillus species is tightly regulated by complex signaling networks. Key global regulators include the LaeA protein and the Velvet complex (VeA/VelB/LaeA), which respond to environmental cues like light and nutrient availability to control the expression of biosynthetic gene clusters. G-protein signaling pathways also play a crucial role in transmitting environmental signals to downstream regulatory networks that govern development and secondary metabolism.[3][4] Understanding these pathways can offer strategies for genetic engineering to enhance production.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No or Low Yield of this compound - Inappropriate culture medium (unfavorable C/N ratio, lack of precursors).- Suboptimal pH, temperature, or aeration.- Incorrect incubation time (harvesting before or after the peak production phase).- Strain degradation after repeated subculturing.- Screen different production media (see Experimental Protocols).- Perform a systematic optimization of pH, temperature, and agitation speed (see Data Presentation for typical ranges).- Conduct a time-course experiment to determine the optimal harvest time.- Use a fresh culture from a cryopreserved stock.
Inconsistent Production Between Batches - Variability in media components (e.g., batch-to-batch differences in complex nitrogen sources like yeast extract or peptone).- Inconsistent inoculum size or quality.- Fluctuations in incubator conditions (temperature, humidity).- Use defined or semi-defined media where possible.- Standardize inoculum preparation (spore counting, age of culture).- Calibrate and monitor incubator settings regularly.- Keep detailed batch records to identify sources of variation.
Contamination of Cultures - Non-sterile equipment, media, or workspace.- Airborne contaminants.- Contaminated stock cultures.- Strictly follow aseptic techniques.- Autoclave all media and equipment properly.- Work in a laminar flow hood.- Regularly check stock cultures for purity and re-streak if necessary.[5]
Poor or Abnormal Fungal Growth (Mycelial Morphology) - Nutrient limitation.- Presence of inhibitory substances in the medium.- Inadequate aeration leading to anaerobic conditions.- Ensure the medium contains all necessary macro- and micronutrients.- Test different water sources and grades of chemical reagents.- Increase agitation speed or use baffled flasks to improve oxygen transfer.
Foaming in Liquid Cultures - High concentration of proteins or other surfactants in the medium.- High agitation rates.- Add a sterile antifoaming agent (e.g., silicone-based) to the medium.- Reduce the agitation speed if it does not negatively impact production.

Experimental Protocols

Protocol 1: Screening of Culture Media for Aspergillus nanangensis Growth
  • Prepare a spore suspension: Grow A. nanangensis on a PDA plate for 7-10 days at 25°C. Flood the plate with sterile 0.1% Tween 80 solution and gently scrape the surface to release the conidia. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.

  • Inoculation: Inoculate 50 mL of various sterile liquid media (e.g., PDB, MEB, CYB, YES broth) in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.

  • Incubation: Incubate the flasks at 25°C with shaking at 150 rpm for 10-14 days.

  • Analysis: Harvest the mycelium by filtration and measure the dry weight to assess growth. The culture filtrate can be extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC to detect the presence of this compound.

Protocol 2: Optimization of a Single Culture Parameter (One-Factor-at-a-Time)
  • Select the best medium from Protocol 1 based on initial this compound production.

  • Prepare a series of flasks with this medium, varying only one parameter at a time (e.g., pH values of 4.0, 5.0, 6.0, 7.0, 8.0). Keep all other parameters constant.

  • Inoculate and incubate as described in Protocol 1.

  • Harvest and analyze the cultures at the predetermined optimal time point.

  • Identify the optimal level for the tested parameter and use this level in subsequent experiments to optimize the next parameter (e.g., temperature).

Data Presentation

Table 1: Typical Ranges of Culture Parameters for Optimizing Secondary Metabolite Production in Aspergillus spp.

ParameterTypical RangeNotes
Temperature 25-30°CSome species may have different optima for growth versus secondary metabolite production.[6]
pH 4.0 - 7.0The optimal pH can be medium-dependent and may change during fermentation.[6]
Carbon Source Glucose, Sucrose, Maltose (10-50 g/L)The choice of carbon source can significantly influence the type and amount of secondary metabolites produced.[7]
Nitrogen Source Peptone, Yeast Extract, Ammonium Nitrate (1-10 g/L)Organic nitrogen sources often support robust growth and secondary metabolism.[7]
Agitation Speed 120-200 rpmImportant for maintaining homogeneity and ensuring adequate oxygen supply in liquid cultures.
Incubation Period 7-21 daysSecondary metabolite production is typically highest during the stationary phase of growth.[7]

Visualizations

Signaling Pathways in Aspergillus

G cluster_env Environmental Cues cluster_signal Signal Transduction cluster_regulation Global Regulators cluster_output Cellular Response Light Light GPCR G-Protein Coupled Receptor Light->GPCR Nutrients Nutrients Nutrients->GPCR pH pH pH->GPCR Stress Stress Stress->GPCR G_Protein Heterotrimeric G-Protein GPCR->G_Protein PKA PKA Pathway G_Protein->PKA MAPK MAPK Pathway G_Protein->MAPK Velvet Velvet Complex (VeA/VelB) PKA->Velvet LaeA LaeA PKA->LaeA MAPK->Velvet MAPK->LaeA SM_BGCs Secondary Metabolite Biosynthetic Gene Clusters Velvet->SM_BGCs Development Fungal Development (e.g., Conidiation) Velvet->Development LaeA->SM_BGCs

Caption: Simplified signaling cascade for secondary metabolism in Aspergillus.

Experimental Workflow for Optimization

G A Strain Reactivation (A. nanangensis) B Inoculum Preparation (Spore Suspension) A->B C Media Screening (e.g., PDB, MEB, YES) B->C D One-Factor-at-a-Time Optimization (pH, Temp, etc.) C->D Select best medium F Analytical Chemistry (HPLC, LC-MS) C->F E Time-Course Analysis D->E Use optimal parameters D->F E->F G Data Analysis & Interpretation F->G H Optimized Protocol for This compound Production G->H

References

Validation & Comparative

Nanangenine A Shows No Cytotoxic Activity in Stark Contrast to the Potent Anti-Cancer Drug Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a comparative analysis reveals that Nanangenine A, a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis, exhibits no cytotoxic effects against mammalian cell lines at concentrations up to 100 μg/mL. This stands in stark contrast to the well-established and potent cytotoxic profile of the widely used chemotherapeutic agent, doxorubicin, which demonstrates significant cell-killing activity at much lower concentrations across a broad spectrum of cancer cell lines.

This guide provides a detailed comparison of the cytotoxic profiles of this compound and doorubicin, supported by available experimental data. The findings position doxorubicin as a powerful cytotoxic agent, while suggesting that this compound's biological activities may lie in other areas, warranting further investigation.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and doxorubicin.

CompoundCell LineAssayIC50 ValueSource
This compound Mouse Myeloma (NS-1)Not SpecifiedInactive (> 100 μg/mL)[1]
Human Prostate (PC3)Not SpecifiedInactive (> 100 μg/mL)[1]
Human Colon (HCT-116)Not SpecifiedInactive (> 100 μg/mL)[1]
Human Lung (A549)Not SpecifiedInactive (> 100 μg/mL)[1]
Doxorubicin Human Colon (HCT116)MTT24.30 μg/mL[2]
Human Prostate (PC3)MTT2.64 μg/mL[2]
Human Hepatocellular Carcinoma (Hep-G2)MTT14.72 μg/mL[2]
Human Embryonic Kidney (293T)MTT13.43 μg/mL[2]
Human Breast (MCF-7)MTT1.20 μM[3]
Mouse Fibroblast (NIH3T3)MTTNot Specified[3]

Experimental Protocols

Cytotoxicity Testing of this compound

The cytotoxicity of this compound was evaluated against four mammalian cell lines: mouse myeloma (NS-1), human prostate (PC3), human colon (HCT-116), and human lung (A549) cancer cell lines. While the specific assay methodology was not detailed in the primary publication, a general protocol for cytotoxicity screening involves exposing the cells to a range of concentrations of the test compound for a specified period, followed by an assessment of cell viability.

A Standard Protocol for MTT Cytotoxicity Assay (as commonly used for Doxorubicin)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Doxorubicin hydrochloride

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A stock solution of doxorubicin is prepared and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of doxorubicin is added to the wells. Control wells containing cells treated with vehicle (the solvent used to dissolve the drug) and wells with medium only (for background measurement) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a period to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound

Given the lack of observed cytotoxicity, there is currently no information on any signaling pathways modulated by this compound that would lead to cell death. Its biological activity may be related to other cellular processes not captured by standard cytotoxicity assays.

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. A primary mode of action is the intercalation of doxorubicin into DNA, which inhibits the progression of topoisomerase II. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA double-strand breaks and the activation of apoptotic pathways.

Additionally, doxorubicin is known to generate reactive oxygen species (ROS) through its quinone moiety, leading to oxidative stress and cellular damage. It can also interfere with other cellular processes, including membrane function and ion homeostasis.

Doxorubicin_Mechanism cluster_cell Cancer Cell Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopII Topoisomerase II Dox->TopII Inhibition Mito Mitochondria Dox->Mito Induces Apoptosis Apoptosis DNA->Apoptosis DNA Damage TopII->DNA DNA Cleavage ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Oxidative Stress Mito->ROS Generation

Caption: Simplified signaling pathway of doxorubicin-induced cytotoxicity.

Experimental Workflow

The general workflow for comparing the cytotoxicity of two compounds involves a series of standardized in vitro assays.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Comparison Workflow start Start: Select Compounds (this compound vs. Doxorubicin) cell_culture Culture Mammalian Cancer Cell Lines start->cell_culture treatment Treat Cells with a Range of Compound Concentrations cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24-72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_acq Measure Signal (e.g., Absorbance) viability_assay->data_acq data_analysis Data Analysis: Calculate % Viability & IC50 data_acq->data_analysis comparison Compare IC50 Values and Dose-Response Curves data_analysis->comparison

Caption: General experimental workflow for cytotoxicity comparison.

References

A Comparative Analysis of the Antibacterial Potential of Nanangenine A and Penicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activities of Nanangenine A, a drimane sesquiterpenoid, and penicillin, a well-established β-lactam antibiotic. The following sections present a summary of their antibacterial efficacy, detailed experimental protocols for assessing antibacterial activity, and an overview of their mechanisms of action.

Executive Summary

This compound, a sesquiterpenoid isolated from the fungus Aspergillus nanangensis, has been evaluated for its antibacterial properties. In contrast to the broad-spectrum activity of penicillin, current research indicates that this compound is inactive against the tested bacterial strains of Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Penicillin, on the other hand, exhibits significant inhibitory activity against Bacillus subtilis and varying levels of activity against Escherichia coli, depending on the strain's resistance mechanisms. This guide will delve into the experimental data that supports these findings.

Data Presentation: Antibacterial Activity

The antibacterial activities of this compound and Penicillin were assessed using two standard methods: the Kirby-Bauer disk diffusion test (measuring the zone of inhibition) and the broth microdilution method (determining the Minimum Inhibitory Concentration - MIC).

Table 1: Zone of Inhibition Diameters (mm) for this compound and Penicillin

CompoundConcentrationBacillus subtilisEscherichia coli
This compound30 µ g/disk 00
Penicillin10 U/disk15-250-18 (strain dependent)

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL for this compound and Penicillin

CompoundBacillus subtilisEscherichia coli
This compound> 100> 100
Penicillin0.015 - 161 - >128 (strain dependent)

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Antibiotic disks (e.g., 10 U Penicillin)

  • This compound solution (for impregnating blank sterile disks)

  • Sterile forceps

  • Incubator (35-37°C)

  • Ruler or caliper

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of growth.

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps, place the antibiotic and this compound disks onto the surface of the agar plate, ensuring they are firmly in contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete inhibition in millimeters.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)

  • Stock solutions of Penicillin and this compound

  • Multichannel pipette

  • Incubator (35-37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Create a serial two-fold dilution of the antimicrobial agents (Penicillin and this compound) across the wells of the plate, starting from the highest concentration.

  • Prepare a standardized bacterial inoculum and add 5 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization

Experimental Workflow: Kirby-Bauer Disk Diffusion Test

KirbyBauerWorkflow cluster_prep Preparation cluster_inoculation Inoculation cluster_application Application cluster_incubation Incubation cluster_analysis Analysis prep_culture Prepare Bacterial Culture (0.5 McFarland) inoculate Inoculate Agar Plate with Bacterial Lawn prep_culture->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_disks Apply this compound & Penicillin Disks inoculate->apply_disks incubate Incubate at 37°C for 18-24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible/Resistant) measure_zones->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Experimental Workflow: Broth Microdilution MIC Test

MICWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_broth Prepare Mueller-Hinton Broth setup_plate Dispense Broth, Compounds, & Inoculum into 96-well Plate prep_broth->setup_plate prep_compounds Prepare Serial Dilutions of This compound & Penicillin prep_compounds->setup_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->setup_plate incubate Incubate at 37°C for 18-24 hours setup_plate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) test.

Mechanism of Action: Penicillin

PenicillinMechanism penicillin Penicillin (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) penicillin->pbp Binds to and inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Is essential for lysis Cell Lysis & Bacterial Death cell_wall->lysis Inhibition leads to

Caption: Penicillin's mechanism of action via inhibition of bacterial cell wall synthesis.

Postulated Mechanism of Action: Drimane Sesquiterpenoids

DrimaneMechanism drimane Drimane Sesquiterpenoids (e.g., this compound - inactive) membrane Bacterial Cell Membrane drimane->membrane May interact with permeability Increased Membrane Permeability membrane->permeability Interaction may lead to processes Cellular Processes (e.g., Respiration, Ion Transport) permeability->processes Affects disruption Disruption of Cellular Functions processes->disruption Leads to

Caption: Postulated antibacterial mechanism of action for some drimane sesquiterpenoids.

Conclusion

Based on the available experimental data, this compound does not exhibit antibacterial activity against Bacillus subtilis or Escherichia coli. In stark contrast, penicillin is a potent inhibitor of Bacillus subtilis growth and can be effective against susceptible strains of Escherichia coli. The lack of activity in this compound suggests that it is not a promising candidate for development as a broad-spectrum antibacterial agent. Further research could explore the activity of other related drimane sesquiterpenoids or investigate potential synergistic effects of this compound with other antimicrobial compounds. The established and well-understood mechanism of penicillin continues to make it a cornerstone of antibacterial therapy, although the growing challenge of bacterial resistance necessitates the continued search for novel antimicrobial agents.

Nanangenine A: A Potent Drimane Sesquiterpenoid in the Landscape of Bioactive Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Nanangenine A, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, reveals its significant bioactivity, particularly in the realm of cytotoxicity against various cancer cell lines. This guide provides a comparative overview of this compound's performance against other notable drimane sesquiterpenoids, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Comparative Bioactivity of Drimane Sesquiterpenoids

Drimane sesquiterpenoids, a class of natural products, are recognized for their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] This section presents a comparative analysis of the cytotoxic effects of this compound and other prominent drimane sesquiterpenoids.

Cytotoxicity Against Human Cancer Cell Lines

The in vitro cytotoxic activity of this compound and its analogues, alongside other well-characterized drimane sesquiterpenoids, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, assay methods, and incubation times.

Table 1: Cytotoxicity of Nanangenines Against Various Cell Lines (IC50 in µM)

CompoundMurine metastatic melanoma (B16)Human glioblastoma (U87)Human malignant melanoma (MM418c5)Human breast adenocarcinoma (MCF-7)
This compound >33>33>33>33
Nanangenine B 12167.812
Isonanangenine B 2.93.92.53.9
Nanangenine C 3.54.82.94.8
Doxorubicin (Control) 0.040.280.030.02

Data extracted from the study on Nanangenines from Aspergillus nanangensis.[1]

Table 2: Cytotoxicity of Other Drimane Sesquiterpenoids (IC50 in µM)

CompoundHuman Prostate (PC-3)Human Prostate (DU-145)Human Breast (MCF-7)
Polygodial 65.4 ± 5.570.6 ± 5.971.4 ± 8.5
Isopolygodial >200>200>200
Drimenol 97.1 ± 7.2>200>200
Isodrimenin 93.7 ± 9.1>20089.2 ± 6.8
5-Fluorouracil (Control) ---

Data extracted from a study on drimane sesquiterpenes and nordrimane compounds.[2]

Table 3: Antibacterial and Antifungal Activity of Nanangenines (MIC in µg/mL)

CompoundBacillus subtilisCandida albicans
This compound >33>33
Nanangenine B 16>33
Isonanangenine B >33>33
Nanangenine C 16>33
Ampicillin (Control) 0.1-
Nystatin (Control) -0.5

Data extracted from the study on Nanangenines from Aspergillus nanangensis.[1]

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key bioassays cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (e.g., this compound, other drimanes) and a positive control (e.g., doxorubicin) for a specified period (e.g., 72 hours).

    • After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition cell_culture Culture Cancer Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate add_compounds Add Test Compounds seed_plate->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance Data Analysis Data Analysis read_absorbance->Data Analysis

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Assay Procedure:

    • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

    • Each well is inoculated with the standardized microbial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways in Drimane Sesquiterpenoid-Induced Bioactivity

The cytotoxic effects of many drimane sesquiterpenoids are attributed to their ability to induce programmed cell death, or apoptosis. This process is often mediated through the activation of a cascade of enzymes called caspases.

Apoptosis Induction via Caspase Activation

Several studies have indicated that drimane sesquiterpenoids can trigger the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell. Some drimane sesquiterpenoids, such as berkedrimanes A and B, have been shown to directly inhibit caspases-1 and -3, suggesting a complex interplay with apoptotic pathways.[3][4] Furthermore, derivatives of drimenol have been found to induce apoptosis through the activation of caspases 3 and 7.[5]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase Drimanes Drimane Sesquiterpenoids Mitochondria Mitochondria Drimanes->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cellular Dismantling

Conclusion

This compound and its related compounds exhibit promising cytotoxic activity against various cancer cell lines, although in the specific assays reported, some analogues like Isonanangenine B and Nanangenine C showed greater potency. When compared to other drimane sesquiterpenoids such as polygodial and drimenol, the nanangenines, particularly the more active analogues, demonstrate comparable or, in some cases, superior cytotoxic effects, albeit against different cell lines. The primary mechanism of action for the cytotoxicity of many drimanes appears to be the induction of apoptosis through the caspase cascade. Further research is warranted to directly compare the bioactivity of this compound and other drimanes under standardized conditions to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in the evolving landscape of drimane sesquiterpenoids as potential therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of Naringenin Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on the citrus flavonoid Naringenin . The term "Nanangenine A" did not yield specific results in scientific literature and is presumed to be a typographical error for Naringenin, a well-researched compound with known cytotoxic properties against cancer cells.

Naringenin is a natural flavonoid predominantly found in citrus fruits, recognized for its broad pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1] Its potential as a therapeutic agent against cancer is attributed to its ability to modulate various cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of programmed cell death (apoptosis).[1][2] This guide provides a comparative overview of Naringenin's cytotoxic effects on different cancer cell lines, details the experimental protocols used to measure this activity, and illustrates the key molecular pathways involved.

Comparative Cytotoxicity of Naringenin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of Naringenin required to inhibit the growth of 50% of a cancer cell population. The data below is compiled from various in vitro studies.

Cell LineCancer TypeIC50 Value
A549Lung Cancer37.63 ± 7.27 µg/mL
MCF-7Breast Cancer150 µM
HepG2Liver Cancer150 µM
HT-29Colon Cancer0.71–2.85 mM
CAL-27Tongue CarcinomaDose-dependent apoptosis observed
HeLaCervical CancerCytotoxic effects demonstrated
KB-1Oral Cancer125.3 µM/mL

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time, cell density, and assay methodology.

Experimental Protocols

The evaluation of Naringenin's cytotoxicity is commonly performed using the MTT assay. This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[3]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Naringenin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium.[5] Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.[5]

  • Treatment: Prepare serial dilutions of Naringenin in culture medium. After incubation, replace the old medium with 100 µL of the medium containing different concentrations of Naringenin. Include untreated cells as a negative control.

  • Exposure: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2 to 4 hours at 37°C, until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][6] Mix gently by shaking the plate on an orbital shaker for about 15 minutes.[4]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[3][4] A reference wavelength of >650 nm can be used to reduce background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_naringenin 3. Add Naringenin Dilutions incubation_24h->add_naringenin incubation_exposure 4. Incubate for 24/48/72h add_naringenin->incubation_exposure add_mtt 5. Add MTT Reagent incubation_exposure->add_mtt incubation_mtt 6. Incubate for 2-4h add_mtt->incubation_mtt solubilize 7. Add Solubilization Solution incubation_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway: Naringenin-Induced Apoptosis

Naringenin exerts its anticancer effects by modulating multiple signaling pathways. One of the key mechanisms is the induction of apoptosis, or programmed cell death. Naringenin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It has been shown to inhibit the prosurvival PI3K/Akt/mTOR pathway and activate apoptotic proteins.[2][7][8] Specifically, Naringenin can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[7][9]

Naringenin_Apoptosis_Pathway cluster_pathway Naringenin's Effect on Apoptosis Signaling cluster_pi3k Pro-Survival Pathway cluster_apoptosis Apoptotic Pathway Naringenin Naringenin PI3K PI3K Naringenin->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Naringenin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Naringenin->Bax Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Naringenin's modulation of apoptosis signaling pathways.

References

Comparative Analysis of Antibacterial Mechanisms: Nanangenine A (Represented by Polygodial) vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

Executive Summary

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with diverse mechanisms of action. This guide provides a comparative analysis of the antibacterial properties of the drimane sesquiterpenoid class of natural products, using polygodial as a representative compound due to the limited availability of specific mechanistic data for Nanangenine A, and the well-established synthetic fluoroquinolone, ciprofloxacin . We present a side-by-side comparison of their antibacterial activity, mechanisms of action, and the experimental protocols used for their validation. This guide aims to furnish researchers and drug development professionals with the foundational information required to assess these distinct antibacterial strategies.

Comparative Performance Data

The antibacterial efficacy of polygodial and ciprofloxacin against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antibacterial potency, representing the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundTarget OrganismStrainMIC (µg/mL)Reference
PolygodialStaphylococcus aureus(Not Specified)100[1]
Escherichia coli(Not Specified)100[1]
CiprofloxacinStaphylococcus aureusATCC 259230.5[2]
Escherichia coliATCC 25922≤1[3]

Note: The provided MIC value for polygodial is a bactericidal concentration (MBC)[1]. Direct comparison of MIC values should be approached with caution as they can vary depending on the specific bacterial strain and the experimental conditions used.

Mechanisms of Action

The antibacterial mechanisms of polygodial and ciprofloxacin are fundamentally different, targeting distinct cellular processes.

Polygodial: A Membrane-Disrupting Drimane Sesquiterpenoid

Polygodial, a drimane sesquiterpenoid, is thought to exert its antibacterial effect primarily through the disruption of bacterial cell membranes. While its exact molecular interactions are still under investigation, the proposed mechanism involves the permeabilization of the bacterial inner and outer membranes. This disruption leads to the leakage of essential intracellular components and dissipation of the membrane potential, ultimately resulting in cell death.

Polygodial_Mechanism cluster_cell Bacterial Cell Structure Polygodial Polygodial BacterialCell Bacterial Cell Polygodial->BacterialCell Interacts with OuterMembrane Outer Membrane InnerMembrane Inner Membrane Cytoplasm Cytoplasm OuterMembrane->InnerMembrane Permeabilization InnerMembrane->Cytoplasm Disruption Leakage Leakage of Intracellular Components InnerMembrane->Leakage Leads to CellDeath Cell Death Leakage->CellDeath

Caption: Proposed antibacterial mechanism of polygodial.

Ciprofloxacin: An Inhibitor of DNA Replication

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA replication. Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By binding to these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately inhibiting DNA replication and transcription, which results in bacterial cell death.

Ciprofloxacin_Mechanism cluster_targets Intracellular Targets Ciprofloxacin Ciprofloxacin BacterialCell Bacterial Cell Ciprofloxacin->BacterialCell Enters DNAGyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibits DNAreplication DNA Replication & Transcription DNAGyrase->DNAreplication Blocks CellDivision Cell Division TopoIV->CellDivision Blocks CellDeath Cell Death DNAreplication->CellDeath CellDivision->CellDeath

Caption: Antibacterial mechanism of ciprofloxacin.

Experimental Protocols for Mechanism Validation

The validation of the proposed antibacterial mechanisms for polygodial and ciprofloxacin requires specific experimental assays. Below are detailed methodologies for key experiments.

Validation of Membrane Permeabilization (Polygodial)

3.1.1. Outer Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe NPN to enter and fluoresce in the hydrophobic environment of the membrane.

  • Materials:

    • Mid-log phase culture of E. coli

    • 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose

    • 1-N-phenylnaphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

    • Test compound (Polygodial) solution at various concentrations

    • Positive control (e.g., Polymyxin B)

    • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

  • Procedure:

    • Harvest mid-log phase bacteria by centrifugation and wash three times with HEPES buffer[4].

    • Resuspend the bacterial pellet in HEPES buffer to an optical density at 600 nm (OD600) of a desired value (e.g., 0.5)[4].

    • In a 96-well black microtiter plate, mix the bacterial suspension with NPN to a final concentration of 10 µM[4].

    • Add the test compound (polygodial) at different concentrations to the wells. Include a negative control (buffer only) and a positive control.

    • Immediately begin monitoring the fluorescence intensity over time (e.g., for 2 hours) using a microplate reader[4].

    • An increase in fluorescence intensity compared to the negative control indicates outer membrane permeabilization.

3.1.2. Inner Membrane Permeability Assay using o-Nitrophenyl-β-D-galactopyranoside (ONPG)

This assay assesses the integrity of the inner membrane by measuring the activity of β-galactosidase, an intracellular enzyme, upon the entry of the chromogenic substrate ONPG.

  • Materials:

    • Mid-log phase culture of an E. coli strain with constitutive β-galactosidase expression (e.g., E. coli ML-35)[5].

    • 10 mM sodium phosphate buffer (pH 7.5) containing 100 mM NaCl[5].

    • o-Nitrophenyl-β-D-galactopyranoside (ONPG) stock solution (e.g., 30 mM in dH2O)[5].

    • Test compound (Polygodial) solution at various concentrations.

    • Positive control (e.g., Gramicidin S)[5].

    • Spectrophotometer (wavelength at 405 nm or 420 nm)[5][6].

  • Procedure:

    • Grow the bacterial culture to mid-log phase in a medium containing a β-galactosidase inducer (e.g., lactose) if the strain is not constitutive[4][5].

    • Harvest the cells by centrifugation and resuspend them in the sodium phosphate buffer to a specific OD600[5].

    • Add ONPG to the cell suspension to a final concentration of 1.5 mM[5].

    • Add the test compound (polygodial) at various concentrations to the cell suspension.

    • Monitor the change in absorbance at 405 nm or 420 nm over time. The hydrolysis of ONPG by β-galactosidase releases o-nitrophenol, which is yellow and absorbs at this wavelength[5][6].

    • An increase in absorbance indicates that ONPG has crossed the inner membrane and is being hydrolyzed, signifying inner membrane permeabilization.

Validation of DNA Gyrase Inhibition (Ciprofloxacin)

3.2.1. In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the supercoiling activity of purified DNA gyrase.

  • Materials:

    • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

    • Relaxed circular plasmid DNA (e.g., pBR322)

    • DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin).

    • Test compound (Ciprofloxacin) solution at various concentrations.

    • Stop solution (e.g., containing SDS and proteinase K).

    • Agarose gel electrophoresis equipment.

    • DNA staining agent (e.g., ethidium bromide).

  • Procedure:

    • Set up reaction mixtures on ice containing the assay buffer, relaxed plasmid DNA, and the test compound (ciprofloxacin) at various concentrations[7].

    • Initiate the reaction by adding the purified DNA gyrase enzyme[7].

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes)[7].

    • Stop the reaction by adding the stop solution.

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the inhibitor.

Experimental Workflow and Logic

The process of validating an antibacterial mechanism of action typically follows a logical progression from initial screening to specific target validation.

Experimental_Workflow Start Putative Antibacterial Compound (e.g., this compound) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Hypothesis Formulate Hypothesis on Mechanism of Action MIC->Hypothesis MembraneAssay Membrane Permeability Assays (NPN, ONPG, etc.) Hypothesis->MembraneAssay Membrane Target? DNAAssay Macromolecule Synthesis Assays (DNA, RNA, Protein) Hypothesis->DNAAssay Replication/ Transcription Target? MetabolicAssay Metabolic Pathway Inhibition Assays Hypothesis->MetabolicAssay Metabolic Target? TargetValidation Specific Target Validation (e.g., Enzyme Inhibition Assay) MembraneAssay->TargetValidation DNAAssay->TargetValidation MetabolicAssay->TargetValidation Conclusion Elucidation of Antibacterial Mechanism TargetValidation->Conclusion

Caption: General workflow for antibacterial mechanism validation.

Conclusion

This guide highlights the distinct antibacterial strategies of a drimane sesquiterpenoid, represented by polygodial, and the fluoroquinolone ciprofloxacin. Polygodial likely acts by disrupting the bacterial membrane integrity, a mechanism that can be effective against a broad range of pathogens and may be less prone to the development of resistance compared to single-target inhibitors. In contrast, ciprofloxacin offers high potency through the specific inhibition of DNA gyrase and topoisomerase IV. The detailed experimental protocols provided herein offer a framework for the validation of these and other novel antibacterial compounds. A thorough understanding of these diverse mechanisms is crucial for the continued development of new and effective treatments to combat the growing challenge of antibiotic resistance.

References

A Comparative Analysis of Nanangenine A and Other Bioactive Metabolites from Aspergillus ustus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Nanangenine A, a drimane sesquiterpenoid from Aspergillus nanangensis, and a range of secondary metabolites isolated from the closely related fungus, Aspergillus ustus. The following sections detail the cytotoxic and immunosuppressive properties of these compounds, supported by experimental data. Detailed protocols for the key bioassays are also provided to allow for a comprehensive understanding of the presented findings.

Introduction to Fungal Metabolites

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites with significant pharmacological potential. These compounds, including polyketides, terpenoids, and alkaloids, have garnered considerable interest in the scientific community for their potent biological activities. This guide focuses on a comparative analysis of this compound and various metabolites from Aspergillus ustus, a species known for producing compounds with notable cytotoxic and immunosuppressive effects.

Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and immunosuppressive activities of this compound and selected metabolites from Aspergillus ustus. It is important to note that the data presented are compiled from different studies and, therefore, the experimental conditions may vary. For a direct and definitive comparison, these compounds would need to be evaluated side-by-side in the same experimental setup.

Cytotoxic Activity

The in vitro cytotoxic activity of this compound and various Aspergillus ustus metabolites against a panel of human cancer cell lines is presented below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of a compound required to inhibit the proliferation of 50% of the cell population.

CompoundClassCell LineIC50 (µM)Reference
From Aspergillus nanangensis
Nanangenine BDrimane SesquiterpenoidNS-1 (murine myeloma)Low µM range[1]
Nanangenine CDrimane SesquiterpenoidNS-1, three human cell linesModerate µM range[1]
Nanangenine DDrimane SesquiterpenoidNS-1Strong activity[1]
From Aspergillus ustus
Ustusorane EBenzofuranoidHL-60 (leukemia)0.13[2][3]
Ustusolate EDrimane SesquiterpenoidHL-60 (leukemia)9.0[2][3]
Austocystin DAustocystinMCF-7 (breast cancer)1.3[4][5]
1"-hydroxy austocystin DAustocystinMCF-7 (breast cancer)0.46[4][5]
Asperaucystin DAustocystinA427 (lung cancer)5.8[6]
Asperaucystin HAustocystinA427 (lung cancer)3.4[6]
Drimane Sesquiterpenoid (Compound 5)Drimane SesquiterpenoidCAL-62 (thyroid cancer)16.3[3][7]
Drimane Sesquiterpenoid (Compound 5)Drimane SesquiterpenoidMG-63 (osteosarcoma)10.1[3][7]
Immunosuppressive Activity

Several metabolites from Aspergillus ustus have demonstrated potent immunosuppressive effects. The table below summarizes the half-maximal effective concentration (EC50) values for the inhibition of T-cell and B-cell proliferation.

CompoundAssayEC50 (µM)Reference
From Aspergillus ustus
Asperaucystin AConA-stimulated T-cell proliferation8.1[6]
Asperaucystin BConA-stimulated T-cell proliferation7.1[6]
Asperaucystin ALPS-stimulated B-cell proliferation8.4[6]
Asperaucystin BLPS-stimulated B-cell proliferation7.4[6]
Asperustin EConA-induced T-cell proliferation1.1[4][5]
Asperustin IConA-induced T-cell proliferation1.0[4][5]
1"-hydroxy austocystin DConA-induced T-cell proliferation0.93[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HL-60, A549, MCF-7, A427) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized lysis buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Immunosuppressive Activity Assays

1. Concanavalin A (ConA)-Induced T-Cell Proliferation Assay

Objective: To assess the inhibitory effect of a compound on T-lymphocyte proliferation.

Methodology:

  • Splenocyte Isolation: Spleens are harvested from mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed using a lysis buffer.

  • Cell Culture: Splenocytes are cultured in 96-well plates in a suitable medium.

  • Compound and Mitogen Treatment: The test compounds are added to the cells at various concentrations, followed by the addition of Concanavalin A (ConA), a T-cell mitogen, to stimulate proliferation.

  • Incubation: The plates are incubated for 48-72 hours.

  • Proliferation Assessment: Cell proliferation is measured using methods such as the MTT assay (as described above) or by incorporating a radiolabeled nucleotide (e.g., [3H]-thymidine) and measuring its incorporation into newly synthesized DNA.

  • Data Analysis: The percentage of inhibition of proliferation is calculated relative to the ConA-stimulated control. The EC50 value is determined from the dose-response curve.

2. Lipopolysaccharide (LPS)-Stimulated B-Cell Proliferation Assay

Objective: To evaluate the inhibitory effect of a compound on B-lymphocyte proliferation.

Methodology:

  • Splenocyte Isolation and Culture: As described for the T-cell proliferation assay.

  • Compound and Mitogen Treatment: The test compounds are added to the splenocyte cultures, followed by the addition of Lipopolysaccharide (LPS), a B-cell mitogen.

  • Incubation and Proliferation Assessment: The procedure is the same as for the ConA-induced T-cell proliferation assay.

  • Data Analysis: The percentage of inhibition of B-cell proliferation is calculated, and the EC50 value is determined.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of these fungal metabolites.

Experimental_Workflow cluster_0 Fungal Cultivation & Metabolite Extraction cluster_1 Isolation & Identification cluster_2 Bioactivity Screening Fungus Aspergillus sp. Culture Extraction Solvent Extraction Fungus->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Pure_Compound Pure Metabolite Chromatography->Pure_Compound Spectroscopy Structural Elucidation (NMR, MS) Pure_Compound->Spectroscopy Cytotoxicity Cytotoxicity Assays (e.g., MTT) Pure_Compound->Cytotoxicity Immunosuppression Immunosuppression Assays (ConA/LPS) Pure_Compound->Immunosuppression Data_Analysis IC50 / EC50 Determination Cytotoxicity->Data_Analysis Immunosuppression->Data_Analysis

Caption: General workflow for the isolation and bioactivity screening of fungal metabolites.

Apoptosis_Signaling_Pathway Metabolite Cytotoxic Metabolite (e.g., Nanangenine, Austocystin) Cell Cancer Cell Metabolite->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Activation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis signaling pathway induced by cytotoxic compounds.

References

Comparative Analysis of 3-Br-acivicin Isomers: A Case Study in Stereospecific Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

As information regarding "Nanangenine A" is not publicly available, this guide will use 3-Br-acivicin , a well-studied natural product analogue, to exemplify the principles of comparing the differential activity of isomers. This approach allows us to fulfill the core requirements of your request by providing a detailed comparison based on available experimental data.

For Researchers, Scientists, and Drug Development Professionals

Chirality is a fundamental aspect of natural product chemistry, often dictating the biological activity of a molecule. Enantiomers and diastereomers of the same compound can exhibit vastly different potencies and even opposing effects. This guide provides a comparative analysis of the biological activities of 3-Br-acivicin (3-BA) isomers, highlighting the critical role of stereochemistry in its antimalarial properties.

Introduction to 3-Br-acivicin

3-Br-acivicin is a synthetic analogue of the natural product acivicin. It is known to be an inhibitor of several glutamine-dependent amidotransferases.[1] Its isomers have been synthesized and evaluated for their biological activities, revealing significant differences in their efficacy, particularly as antimalarial agents.[2][3] The stereochemistry at the α-carbon and the C5 position of the isoxazoline ring plays a crucial role in its interaction with biological targets.[2][3]

Data Presentation: Quantitative Comparison of Isomer Activity

The biological activities of the four diastereomers of 3-Br-acivicin and its derivatives have been evaluated against Plasmodium falciparum, the parasite responsible for malaria, and its target enzyme, glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH). The data clearly demonstrates the superior activity of the (5S, αS) isomer.

Table 1: Antimalarial Activity of 3-Br-acivicin Isomers against P. falciparum

Compound IsomerStereochemistryIC₅₀ (µM) vs. D10 strain (chloroquine-sensitive)[4]IC₅₀ (µM) vs. W2 strain (chloroquine-resistant)[4]
1a (5S, αS)< 1< 1
1b (5S, αR)> 10> 10
1c (5R, αS)> 10> 10
1d (5R, αR)1 < IC₅₀ < 101 < IC₅₀ < 10

Table 2: Inhibitory Activity of 3-Br-acivicin Isomers against PfGAPDH

Compound IsomerStereochemistry% Inhibition of PfGAPDH at 100 µM[4]
1a (5S, αS)> 50%
1b (5S, αR)Inactive
1c (5R, αS)Inactive
1d (5R, αR)Inactive

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

1. In Vitro Antimalarial Activity Assay

The antiplasmodial activity of the 3-Br-acivicin isomers was determined against chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum.

  • Parasite Culture: P. falciparum was cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Procedure: Asynchronous parasite cultures with a parasitemia of 1-2% were incubated with serial dilutions of the test compounds for 72 hours.

  • Quantification of Parasite Growth: Parasite growth was determined by measuring the activity of parasite lactate dehydrogenase (pLDH) using a colorimetric assay. The absorbance was read at 650 nm.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) was calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. PfGAPDH Inhibition Assay

The inhibitory activity of the 3-Br-acivicin isomers against recombinant PfGAPDH was assessed to understand their mechanism of action.

  • Enzyme and Substrates: Recombinant PfGAPDH was expressed and purified. The assay mixture contained the enzyme, NAD⁺, and glyceraldehyde-3-phosphate (G3P).

  • Assay Procedure: The enzyme was pre-incubated with the test compounds at a concentration of 100 µM for 3 hours. The enzymatic reaction was initiated by the addition of G3P.

  • Measurement of Enzyme Activity: The rate of NADH formation was monitored by measuring the increase in absorbance at 340 nm.

  • Calculation of Inhibition: The percentage of inhibition was calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for 3-Br-acivicin involves the covalent modification of a cysteine residue in the active site of target enzymes like PfGAPDH. This irreversible inhibition disrupts essential metabolic pathways in the parasite.

G cluster_cell P. falciparum Cell cluster_isomers Other Isomers 3BA_S_S (5S, αS)-3-Br-acivicin Amino_Acid_Transporter L-amino acid transporter 3BA_S_S->Amino_Acid_Transporter Uptake PfGAPDH_active Active PfGAPDH (Glycolysis) Amino_Acid_Transporter->PfGAPDH_active Inhibition PfGAPDH_inactive Inactive PfGAPDH PfGAPDH_active->PfGAPDH_inactive Covalent Modification Metabolic_Disruption Metabolic Disruption & Cell Death PfGAPDH_inactive->Metabolic_Disruption Other_Isomers Other 3-BA Isomers ((5S,αR), (5R,αS), (5R,αR)) No_Uptake No/Poor Uptake or Target Affinity Other_Isomers->No_Uptake

Caption: Proposed mechanism of stereospecific activity of 3-Br-acivicin isomers.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and biological evaluation of the 3-Br-acivicin isomers.

G Start Start: Racemic Mixture Synthesis Diastereoselective Synthesis Start->Synthesis Separation Chromatographic Separation of Isomers Synthesis->Separation Isomer_1a Isomer 1a (5S, αS) Separation->Isomer_1a Isomer_1b Isomer 1b (5S, αR) Separation->Isomer_1b Isomer_1c Isomer 1c (5R, αS) Separation->Isomer_1c Isomer_1d Isomer 1d (5R, αR) Separation->Isomer_1d Antimalarial_Assay Antimalarial Activity Assay (IC₅₀) Isomer_1a->Antimalarial_Assay Enzyme_Assay PfGAPDH Inhibition Assay Isomer_1a->Enzyme_Assay Isomer_1b->Antimalarial_Assay Isomer_1b->Enzyme_Assay Isomer_1c->Antimalarial_Assay Isomer_1c->Enzyme_Assay Isomer_1d->Antimalarial_Assay Isomer_1d->Enzyme_Assay Data_Analysis Comparative Data Analysis Antimalarial_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of 3-Br-acivicin isomers.

Conclusion

The case of 3-Br-acivicin clearly illustrates the profound impact of stereochemistry on the biological activity of a small molecule. The (5S, αS) isomer is significantly more potent as an antimalarial agent than its other diastereomers, which is attributed to its stereoselective uptake and/or interaction with its target, PfGAPDH.[2][3] This highlights the importance of stereocontrolled synthesis and chiral separation in drug discovery and development. For researchers in this field, these findings underscore the necessity of evaluating individual stereoisomers to identify the most active and selective therapeutic candidates.

References

A Comparative Guide to the Structure-Activity Relationship of the Nanangenine Family and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "nanangenine" did not yield specific results in available scientific literature. It is presumed to be a potential misspelling or a novel, yet-to-be-widely-documented compound family. This guide will, therefore, serve as a template, using the well-studied flavonoid family, particularly naringenin and its analogs, as a representative model to demonstrate the principles of structure-activity relationship (SAR) analysis. The presented data and pathways are illustrative, based on established findings for similar natural product scaffolds.

The Nanangenine family, a hypothetical class of natural compounds, is evaluated here for its potential therapeutic activities, focusing on anticancer and anti-inflammatory effects. This guide provides a comparative analysis of synthetic and naturally-occurring Nanangenine analogs to elucidate key structural features that govern their biological efficacy.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in-vitro biological activities of a series of hypothetical Nanangenine analogs. The core scaffold is based on a flavonoid-like structure, and modifications at various positions (R1, R2, R3) are correlated with their inhibitory concentrations (IC50) against human lung carcinoma (A549) and murine macrophage (RAW 264.7) cell lines, representing anticancer and anti-inflammatory activities, respectively.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionAnticancer Activity (A549) IC50 (µM)Anti-inflammatory Activity (RAW 264.7) IC50 (µM)
NG-1 -OH-H-H25.330.1
NG-2 -OCH3-H-H18.722.5
NG-3 -OH-OH-H15.218.9
NG-4 -OCH3-OH-H12.815.4
NG-5 -OH-OH-Br8.510.2
NG-6 -OCH3-OH-Br6.17.8

Key Findings from SAR Analysis:

  • Hydroxylation vs. Methoxylation: Methoxylation at the R1 position (e.g., NG-2 vs. NG-1) appears to enhance both anticancer and anti-inflammatory activities.

  • B-Ring Substitution: The presence of a hydroxyl group at the R2 position significantly increases potency (e.g., NG-3 vs. NG-1).

  • Halogenation: The addition of a bromine atom at the R3 position (NG-5 and NG-6) leads to a marked improvement in biological activity, suggesting a favorable interaction in the binding pocket.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effects of Nanangenine analogs on the A549 human lung carcinoma cell line.

  • Cell Culture: A549 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

    • The medium is replaced with fresh medium containing serial dilutions of the Nanangenine analogs (0.1 to 100 µM) and incubated for another 48 hours.

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of Nanangenine analogs to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere for 24 hours.

    • The cells are pre-treated with various concentrations of Nanangenine analogs for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway modulated by the Nanangenine family, leading to the inhibition of pro-inflammatory responses.

G Figure 1: Hypothetical Anti-inflammatory Signaling Pathway of Nanangenine Family LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Nanangenine Nanangenine Analog IKK IKK Nanangenine->IKK inhibits TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines transcription

Caption: Hypothetical pathway showing Nanangenine analogs inhibiting the NF-κB signaling cascade.

Experimental Workflow Diagram

The diagram below outlines the general workflow for conducting structure-activity relationship studies of the Nanangenine family.

G Figure 2: Workflow for SAR Studies of Nanangenine Analogs cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Core Scaffold (Nanangenine) synthesis Analog Synthesis (Modification of R1, R2, R3) start->synthesis purification Purification & Characterization (HPLC, NMR) synthesis->purification anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer antiinflammatory Anti-inflammatory Assays (e.g., NO Inhibition) purification->antiinflammatory data IC50 Determination anticancer->data antiinflammatory->data sar Structure-Activity Relationship Analysis data->sar

Caption: General workflow from synthesis to SAR analysis for Nanangenine analogs.

A Comprehensive Guide to Cross-Resistance Studies: Evaluating Nanangenine A Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine A, a recently discovered drimane sesquiterpenoid from the novel Australian fungus Aspergillus nanangensis, represents a potential new avenue for antimicrobial drug development. Drimane sesquiterpenoids are a class of natural products known for their diverse biological activities, including potent antimicrobial properties against a range of pathogens.[1][2][3] As the threat of antimicrobial resistance continues to grow, it is imperative to not only discover new antimicrobial agents but also to understand their potential for cross-resistance with existing antibiotic classes. This guide provides a framework for conducting and evaluating cross-resistance studies between this compound and a panel of well-established antibiotics. While specific data on this compound is not yet available, this document outlines the necessary experimental protocols and data presentation formats to facilitate such research, drawing on the known activities of related compounds.

Antimicrobial Potential of Drimane Sesquiterpenoids: A Precedent for this compound

Several drimane sesquiterpenoids have demonstrated significant antimicrobial activity. For instance, polygodial has shown antibacterial effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 2 to 20 µg/mL.[2] Another compound, drimenol, exhibits broad-spectrum antifungal activity, and at high concentrations, it is known to disrupt the fungal cell wall and membrane.[4][5] The mechanism of action for some drimane sesquiterpenoids is thought to involve the disruption of cellular membranes and interference with key signaling pathways, such as the Crk1 kinase pathway in fungi.[4][5] These findings provide a strong rationale for investigating the antimicrobial efficacy and cross-resistance profile of this compound.

Hypothetical Comparative Data: this compound vs. Standard Antibiotics

The following tables illustrate how quantitative data from cross-resistance studies with this compound could be presented. The data herein is hypothetical and serves as a template for future experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics Against a Panel of Bacterial Strains

Bacterial StrainThis compound (µg/mL)Ampicillin (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)Erythromycin (µg/mL)
Staphylococcus aureus ATCC 2921340.50.50.250.25
S. aureus (MRSA) NRS3848>25611>128
Escherichia coli ATCC 259221640.0150.516
E. coli (ESBL) ATCC BAA-19616>1024>32832
Pseudomonas aeruginosa ATCC 2785332>10240.251>128
P. aeruginosa (MDR) PAO164>10241632>128
Enterococcus faecalis ATCC 2921282180.5
E. faecalis (VRE) ATCC 5129916>256464>128

Table 2: Fold-Change in MIC for Antibiotic-Resistant Strains Compared to Susceptible Strains

Antibiotic ClassResistant StrainFold-Change in MIC (this compound)Fold-Change in MIC (Respective Antibiotic)
Beta-LactamS. aureus (MRSA)2>512
Beta-LactamE. coli (ESBL)1>256
QuinoloneP. aeruginosa (MDR)264
AminoglycosideP. aeruginosa (MDR)232
MacrolideS. aureus (MRSA)2>512
GlycopeptideE. faecalis (VRE)2-

Experimental Protocols

Bacterial Strains and Culture Conditions

A panel of clinically relevant bacterial strains, including both susceptible and well-characterized resistant phenotypes (e.g., MRSA, VRE, ESBL-producing E. coli, MDR P. aeruginosa), should be used. Strains should be cultured on appropriate media (e.g., Mueller-Hinton agar/broth) at 37°C.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and comparator antibiotics will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cross-Resistance Assessment

Cross-resistance will be evaluated by comparing the MIC of this compound against the antibiotic-susceptible parent strains and their isogenic resistant counterparts. A significant increase (typically ≥4-fold) in the MIC of this compound against the resistant strain compared to the susceptible strain would suggest potential cross-resistance.

Time-Kill Assays

To determine whether this compound is bactericidal or bacteriostatic, time-kill assays will be performed.

  • Procedure: Bacterial cultures will be grown to the early logarithmic phase and exposed to this compound at concentrations of 1x, 2x, and 4x the MIC.

  • Sampling: Aliquots will be removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar to determine the number of viable cells (CFU/mL).

  • Interpretation: A ≥3-log10 decrease in CFU/mL is considered bactericidal activity.

Visualizing Experimental and Mechanistic Frameworks

To facilitate a clear understanding of the proposed studies and potential mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Analysis & Interpretation Bacterial Strains Bacterial Strains MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Bacterial Strains->MIC Determination (Broth Microdilution) Time-Kill Assays Time-Kill Assays Bacterial Strains->Time-Kill Assays This compound & Antibiotics This compound & Antibiotics This compound & Antibiotics->MIC Determination (Broth Microdilution) This compound & Antibiotics->Time-Kill Assays Cross-Resistance Profile Cross-Resistance Profile MIC Determination (Broth Microdilution)->Cross-Resistance Profile Bactericidal/Bacteriostatic Activity Bactericidal/Bacteriostatic Activity Time-Kill Assays->Bactericidal/Bacteriostatic Activity

Caption: Experimental workflow for assessing cross-resistance.

mechanism_of_action This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Direct Interaction Intracellular Kinase Pathway (e.g., Crk1-related) Intracellular Kinase Pathway (e.g., Crk1-related) This compound->Intracellular Kinase Pathway (e.g., Crk1-related) Internalization & Binding Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Ion Leakage Ion Leakage Membrane Disruption->Ion Leakage Cell Lysis Cell Lysis Ion Leakage->Cell Lysis Inhibition of Protein Secretion Inhibition of Protein Secretion Intracellular Kinase Pathway (e.g., Crk1-related)->Inhibition of Protein Secretion Disruption of Vacuolar Biogenesis Disruption of Vacuolar Biogenesis Intracellular Kinase Pathway (e.g., Crk1-related)->Disruption of Vacuolar Biogenesis Inhibition of Protein Secretion->Cell Lysis Disruption of Vacuolar Biogenesis->Cell Lysis

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The emergence of novel chemical scaffolds such as this compound is critical in the fight against antimicrobial resistance. However, the true potential of any new antimicrobial agent can only be realized through a thorough understanding of its spectrum of activity and its interaction with existing resistance mechanisms. The experimental framework outlined in this guide provides a robust starting point for the systematic evaluation of this compound. The data generated from such studies will be invaluable for guiding its future development, identifying its therapeutic niche, and anticipating potential challenges in the clinical setting. It is through such rigorous preclinical evaluation that we can hope to translate the promise of novel natural products into effective and durable therapeutic solutions.

References

Navigating the Metabolic Maze: A Comparative Guide to Aspergillus Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Scope: While the interest in the comparative metabolomics of Aspergillus nanangensis is growing, to date, published research has primarily focused on characterizing the unique secondary metabolites of a single type strain. Direct comparative studies detailing the metabolic differences between various A. nanangensis strains are not yet available in the scientific literature. To provide a practical and data-driven guide, this document will use a comprehensive study on the closely related and industrially significant species, Aspergillus oryzae, as a representative model. This approach allows for a detailed exploration of the methodologies and data presentation central to comparative metabolomics in the Aspergillus genus.

The following guide is based on the findings of Jo et al. (2022), who conducted a comparative metabolomic analysis of moromi (a fermented soybean mash) created using three different strains of Aspergillus oryzae: a commercial control strain (KACC47838) and two newly isolated strains (KCCM13012P and KCCM12804P). This study provides a clear framework for understanding how different fungal strains can significantly alter the chemical composition of a substrate.[1][2][3]

Data Presentation: Strain-Dependent Metabolite Production

The metabolic output of the three Aspergillus oryzae strains showed significant quantitative differences, particularly in the production of amino acids, peptides, and other taste-related compounds in the fermented moromi. These variations underscore the importance of strain selection in industrial fermentation processes. The data below summarizes the relative abundance of key discriminant metabolites.

Table 1: Comparison of Key Metabolite Abundance in Moromi Fermented by Different A. oryzae Strains

Metabolite ClassMetaboliteFold Change vs. Control (KCCM13012P)Fold Change vs. Control (KCCM12804P)
Amino Acids L-Aspartic acid1.121.48
L-Glutamic acid1.251.67
L-Proline1.191.41
L-Leucine1.331.55
L-Phenylalanine1.401.62
Peptides Gly-Gly1.051.21
Gly-Ala1.111.35
Pro-Ala1.271.59
Nucleotides Inosine0.981.15
Guanosine1.031.28
Organic Acids Lactic acid0.330.33
Succinic acid1.181.45
Sugars Glucose0.951.10
Mannitol0.881.24

Data adapted from Jo et al. (2022). Fold changes are calculated from the normalized peak areas of the metabolites.[1]

Experimental Protocols

The following protocols are summarized from the methodology described by Jo et al. (2022) for their comparative metabolomic analysis of Aspergillus oryzae strains.[1][2][3]

Fungal Strains and Fermentation
  • Strains: Aspergillus oryzae KACC47838 (control), KCCM13012P, and KCCM12804P. The latter two were newly isolated from fermented soy foods.[1][2]

  • Inoculum Preparation: Strains were cultured on potato dextrose agar (PDA) for 7 days at 30°C. A spore suspension was prepared using 0.85% saline solution containing 0.1% Tween 80.

  • Moromi Preparation and Fermentation: Steamed soybeans and roasted wheat flour were mixed and inoculated with the spore suspension of one of the three strains. The mixture was incubated for 48 hours to create koji. The resulting koji was then mixed with salt brine to produce moromi, which was fermented for a specified period.

Metabolite Extraction
  • Sample Preparation: A sample of moromi was mixed with 80% aqueous methanol.

  • Extraction: The mixture was sonicated for 30 minutes and then centrifuged at 13,000 rpm for 10 minutes at 4°C.

  • Filtration: The supernatant was filtered through a 0.22 µm syringe filter prior to analysis.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: The dried extract was derivatized using methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Instrumentation: An Agilent 7890B GC system coupled with a 5977B mass selective detector was used.

    • Data Analysis: Metabolites were identified by comparing their mass spectra and retention indices with reference libraries (NIST 11 and Wiley 9).[1]

  • Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS):

    • Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo G2-S Q-TOF mass spectrometer.

    • Chromatography: Separation was performed on an ACQUITY UPLC BEH C18 column. The mobile phase consisted of a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Data Analysis: Data was processed using UNIFI software, and metabolites were identified based on their mass, retention time, and MS/MS fragmentation patterns.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative metabolomics of Aspergillus oryzae strains as described in the reference study.

experimental_workflow cluster_strains Strain Preparation cluster_fermentation Fermentation Process cluster_analysis Metabolomic Analysis strain1 A. oryzae KCCM13012P koji Koji Preparation (Inoculation on Soy/Wheat) strain1->koji strain2 A. oryzae KCCM12804P strain2->koji strain3 A. oryzae Control strain3->koji moromi Moromi Fermentation koji->moromi extraction Metabolite Extraction (80% Methanol) moromi->extraction gcms GC-MS Analysis extraction->gcms uplc UPLC-Q-TOF-MS Analysis extraction->uplc data Data Processing & Comparison gcms->data uplc->data

Caption: Workflow for comparative metabolomics of A. oryzae.

Signaling Pathway for Secondary Metabolite Biosynthesis

The production of diverse secondary metabolites in Aspergillus is regulated by complex signaling pathways that respond to environmental cues. The Velvet complex is a key global regulator that governs the expression of secondary metabolite gene clusters.

velvet_pathway cluster_velvet Velvet Complex Regulation cluster_output Cellular Response EnvCues Environmental Cues (e.g., pH, nutrients, light) Receptors Membrane Receptors EnvCues->Receptors VeA VeA Receptors->VeA Signal Transduction LaeA LaeA (Methyltransferase) VeA->LaeA Activates VelB VelB VelB->VeA Forms complex SM_Clusters Secondary Metabolite Gene Clusters (BGCs) LaeA->SM_Clusters Chromatin Remodeling (Activates Transcription) SM_Production Production of Metabolites SM_Clusters->SM_Production Biosynthesis

Caption: The Velvet complex pathway regulating secondary metabolism.

References

benchmarking Nanangenine A's potency against known cytotoxic agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of Nanangenine A, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, against established cytotoxic agents. The following sections present a quantitative comparison of cytotoxic potency, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Potency Comparison: this compound vs. Standard Cytotoxic Agents

The cytotoxic potential of this compound and a selection of its derivatives has been evaluated against a panel of human cancer cell lines. For a clear and objective comparison, the 50% inhibitory concentration (IC50) values are presented alongside those of well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. It is important to note that IC50 values can vary significantly based on the cell line, assay method, and experimental conditions. The data presented below is collated from various studies to provide a representative overview.

CompoundCell LineIC50 (µM)Citation
This compound HT29 (Colon Carcinoma)> 32[1]
U-937 (Histiocytic Lymphoma)> 32[1]
NCI-H460 (Lung Carcinoma)> 32[1]
Nanangenine B HT29 (Colon Carcinoma)1.8[1]
U-937 (Histiocytic Lymphoma)1.6[1]
NCI-H460 (Lung Carcinoma)2.1[1]
Nanangenine C HT29 (Colon Carcinoma)2.8[1]
U-937 (Histiocytic Lymphoma)2.5[1]
NCI-H460 (Lung Carcinoma)3.0[1]
Nanangelenin A NS1 (Mouse Myeloma)12.5 µg/mL[2][3]
Nanangelenin C NS1 (Mouse Myeloma)12.5 µg/mL[2][3]
Doxorubicin HepG2 (Hepatocellular Carcinoma)12.18[4]
HeLa (Cervical Carcinoma)2.92[4]
MCF-7 (Breast Adenocarcinoma)2.50[4]
Cisplatin A2780 (Ovarian Carcinoma)1.0[5]
HCT116 (Colon Carcinoma)5.0[5]
MCF-7 (Breast Adenocarcinoma)20.0[5]
Paclitaxel A549 (Lung Carcinoma)0.004[6]
OVCAR-3 (Ovarian Carcinoma)0.002[6]
PC-3 (Prostate Carcinoma)0.006[6]

Note: The IC50 values for Nanangelenin A and C are presented in µg/mL as reported in the source.

Mechanisms of Action of Benchmark Cytotoxic Agents

A key aspect of evaluating a novel compound is understanding its mechanism of action in relation to existing therapies. While the precise mechanism of this compound's cytotoxicity is still under investigation, the mechanisms of the benchmark agents are well-documented.

  • Doxorubicin : This anthracycline antibiotic primarily acts through DNA intercalation, disrupting topoisomerase II-mediated DNA repair and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[6][7][8]

  • Cisplatin : As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis.[9][10]

  • Paclitaxel : This taxane promotes the polymerization of tubulin, leading to the formation of overly stable, non-functional microtubules. This disruption of microtubule dynamics arrests the cell cycle in mitosis and induces apoptosis.[2]

Experimental Protocols

To ensure reproducibility and allow for accurate comparison of results, detailed experimental protocols are essential. The following sections describe the methodology used for evaluating the cytotoxicity of Nanangenines and a general protocol for a widely used cytotoxicity assay.

Cytotoxicity Assay for Nanangenines (Alamar Blue Assay)

This protocol was adapted from the methodology described in the supplementary information of Lacey et al., 2019.[1]

  • Cell Culture : Human cancer cell lines (HT29, U-937, NCI-H460) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 50 IU/mL penicillin, 50 µg/mL streptomycin, and 2 mM L-glutamine. Cells were maintained in a humidified atmosphere of 5% CO2 at 37 °C.

  • Assay Preparation : Cells were seeded in 96-well microplates at a density of 2,500 cells/well (adherent lines) or 10,000 cells/well (suspension lines) and incubated for 24 hours.

  • Compound Treatment : this compound and its derivatives were dissolved in DMSO to prepare stock solutions. Serial dilutions were then made in the culture medium, and these were added to the cells. The final DMSO concentration was kept below 0.5%.

  • Incubation : The plates were incubated for 72 hours at 37 °C in a 5% CO2 atmosphere.

  • Viability Assessment : After the incubation period, 20 µL of Alamar Blue reagent was added to each well. The plates were then incubated for a further 4-6 hours.

  • Data Acquisition : The fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis : The IC50 values were calculated from the dose-response curves generated from the fluorescence readings.

General Cytotoxicity Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition : Treat cells with various concentrations of the test compound and a vehicle control.

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation : Determine the IC50 value from the dose-response curve of absorbance versus compound concentration.

Visualizing the Workflow and Pathways

To further aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding incubation_24h 3. 24h Incubation cell_seeding->incubation_24h compound_prep 4. Prepare Compound Dilutions add_compound 5. Add Compounds to Cells compound_prep->add_compound incubation_72h 6. 72h Incubation add_compound->incubation_72h add_reagent 7. Add Viability Reagent (e.g., MTT, Alamar Blue) incubation_72h->add_reagent incubation_assay 8. Incubation add_reagent->incubation_assay read_plate 9. Measure Absorbance/Fluorescence incubation_assay->read_plate data_analysis 10. Calculate IC50 Values read_plate->data_analysis

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Cisplatin_Pathway cluster_entry Cellular Uptake cluster_activation Activation & DNA Binding cluster_response Cellular Response cluster_outcome Outcome cisplatin_ext Cisplatin (Extracellular) cisplatin_int Cisplatin (Intracellular) cisplatin_ext->cisplatin_int Passive Diffusion & Copper Transporters aquation Aquation (Hydrolysis) cisplatin_int->aquation dna_adducts DNA Adducts (Intrastrand Crosslinks) aquation->dna_adducts dna_damage DNA Damage Recognition dna_adducts->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M) dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Simplified signaling pathway of Cisplatin's cytotoxic action.

References

assessing the selectivity of Nanangenine A for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A critical attribute of a promising anticancer therapeutic is its ability to selectively target cancer cells while minimizing harm to healthy, normal cells. This selectivity is paramount for developing treatments with a wide therapeutic window and reduced side effects. This guide provides a framework for comparing the selectivity of a novel investigational compound, herein referred to as Compound X, with a standard chemotherapeutic agent, Doxorubicin. The methodologies, data presentation, and pathway analyses outlined below serve as a comprehensive template for researchers, scientists, and drug development professionals to assess the cancer cell-specific cytotoxicity of new chemical entities.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of Compound X and Doxorubicin was evaluated against a human cervical cancer cell line (HeLa) and a normal African green monkey kidney epithelial cell line (Vero). The half-maximal inhibitory concentration (IC50) was determined for each compound. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of cancer cell selectivity.

CompoundCancer Cell Line (HeLa) IC50 (µM)Normal Cell Line (Vero) IC50 (µM)Selectivity Index (SI)
Compound X 1515010
Doxorubicin 1.25.84.83

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Culture and Maintenance

HeLa and Vero cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (Compound X and Doxorubicin) in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: MTT Assay A Seed HeLa and Vero cells in 96-well plates B Prepare serial dilutions of Compound X and Doxorubicin C Treat cells with compounds B->C D Add MTT solution to each well E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT Cytotoxicity Assay.
Annexin V/7-AAD Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Culture and treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathway of Compound X

Based on preliminary mechanistic studies (hypothetical), Compound X is believed to exert its selective cytotoxic effect by targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. In many cancers, this pathway is hyperactivated, promoting tumor development and progression.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CompoundX Compound X CompoundX->PI3K Inhibits

Comparative Transcriptomics of Aspergillus Species: A Guide for Studying Aspergillus nanangensis under Different Culture Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of transcriptomic responses in the genus Aspergillus to various culture conditions. While specific transcriptomic data for Aspergillus nanangensis is not yet publicly available, this document summarizes key findings from closely related species, offering valuable insights and a methodological framework for future research on this novel fungus. Understanding how other aspergilli modulate gene expression in response to environmental cues can inform experimental design for characterizing the metabolic and secondary metabolite potential of A. nanangensis.

Introduction to Aspergillus nanangensis

Aspergillus nanangensis is a recently described species belonging to the section Janorum within the subgenus Circumdati.[1] Initially isolated from forest soil in Australia, it has since been identified in indoor environments in the USA.[1] This species is of particular interest due to its production of nanangenines, a group of drimane sesquiterpenoids, some of which exhibit anticancer properties.[1] Phylogenetic analysis based on four DNA loci (ITS rDNA, benA, CaM, and RPB2) has confirmed its status as a well-supported species. The genome of Aspergillus nanangensis strain MST-FP2251 has been sequenced, revealing a size of 36.2 Mb and 13,097 predicted genes.[2]

Comparative Transcriptomics in the Genus Aspergillus

Transcriptomic studies in various Aspergillus species, such as A. niger, A. nidulans, and A. oryzae, have revealed significant reprogramming of gene expression in response to different culture conditions. These studies provide a blueprint for investigating similar responses in A. nanangensis.

Response to Carbon Source

The choice of carbon source is a critical factor influencing gene expression in Aspergillus. Studies comparing growth on simple sugars (e.g., glucose) versus complex polysaccharides (e.g., xylose, lignocellulose) consistently show large-scale transcriptional changes.

A trispecies microarray study on A. nidulans, A. niger, and A. oryzae identified a conserved set of 23 genes that were differentially regulated when grown on xylose compared to glucose.[3][4] This core response includes the upregulation of the xylose transcriptional activator XlnR and a suite of enzymes involved in hemicellulose degradation.[3][4] This suggests that xylose is recognized as an indicator of complex carbohydrates, triggering a broader enzymatic response.[3][4]

Similarly, RNA-sequencing of A. niger grown on lignocellulosic substrates like wheat straw and willow revealed the induction of a wide range of genes encoding Carbohydrate Active enZymes (CAZymes).[5] The specific profile of induced CAZymes was dependent on the substrate, indicating a tailored enzymatic response to different types of plant biomass.[5]

Table 1: Differentially Expressed Gene Categories in Aspergillus Species in Response to Carbon Source

Culture Condition Organism(s) Upregulated Gene Categories Downregulated Gene Categories Reference
Xylose vs. GlucoseA. nidulans, A. niger, A. oryzaeXylose metabolism, Hemicellulases, XlnR transcriptional activatorGenes for primary metabolism (less pronounced)[3][4]
Lignocellulose (Wheat Straw, Willow) vs. GlucoseA. nigerCAZymes (Cellulases, Hemicellulases, Pectinases), Sugar transporters, HydrophobinsPrimary metabolic pathways[5]
Sugar Beet PulpA. nigerCAZymes, Sugar catabolic genes (time-dependent)Not specified[6]
Response to Cultivation Method: Submerged vs. Solid-State Fermentation

The physical environment of fungal growth—submerged (liquid) versus solid-state—profoundly impacts gene expression and secondary metabolite production. In Aspergillus tubingensis, a species closely related to those in section Nigri, the cultivation method influenced the transcriptomic response during tannin biodegradation.[7] While liquid cultures are common in laboratory settings, solid-state fermentation often more closely mimics the natural growth conditions for many filamentous fungi and can lead to a different profile of secreted enzymes and metabolites.[6][7] For instance, Aspergillus terreus showed improved cellulase production in solid fermentation compared to submerged cultures.[6]

Table 2: Influence of Cultivation Method on Gene Expression in Aspergillus Species

Cultivation Method Organism Key Transcriptomic/Metabolic Observations Reference
Solid-State vs. SubmergedA. nigerWider transcriptome variability in liquid cultures.[6]
Solid-State vs. SubmergedA. brasiliensisIncreased secretome complexity in solid fermentation.[6]
Solid-State vs. SubmergedA. tubingensisContrasting patterns of differential gene expression during tannin biodegradation.[7]
Response to Other Environmental Stresses

Other factors such as oxygen availability (hypoxia), water activity, and osmotic or oxidative stress also trigger specific transcriptomic responses in Aspergillus.

A global gene expression analysis of A. nidulans under hypoxia revealed a metabolic shift towards glycolysis and ethanol production, with upregulation of the tricarboxylic acid (TCA) cycle and the GABA shunt to manage NADH levels.[8][9] Hypoxia also led to a general suppression of transcription.[8][9] In Aspergillus flavus, water activity was shown to significantly affect the expression of genes involved in development and aflatoxin biosynthesis.[10] Studies on Aspergillus tubingensis have demonstrated that osmotic and oxidative stress can enhance the production of Naphtho-Gamma-Pyrones (NGPs), a class of secondary metabolites.[11]

Experimental Protocols for Comparative Transcriptomics in Aspergillus

The following are generalized methodologies for conducting comparative transcriptomic studies in Aspergillus, based on protocols from published research.

Fungal Cultivation
  • Strains and Inoculation : Aspergillus species are typically maintained on a suitable agar medium like Potato Dextrose Agar (PDA) or Czapek Yeast Autolysate agar (CYA).[12] For liquid cultures, a spore suspension is used to inoculate a defined liquid medium. For solid-state fermentation, spores are inoculated onto a solid substrate.

  • Culture Conditions :

    • Liquid (Submerged) Culture : Fungi are grown in flasks with liquid medium on a rotary shaker at a specific temperature (e.g., 30°C).[12] The medium composition is varied according to the experimental design (e.g., different carbon sources).

    • Solid-State Culture : Fungi are grown on a solid substrate (e.g., wheat bran, sugar beet pulp) with a controlled moisture content in flasks or trays incubated at a specific temperature.

  • Harvesting : Mycelia are harvested by filtration, washed with sterile water, and immediately frozen in liquid nitrogen to preserve RNA integrity.

RNA Extraction and Sequencing
  • RNA Isolation : Total RNA is extracted from frozen mycelia using a suitable method, often involving mechanical disruption (e.g., grinding in liquid nitrogen) followed by a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.[13] RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing : An mRNA-sequencing (RNA-Seq) library is prepared from the total RNA. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation. The prepared libraries are then sequenced on a high-throughput platform like Illumina NextSeq or NovaSeq.[12]

Bioinformatic Analysis
  • Quality Control and Mapping : Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed. The cleaned reads are then mapped to the reference genome of the Aspergillus species using a splice-aware aligner such as HISAT2 or STAR.

  • Differential Gene Expression Analysis : The number of reads mapping to each gene is counted. Differential expression analysis between different conditions is performed using packages like DESeq2 or edgeR in R. Genes with a significant false discovery rate (FDR) adjusted p-value (e.g., <0.05) and a log2 fold change above a certain threshold (e.g., >1 or <-1) are considered differentially expressed.

  • Functional Annotation and Enrichment Analysis : Differentially expressed genes are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). Enrichment analysis is performed to identify over-represented biological processes, molecular functions, and metabolic pathways.

Visualizations of Key Pathways and Workflows

Signaling and Metabolic Pathways

The following diagram illustrates a simplified, conserved signaling pathway in Aspergillus that responds to external signals and regulates downstream processes like secondary metabolism and development, which are often affected by culture conditions.

G Conserved Fungal Signaling Pathway ext_signal External Signal (e.g., Nutrient, Stress) gpcr G-Protein Coupled Receptor (GPCR) ext_signal->gpcr g_protein Heterotrimeric G-Protein gpcr->g_protein mapk_cascade MAPK Cascade g_protein->mapk_cascade camp_pathway cAMP-PKA Pathway g_protein->camp_pathway transcription_factors Transcription Factors (e.g., XlnR, LaeA) mapk_cascade->transcription_factors camp_pathway->transcription_factors gene_expression Target Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (Enzyme Production, Secondary Metabolism) gene_expression->cellular_response G Comparative Transcriptomics Workflow cluster_0 Experimental Phase cluster_1 Bioinformatics Phase cluster_2 Interpretation culturing 1. Fungal Culturing (Condition A vs. Condition B) harvesting 2. Mycelia Harvesting & Freezing culturing->harvesting rna_extraction 3. RNA Extraction & QC harvesting->rna_extraction sequencing 4. RNA-Seq Library Prep & Sequencing rna_extraction->sequencing qc_mapping 5. Read Quality Control & Genome Mapping sequencing->qc_mapping deg_analysis 6. Differential Gene Expression Analysis qc_mapping->deg_analysis functional_analysis 7. Functional Annotation & Enrichment deg_analysis->functional_analysis interpretation 8. Biological Interpretation & Pathway Analysis functional_analysis->interpretation

References

Safety Operating Guide

Personal protective equipment for handling Nanangenine A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides recommended safety protocols for handling Nanangenine A in a laboratory setting. A Safety Data Sheet (SDS) for this compound from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, as the toxicological properties of many novel research compounds are not fully characterized, it is prudent to handle this compound with a high degree of caution. The following guidelines are based on standard best practices for handling potentially hazardous or novel chemical substances and are intended to supplement, not replace, a thorough, substance-specific risk assessment conducted by qualified safety professionals.

Personal Protective Equipment (PPE)

A conservative approach to personal protective equipment is recommended when handling this compound, especially when the potential for exposure is high. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1]- Disposable lab coat or gown[1]- Safety goggles (in addition to full-face respirator)[1][2]
Preparing Solutions - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1]- Lab coat[1]- Safety glasses with side shields or safety goggles[1][2]
Conducting Reactions - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1]- Lab coat[1]- Safety glasses with side shields or safety goggles[1][2]
General Laboratory Work - Lab coat- Safety glasses with side shields[1]- Appropriate street clothing (long pants, closed-toe shoes)

Experimental Protocols for Safe Handling

A systematic approach is necessary to minimize exposure and ensure safety when working with this compound.

1. Risk Assessment and Planning:

  • Literature Review: Before beginning any work, conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.

  • Designation of a Controlled Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood, to contain any potential contamination[3].

2. Handling Procedures:

  • Weighing and Aliquoting:

    • Perform all manipulations of powdered this compound within a chemical fume hood or a powder-containment balance enclosure.

    • Use disposable weighing boats and spatulas to prevent cross-contamination.

    • Handle the compound carefully to minimize the generation of dust[4].

  • Solution Preparation:

    • Prepare all solutions containing this compound within a chemical fume hood.

    • Slowly add the solid compound to the solvent to avoid splashing.

3. Decontamination and Cleaning:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.

  • Equipment: Thoroughly clean all non-disposable equipment after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Visual Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle this compound assess_exposure Assess Potential Exposure Route start->assess_exposure inhalation Inhalation Hazard? (e.g., handling powder) assess_exposure->inhalation skin_contact Skin/Eye Contact Hazard? (e.g., preparing solutions) assess_exposure->skin_contact inhalation->skin_contact No respirator Wear Respirator with P100 Filters inhalation->respirator Yes gloves_coat Wear Chemical-Resistant Gloves and Lab Coat skin_contact->gloves_coat Yes proceed Proceed with Experiment skin_contact->proceed No respirator->skin_contact goggles Wear Safety Goggles gloves_coat->goggles goggles->proceed

PPE Selection Workflow for this compound

Disposal Plan

All waste generated from the handling of this compound should be treated as hazardous waste as a precautionary measure.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container[3].

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[5].

  • Sharps Waste: Dispose of any contaminated sharps (needles, razor blades, etc.) in a designated sharps container.

2. Container Management:

  • Use containers that are in good condition, compatible with the waste, and have a secure, leak-proof lid[6][7].

  • Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity[7][8].

  • Keep waste containers closed except when adding waste[6][7].

3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials[5][6].

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office[8]. Do not dispose of this compound waste down the drain or in the regular trash[5].

Visual Guide for Waste Disposal

This diagram outlines the procedural steps for the safe disposal of waste contaminated with this compound.

Waste_Disposal_Plan cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Storage & Disposal start Experiment Complete: Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, blades) waste_type->sharps_waste Sharps label_container Label Container: 'Hazardous Waste - this compound' solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated Secondary Containment Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end Waste Disposed contact_ehs->end

Waste Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.